molecular formula C16H12O B1329424 3-Acetylphenanthrene CAS No. 2039-76-1

3-Acetylphenanthrene

Cat. No.: B1329424
CAS No.: 2039-76-1
M. Wt: 220.26 g/mol
InChI Key: JKVNPRNAHRHQDD-UHFFFAOYSA-N
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Description

3-Acetylphenanthrene is a useful research compound. Its molecular formula is C16H12O and its molecular weight is 220.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3192. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenanthren-3-ylethanone
Source PubChem
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InChI

InChI=1S/C16H12O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVNPRNAHRHQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049243
Record name 3-Acetylphenanthrene
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2039-76-1
Record name 1-(3-Phenanthrenyl)ethanone
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Record name Methyl 3-phenanthryl ketone
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Record name 3-Acetylphenanthrene
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Record name 3-Acetylphenanthrene
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Record name Methyl 3-phenanthryl ketone
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Record name 3-Acetylphenanthrene
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Foundational & Exploratory

An In-depth Technical Guide to 3-Acetylphenanthrene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Acetylphenanthrene. The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information on this compound. All quantitative data is presented in structured tables for ease of comparison. Furthermore, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided, along with a visual representation of the experimental workflow.

Chemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a phenanthrene backbone with an acetyl group substituted at the 3-position.[1] It typically appears as a white to pale yellow powder.[1]

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₂O[2][3]
Molecular Weight 220.27 g/mol [2][3]
Melting Point 67-71 °C[1]
Boiling Point 405.9 °C at 760 mmHg[1]
Density 1.164 g/cm³[1]
Flash Point 180.7 °C[1]
Vapor Pressure 8.47 x 10⁻⁷ mmHg at 25°C[1]
Solubility Slightly soluble in chloroform and methanol.[1]

Chemical Structure

The structure of this compound consists of a three-ring aromatic phenanthrene system with a methyl ketone group attached to the third carbon atom. This substitution pattern significantly influences the molecule's chemical reactivity and physical properties.

IdentifierValueSource(s)
IUPAC Name 1-(phenanthren-3-yl)ethan-1-one[2]
SMILES CC(=O)c1ccc2c(c1)ccc1ccccc12[2]
InChI InChI=1S/C16H12O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10H,1H3[2]
CAS Number 2039-76-1[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of phenanthrene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the phenanthrene ring. The regioselectivity of this reaction is highly dependent on the solvent and reaction conditions. To favor the formation of the 3-isomer, a polar solvent such as nitrobenzene is typically employed.

Experimental Protocol: Friedel-Crafts Acylation of Phenanthrene

Materials:

  • Phenanthrene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Ice-cold water

  • Dilute hydrochloric acid

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous nitrobenzene.

  • Addition of Reactants: To the stirred suspension, add a solution of phenanthrene (1 equivalent) in anhydrous nitrobenzene. Cool the mixture in an ice bath.

  • Acylation: Slowly add acetyl chloride (1 to 1.5 equivalents) to the cooled and stirred mixture through a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to reflux for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product is a mixture of acetylphenanthrene isomers and can be purified by column chromatography on silica gel to isolate the this compound isomer.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Suspend AlCl₃ in Nitrobenzene B Add Phenanthrene in Nitrobenzene A->B Stir & Cool C Slowly Add Acetyl Chloride B->C D React at RT or Reflux (1-4h) C->D Monitor by TLC E Quench with Ice-cold H₂O & HCl D->E F Extract with Dichloromethane E->F G Dry & Concentrate F->G H Purify by Column Chromatography G->H I This compound H->I Isolate

References

An In-depth Technical Guide to the Synthesis of 3-Acetylphenanthrene via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a fundamental and versatile method for introducing acyl groups onto aromatic rings, a common structural motif in pharmacologically active molecules.[1][2] When applied to polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene, the reaction's regioselectivity becomes a critical parameter, as the position of substitution can significantly influence the biological activity and physicochemical properties of the resulting derivatives.[3] This guide provides a comprehensive overview of the synthesis of 3-acetylphenanthrene, focusing on the underlying mechanisms, experimental protocols, and the critical factors that govern the regioselectivity of the acylation process.

The Reaction Mechanism

The Friedel-Crafts acylation of phenanthrene proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride in this case) to form a highly electrophilic acylium ion.[1][2] This ion then attacks the electron-rich phenanthrene ring. The aromaticity of the ring is temporarily disrupted by the formation of a resonance-stabilized carbocation intermediate (a sigma complex).[2] Aromaticity is restored by the deprotonation of this intermediate, yielding the final acetylphenanthrene product and regenerating the catalyst.[2][4]

G cluster_1 Step 1: Formation of Acylium Ion cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Deprotonation AcCl Acetyl Chloride (CH₃COCl) Complex Acyl Chloride-Lewis Acid Complex AcCl->Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Acylium Acylium Ion ([CH₃CO]⁺) + [AlCl₄]⁻ Complex->Acylium Phen Phenanthrene Sigma Sigma Complex (Arenium Ion) Phen->Sigma + [CH₃CO]⁺ Product This compound Sigma->Product - H⁺ (with [AlCl₄]⁻) Catalyst Catalyst Regeneration (AlCl₃ + HCl)

Caption: Mechanism of Friedel-Crafts Acylation of Phenanthrene.

Regioselectivity: Kinetic vs. Thermodynamic Control

The acylation of phenanthrene can yield a mixture of five possible monoacetylated isomers: 1-, 2-, 3-, 4-, and 9-acetylphenanthrene.[5][6] The distribution of these isomers is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[3][7]

  • Kinetic Control: Under milder conditions, with shorter reaction times, and typically in non-polar solvents, the reaction favors the formation of the kinetically controlled product, which is the isomer that is formed the fastest.[7][8] For the acetylation of phenanthrene, 9-acetylphenanthrene is the primary kinetic product.[3][8]

  • Thermodynamic Control: Under more forcing conditions, such as longer reaction times, higher temperatures, or in polar solvents, the reaction can reach equilibrium.[7] This allows for the rearrangement of the initially formed kinetic product to the most thermodynamically stable isomers.[3][8] The 2- and 3-acetylphenanthrenes are the thermodynamically favored products.[8][9] To selectively synthesize this compound, conditions that favor thermodynamic control are essential.

G cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_products Major Products Solvent Solvent Choice Kinetic Kinetic Control (e.g., Ethylene Dichloride, Low Temp) Solvent->Kinetic Non-polar Thermo Thermodynamic Control (e.g., Nitrobenzene, High Temp) Solvent->Thermo Polar Temp Temperature Temp->Kinetic Low Temp->Thermo High Time Reaction Time Time->Kinetic Short Time->Thermo Long Prod_Kinetic 9-Acetylphenanthrene Kinetic->Prod_Kinetic Prod_Thermo This compound (and 2-isomer) Thermo->Prod_Thermo

Caption: Factors influencing the regioselectivity of phenanthrene acylation.

Data Presentation: Isomer Distribution

The choice of solvent has a profound impact on the distribution of acetylphenanthrene isomers. To achieve a high yield of the desired 3-isomer, polar solvents like nitrobenzene or nitromethane are the preferred choice.[6][7]

Solvent1-acetyl (%)2-acetyl (%)3-acetyl (%)4-acetyl (%)9-acetyl (%)Reference(s)
Nitrobenzene-2765 --[6][8]
Nitromethane--64 --[6][8]
Benzene--47 --[5][6]
Carbon disulfide--39-50 8-[5][6]
Chloroform18-37 0.537[5][6]
Ethylene Dichloride24--54[3][6]

Note: Dashes (-) indicate that the yield was not specified in the cited sources.

Experimental Protocol: Selective Synthesis of this compound

This protocol is optimized for the selective formation of this compound by utilizing conditions that favor the thermodynamically controlled product.

Materials:

  • Phenanthrene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Nitrobenzene (solvent)

  • Dichloromethane (or other suitable extraction solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve phenanthrene (1 equivalent) in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).[7] Cool the solution in an ice bath to 0-5 °C.[7]

  • Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.1 to 2.5 equivalents) to the stirred solution while maintaining the temperature at 0-5 °C.[3][7]

  • Acylating Agent Addition: Add acetyl chloride (1 to 1.5 equivalents) dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes.[3][7] Ensure the temperature remains between 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[3] For thermodynamic control, a longer reaction time may be necessary.

  • Workup - Quenching: Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5][7] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane.[5] Separate the organic layer and extract the aqueous layer again with dichloromethane.[10]

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.[3][7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[5][7]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the this compound isomer.[5][7]

G Setup 1. Reaction Setup (Phenanthrene in Nitrobenzene, 0-5°C, N₂ atm) Catalyst 2. Add AlCl₃ Setup->Catalyst Reagent 3. Add Acetyl Chloride (dropwise) Catalyst->Reagent React 4. Reaction (Stir at RT, Monitor by TLC) Reagent->React Quench 5. Quench (Pour into Ice/HCl) React->Quench Extract 6. Extraction (Dichloromethane) Quench->Extract Wash 7. Wash (HCl, H₂O, NaHCO₃, Brine) Extract->Wash Dry 8. Dry & Concentrate (MgSO₄, Rotovap) Wash->Dry Purify 9. Purification (Column Chromatography) Dry->Purify Product Pure this compound Purify->Product

References

Spectroscopic Profile of 3-Acetylphenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 3-Acetylphenanthrene (CAS No: 2039-76-1), a polycyclic aromatic hydrocarbon derivative. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document outlines available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data interpretation.

Chemical Structure and Overview

This compound is an aromatic ketone with the molecular formula C₁₆H₁₂O and a molecular weight of approximately 220.27 g/mol .[1] Its structure consists of a phenanthrene backbone substituted with an acetyl group at the 3-position. This substitution significantly influences the molecule's spectroscopic properties.

Structure of this compound

Caption: Numbered structure of this compound.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. The experimental data below was obtained in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1] While assignments were reportedly made using H-H COSY, specific correlations to the structure are not publicly available.[1] The aromatic region (7.6-9.3 ppm) shows complex splitting patterns characteristic of the phenanthrene ring system, while the aliphatic region contains the singlet for the acetyl methyl group.[1]

Chemical Shift (δ) ppmDescription
9.230Aromatic Proton
8.704Aromatic Proton
8.071Aromatic Proton
7.860Aromatic Proton
7.855Aromatic Proton
7.782Aromatic Proton
7.680Aromatic Proton
7.609Aromatic Proton
2.739Acetyl Methyl Protons (-CH₃)
Table 1: ¹H NMR chemical shifts for this compound in CDCl₃.[1]
Atom TypeExpected Chemical Shift (δ) ppm
Carbonyl (C=O)195 - 205
Aromatic (Ar-C)120 - 140
Methyl (-CH₃)25 - 30
Table 2: Expected ¹³C NMR chemical shift ranges for this compound.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. While a specific experimental spectrum for this compound is not available, the key absorption bands can be predicted based on its structure.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Acetyl C-HStretch2950 - 2850Weak
Carbonyl C=OStretch1700 - 1680Strong
Aromatic C=CStretch1620 - 1450Medium-Weak
Aromatic C-HOut-of-plane bend900 - 675Strong
Table 3: Predicted characteristic IR absorption bands for this compound.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data below was obtained via electron ionization (EI).

The mass spectrum is characterized by a prominent molecular ion peak [M]⁺ at m/z 220, consistent with the molecular formula C₁₆H₁₂O.[1] The base peak is observed at m/z 205, corresponding to the loss of a methyl group ([M-CH₃]⁺).[1]

m/zRelative Intensity (%)Proposed Fragment
22080.9[C₁₆H₁₂O]⁺ (Molecular Ion)
205100.0[M - CH₃]⁺
17750.4[M - COCH₃]⁺ or [C₁₄H₉]⁺
17629.1[C₁₄H₈]⁺
Table 4: Key mass spectral data for this compound (EI, 75 eV).[1]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic methodologies.

NMR Spectroscopy Protocol

A sample of this compound (approx. 40 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃, 0.5 mL).[1] The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400 or 500 MHz instrument.[1][2] Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]

IR Spectroscopy Protocol

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is common. For the KBr method, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly into the ion source, which is heated (e.g., 150 °C).[1] The molecules are bombarded with high-energy electrons (e.g., 70-75 eV) to induce ionization and fragmentation.[1][2] The resulting ions are then separated by their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a compound like this compound is outlined below. This process involves acquiring data from multiple techniques and integrating the results to confirm the chemical structure.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Determine C-H Framework & Connectivity NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Identify Functional Groups (e.g., C=O, Ar-H) IR->IR_Analysis MS Mass Spectrometry MS_Analysis Confirm Molecular Weight & Fragmentation MS->MS_Analysis Integration Integrate All Data NMR_Analysis->Integration IR_Analysis->Integration MS_Analysis->Integration Sample Sample Preparation (Dissolution, etc.) Sample->NMR Sample->IR Sample->MS Structure Structure Elucidation & Confirmation Integration->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 3-Acetylphenanthrene (CAS 2039-76-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetylphenanthrene (CAS 2039-76-1), a derivative of the polycyclic aromatic hydrocarbon phenanthrene. This document collates critical data on its chemical and physical properties, spectroscopic characterization, synthesis, and potential biological activities, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid. It is characterized by an acetyl group substituted on the third carbon of the phenanthrene backbone.[1] This compound is generally insoluble in water but soluble in solvents like chloroform and methanol.[2]

PropertyValueReference(s)
CAS Number 2039-76-1[3]
Molecular Formula C₁₆H₁₂O[3]
Molecular Weight 220.27 g/mol [3]
Appearance White to pale yellow powder[4]
Melting Point 67-71 °C[2][3]
Boiling Point 405.9 °C at 760 mmHg[2]
Density 1.164 g/cm³[2]
Flash Point 180.7 °C[2]
Storage Temperature Room Temperature, sealed in dry conditions[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons of the phenanthrene ring system and a singlet for the acetyl methyl group.

AssignmentChemical Shift (ppm)
Aromatic H9.230
Aromatic H8.704
Aromatic H8.071
Aromatic H7.860
Aromatic H7.855
Aromatic H7.782
Aromatic H7.680
Aromatic H7.609
-COCH₃2.739

Data sourced from ChemicalBook.

¹³C NMR Spectroscopy
Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 220, corresponding to its molecular weight. The fragmentation pattern is characteristic of an acetylated aromatic compound.

m/zRelative Intensity (%)Proposed Fragment
22080.9[M]⁺
205100.0[M-CH₃]⁺
17750.4[M-COCH₃]⁺ or [M-C₂H₃O]⁺
17629.1[C₁₄H₈]⁺
15111.7[C₁₂H₇]⁺

Data sourced from ChemicalBook.

Infrared (IR) Spectroscopy

A definitive IR spectrum for this compound is not widely published. However, the spectrum is expected to exhibit characteristic absorption bands for the C=O stretch of the ketone at approximately 1680-1700 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of phenanthrene. The regioselectivity of this reaction is highly dependent on the solvent used, with nitrobenzene favoring the formation of the 3-substituted isomer.

Materials:

  • Phenanthrene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (anhydrous)

  • Dichloromethane

  • Ice-cold water

  • Dilute hydrochloric acid

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous nitrobenzene.

  • To the stirred suspension, add a solution of phenanthrene (1 equivalent) in anhydrous nitrobenzene.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add acetyl chloride (1 to 1.5 equivalents) dropwise from the dropping funnel to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to increase the reaction rate.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a mixture of acetylphenanthrene isomers, can be purified by column chromatography on silica gel, with the this compound isomer being the major product when nitrobenzene is used as the solvent.

Mandatory Visualizations

Synthesis Workflow

G Synthesis of this compound via Friedel-Crafts Acylation cluster_reactants Reactants & Catalyst cluster_solvent Solvent cluster_process Reaction Steps cluster_workup Work-up & Purification cluster_product Product Phenanthrene Phenanthrene Mixing 1. Mix Phenanthrene and AlCl₃ in Nitrobenzene Phenanthrene->Mixing AcetylChloride Acetyl Chloride Addition 3. Add Acetyl Chloride dropwise AcetylChloride->Addition AlCl3 Anhydrous AlCl₃ AlCl3->Mixing Nitrobenzene Nitrobenzene Nitrobenzene->Mixing Cooling 2. Cool to 0-5 °C Mixing->Cooling Cooling->Addition Reaction 4. Stir at Room Temperature (or reflux) Addition->Reaction Quenching 5. Quench with ice-water and HCl Reaction->Quenching Extraction 6. Extraction with Dichloromethane Quenching->Extraction Drying 7. Dry over Na₂SO₄ Extraction->Drying Evaporation 8. Solvent Evaporation Drying->Evaporation Purification 9. Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, phenanthrene and its derivatives are known to possess a range of biological effects, including potential anti-inflammatory and anticancer properties.[4]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Phenanthrenes are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the cellular response to xenobiotics. The substitution pattern on the phenanthrene ring can influence the potency of AhR activation. Activation of the AhR signaling pathway can lead to the expression of various genes, including those involved in metabolism and cellular stress responses.

G Potential Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Phen This compound AhR_complex AhR-Hsp90-XAP2 Complex Phen->AhR_complex Binds to AhR AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Translocation to Nucleus ARNT ARNT ARNT->AhR_ARNT Dimerization XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Initiates Transcription Response Metabolism, Oxidative Stress, Inflammatory Response Gene_Expression->Response

Caption: Potential AhR signaling pathway for this compound.

Representative Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential cytotoxicity and anti-inflammatory activity of phenanthrene derivatives. These can be adapted for this compound.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells with cells only, cells with LPS only, and cells with the compound only.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production by the compound compared to the LPS-only control.

Disclaimer

This document is intended for informational and research purposes only. The information provided should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a suitably equipped laboratory and with appropriate safety precautions. The biological activities and signaling pathways described are based on existing literature for related compounds and may not be fully representative of this compound. Further research is required to fully elucidate its properties and mechanisms of action.

References

An In-depth Technical Guide to the Physical Properties of 3-Acetylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Acetylphenanthrene, a derivative of the polycyclic aromatic hydrocarbon phenanthrene. This document collates available data on its melting point and solubility, and furnishes detailed experimental protocols for their determination, aimed at professionals in research and development.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, purification, and application in synthetic chemistry and materials science. Below is a summary of the available quantitative and qualitative data.

Data Presentation

The melting point and solubility data for this compound are summarized in the tables below for clarity and ease of comparison.

Table 1: Melting Point of this compound

PropertyValueReference(s)
Melting Point67-71 °C[1][2]

Table 2: Solubility of this compound

SolventQualitative Solubility
ChloroformSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method using a melting point apparatus is a standard and reliable technique.[3][4][5][6]

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation: If the this compound sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Approximate Melting Point Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (10-20 °C/min) to get an approximate range.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Insert a new capillary tube with the sample.

    • Heat the sample at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted.

    • The recorded values represent the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and straightforward technique to determine the solubility of a solid in a given solvent at a specific temperature.[7]

Objective: To determine the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, acetone, toluene, hexane)

  • Small, sealable glass vials or flasks

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters) or centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • Allow the vial to stand at the constant temperature until the undissolved solid has settled.

    • To ensure complete separation of the solid from the liquid phase, either filter the supernatant through a syringe filter compatible with the solvent or centrifuge the vial and carefully collect the supernatant.

  • Quantification:

    • Accurately dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable detector).

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.

G Workflow for Physical Property Determination cluster_0 Melting Point Determination cluster_1 Solubility Determination A Sample Preparation (Grind to fine powder) B Load Capillary Tube A->B C Pack Sample B->C D Place in Apparatus C->D E Heat Slowly (1-2 °C/min) D->E F Record Melting Range E->F End End F->End G Add Excess Solute to Solvent H Equilibrate (Shake at constant T) G->H I Separate Solid and Liquid H->I J Quantify Solute in Supernatant I->J K Calculate Solubility J->K K->End Start Start Start->A Start->G

Caption: Experimental workflow for determining the melting point and solubility of this compound.

G Decision Logic for Solubility Analysis A Prepare Saturated Solution B Equilibrate (e.g., 24h at 25°C) A->B C Is solid phase present? B->C D Add more solute and re-equilibrate C->D No E Separate solid by filtration/centrifugation C->E Yes D->B F Prepare dilutions of the supernatant E->F G Analyze by HPLC or UV-Vis F->G H Calculate original concentration G->H

References

3-Acetylphenanthrene: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety and handling precautions for 3-Acetylphenanthrene (CAS No. 2039-76-1), intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical property databases to ensure a thorough understanding of the potential hazards and the necessary protocols for safe use.

Chemical and Physical Properties

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon.[1] It typically presents as a white to pale yellow powder.[1][2] Understanding its physical properties is the first step in safe handling.

PropertyValueSource(s)
CAS Number 2039-76-1[3][4][5]
Molecular Formula C₁₆H₁₂O[4][5]
Molecular Weight 220.27 g/mol [4][5]
Appearance White to pale yellow powder[1][2]
Melting Point 67-71 °C (lit.) / 87-88 °C[1][2][5][6]
Boiling Point 172-181 °C @ 0.9 Torr[1][2]
Flash Point 180.7 ± 15.1 °C / Not Applicable[2][5]
Density 1.2 ± 0.1 g/cm³[2]
Storage Class 11 - Combustible Solids[5]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.

GHS Classification Summary

Hazard ClassCategorySource(s)
Acute Toxicity, Oral Category 4[2][3]
Acute Toxicity, Dermal Category 4[2][3]
Acute Toxicity, Inhalation Category 4[2][3]
Skin Corrosion/Irritation Category 2[2][3]
Serious Eye Damage/Irritation Category 2[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)[2][3]

Hazard and Precautionary Statements

TypeCodeStatementSource(s)
Hazard H302Harmful if swallowed.[1][6][7]
Hazard H315Causes skin irritation.[1][6]
Hazard H319Causes serious eye irritation.[1][6]
Hazard H332Harmful if inhaled.[1][6]
Hazard H335May cause respiratory irritation.[1][6]
Precautionary P261Avoid breathing dust.[1][6][8][9]
Precautionary P264Wash face, hands and any exposed skin thoroughly after handling.[7][9][10]
Precautionary P280Wear protective gloves/eye protection.[9][11]
Precautionary P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[10][11]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][8]
Precautionary P501Dispose of contents/container in accordance with local/regional/national/international regulations.[8][10][11]

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3] Based on available data, this compound has not been identified as a carcinogen by IARC, NTP, OSHA, or ACGIH.[3][10]

  • Inhalation : Inhaling dusts may cause irritation to the respiratory system and can be harmful.[3]

  • Ingestion : Harmful if swallowed, potentially causing gastrointestinal irritation, nausea, vomiting, and diarrhea.[3]

  • Skin Contact : Causes skin irritation and may be harmful upon contact.[3]

  • Eye Contact : Causes serious eye irritation.[3]

Experimental Protocols and Safety Assessment

While specific, detailed experimental protocols for the safety assessment of this compound are not available in the provided documentation, the GHS classifications indicate that standard toxicological studies have been performed. These typically include methods guided by organizations such as the OECD (Organisation for Economic Co-operation and Development) for testing chemicals, covering acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation assays. Professionals should refer to these standard guidelines when designing further toxicological experiments.

Safe Handling and Storage Workflow

Proper handling and storage are critical to minimize exposure and risk. The following workflow outlines the key stages for managing this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_response Emergency & Disposal Receipt 1. Receipt & Inspection Inspect container for damage. Verify label. Storage 2. Storage Store in a cool, dry place. Keep container sealed. Away from oxidizing agents. Receipt->Storage Handling 3. Handling & Use Use in a ventilated area (fume hood). Wear appropriate PPE. Avoid dust formation. Storage->Handling Spill 4. Accidental Release Evacuate area. Wear full PPE. Avoid creating dust. Collect with inert material. Handling->Spill If Spill Occurs FirstAid 5. First Aid Eye: Rinse with water 15 min. Skin: Wash with soap & water. Inhalation: Move to fresh air. Ingestion: Rinse mouth, get medical attention. Handling->FirstAid If Exposure Occurs Disposal 6. Waste Disposal Dispose as hazardous waste. Follow local/national regulations. Do not discard into drains. Handling->Disposal After Use PPE Required PPE: - Safety glasses (EN166) - Nitrile gloves - Lab coat - N95 dust mask PPE->Handling Spill->Disposal

Caption: Workflow for the safe receipt, storage, handling, and disposal of this compound.

Specific Safety Measures

6.1 Engineering Controls Work should be conducted in a well-ventilated area.[3][8] Use of a chemical fume hood is recommended to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3]

6.2 Personal Protective Equipment (PPE) Appropriate PPE is mandatory when handling this compound.[3]

  • Eye/Face Protection : Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection : Wear a lab coat and protective gloves (e.g., nitrile).

  • Respiratory Protection : For operations that may generate dust, a NIOSH/MSHA-approved type N95 respirator is recommended.[5]

6.3 First Aid Measures Immediate first aid is crucial in the event of exposure.

  • After Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[3]

  • After Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, consult a physician.[3]

  • After Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • After Ingestion : Do not induce vomiting. Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms appear.[3][7]

Fire and Accidental Release Measures

7.1 Firefighting

  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7]

  • Specific Hazards : The compound is combustible.[10] Thermal decomposition can release irritating vapors and hazardous combustion products, including carbon monoxide (CO) and carbon dioxide (CO2).[3]

  • Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

7.2 Accidental Release

  • Personal Precautions : Ensure adequate ventilation and wear the appropriate PPE to prevent contact with skin, eyes, and clothing.[3] Avoid breathing and creating dust.[3]

  • Environmental Precautions : Prevent the substance from entering drains, sewers, or watercourses.[8][10]

  • Containment : Sweep or shovel the spilled material into a suitable, closed container for disposal.[7]

Stability and Reactivity

  • Reactivity : The compound is not known to be reactive under normal conditions.[3]

  • Chemical Stability : this compound is stable under recommended storage conditions.[3]

  • Conditions to Avoid : Avoid exposure to excess heat, dust formation, and ignition sources.[3]

  • Incompatible Materials : Keep away from strong oxidizing agents.[3]

  • Hazardous Decomposition Products : Under fire conditions, it can decompose to form carbon monoxide and carbon dioxide.[3]

Disposal Considerations

Waste material must be treated as hazardous.[10] Disposal should be carried out in accordance with all applicable local, regional, and national regulations. Do not dispose of the chemical into drains or the environment.[10] Uncleaned containers should be handled in the same manner as the product itself.[10]

References

An In-depth Technical Guide to the Discovery and History of Phenanthrene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and foundational synthetic methodologies of phenanthrene and its derivatives. Phenanthrene, a polycyclic aromatic hydrocarbon, is the structural cornerstone for a multitude of vital natural and synthetic compounds, including steroids and opioid alkaloids like morphine.[1][2] A thorough understanding of its history and the evolution of its synthesis is crucial for chemists and pharmacologists engaged in drug discovery and development.

Discovery and Structural Elucidation

Phenanthrene (C₁₄H₁₀) was first isolated from coal tar in 1872, independently by two groups of German chemists: Carl Graebe, and Rudolph Fittig with his student Eugen Ostermayer.[3][4] Fittig and Ostermayer were instrumental in determining its structure by oxidizing the molecule to phenanthrenequinone and subsequently to diphenic acid.[3] This angular arrangement of three fused benzene rings distinguishes it from its linear isomer, anthracene.[1][5] The name "phenanthrene" was proposed by Fittig to reflect its structural relationship to phenyl and anthracene.[3]

Phenanthrene is a colorless, crystalline solid, but can sometimes appear yellow.[3] It is a key component in a variety of natural products, most notably in opioid alkaloids and as the core of steroids in its perhydrogenated form, cyclopentanoperhydrophenanthrene.[1] While commercially extracted from coal tar, where it constitutes about 5% by weight, several elegant synthetic routes have been developed over the years.[1][3]

Physical and Chemical Properties

Phenanthrene is nearly insoluble in water but shows good solubility in several low-polarity organic solvents.[3] Its solutions are known to exhibit a blue fluorescence under ultraviolet light.[2][3] Key reactions of phenanthrene, such as oxidation, halogenation, and sulfonation, typically occur at the 9 and 10 positions.[3]

PropertyValueReferences
Molecular Formula C₁₄H₁₀[3]
Molar Mass 178.234 g·mol⁻¹[3]
Appearance Colorless to yellow solid[3]
Density 1.18 g/cm³[3]
Melting Point 101 °C (374 K)[3]
Boiling Point 332 °C (605 K)[3]
Solubility in Water 1.6 mg/L[3]
Flash Point 171 °C (444 K)[3]

Foundational Synthetic Methodologies

The challenge of constructing the phenanthrene ring system has led to the development of several classical named reactions that remain fundamental in organic synthesis.

Pschorr Phenanthrene Synthesis (1896)

One of the earliest synthetic routes was developed by Robert Pschorr in 1896.[4] The Pschorr synthesis involves the intramolecular cyclization of an o-substituted aryldiazonium salt in the presence of copper.[6] The reaction proceeds via a radical mechanism, where a single-electron reduction of the diazonium ion generates an aryl radical, which then cyclizes to form the phenanthrene core.[6]

Bardhan-Sengupta Phenanthrene Synthesis (1932)

Considered a classic and convenient method, the Bardhan-Sengupta synthesis provides an unambiguous route to the phenanthrene ring system.[7][8] This process involves the cyclodehydration of a substituted cyclohexanol derivative using reagents like phosphorus pentoxide, followed by dehydrogenation with selenium to aromatize the newly formed rings.[3][7]

The following protocol is a generalized representation of the key steps in the Bardhan-Sengupta synthesis.

  • Alkylation: A potassium enolate of ethyl cyclohexanone-2-carboxylate is condensed with β-phenylethyl bromide to yield ethyl 2-β-phenylethylcyclohexanone-2-carboxylate.[7][9]

  • Hydrolysis and Decarboxylation: The resulting ketoester undergoes alkaline hydrolysis followed by acidification to produce 2-β-phenylethylcyclohexanone.[7]

  • Reduction: The ketone is reduced to the corresponding alcohol, 2-β-phenylethylcyclohexanol, using sodium in moist ether.[7]

  • Cyclodehydration: The alcohol is treated with phosphorus pentoxide (P₂O₅), which facilitates an intramolecular electrophilic substitution to close the central ring, yielding 1,2,3,4,9,10,11,12-octahydrophenanthrene.[3][7]

  • Aromatization: The octahydrophenanthrene is heated with selenium to induce dehydrogenation, resulting in the formation of the aromatic phenanthrene core.[3][8]

Bardhan_Sengupta_Synthesis start Ethyl Cyclohexanone-2-carboxylate + β-phenylethyl bromide step1 Alkylation start->step1 intermediate1 Ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate step1->intermediate1 K enolate step2 Hydrolysis & Decarboxylation intermediate1->step2 intermediate2 2-(β-phenylethyl)cyclohexanone step2->intermediate2 step3 Reduction (Na/Ether) intermediate2->step3 intermediate3 2-(β-phenylethyl)cyclohexanol step3->intermediate3 step4 Cyclodehydration (P2O5) intermediate3->step4 intermediate4 Octahydrophenanthrene step4->intermediate4 step5 Dehydrogenation (Se, heat) intermediate4->step5 product Phenanthrene step5->product

Workflow for the Bardhan-Sengupta Phenanthrene Synthesis.
Haworth Synthesis

Developed by Robert Downs Haworth, this method builds the phenanthrene skeleton from naphthalene.[1] It is a multi-step process that utilizes a Friedel-Crafts acylation with succinic anhydride, followed by reduction, cyclization, and aromatization steps.[1] A key feature is that the initial acylation can produce regioisomers that may require separation.[1]

The following protocol outlines the key stages of the Haworth synthesis.

  • Friedel-Crafts Acylation: Naphthalene is reacted with succinic anhydride in an inert solvent (e.g., nitrobenzene) using aluminum chloride (AlCl₃) as a catalyst. This produces a mixture of β-(1-naphthoyl)propionic acid and β-(2-naphthoyl)propionic acid.[1] The β-(2-naphthoyl)propionic acid isomer is typically separated for the subsequent steps.[1]

  • First Reduction (Clemmensen or Wolff-Kishner): The keto group of β-(2-naphthoyl)propionic acid is reduced to a methylene group. The Clemmensen reduction uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).[1]

  • Intramolecular Cyclization: The resulting γ-(2-naphthyl)butyric acid is treated with a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), to induce an intramolecular Friedel-Crafts acylation, forming 1-keto-1,2,3,4-tetrahydrophenanthrene.[1]

  • Second Reduction: The newly formed ketone is reduced to a methylene group, again via a Clemmensen reduction, to yield 1,2,3,4-tetrahydrophenanthrene.[1]

  • Aromatization: The tetrahydrophenanthrene is dehydrogenated, typically by heating with selenium, to yield the final phenanthrene product.

Haworth_Synthesis start Naphthalene + Succinic Anhydride step1 Friedel-Crafts Acylation (AlCl3) start->step1 intermediate1 β-(2-naphthoyl)propionic acid step1->intermediate1 step2 Clemmensen Reduction (Zn(Hg), HCl) intermediate1->step2 intermediate2 γ-(2-naphthyl)butyric acid step2->intermediate2 step3 Intramolecular Cyclization (H2SO4) intermediate2->step3 intermediate3 1-keto-1,2,3,4-tetrahydrophenanthrene step3->intermediate3 step4 Clemmensen Reduction intermediate3->step4 intermediate4 1,2,3,4-tetrahydrophenanthrene step4->intermediate4 step5 Aromatization (Se, heat) intermediate4->step5 product Phenanthrene step5->product

Workflow for the Haworth Synthesis of Phenanthrene.

Biological Significance and Associated Signaling Pathways

The phenanthrene nucleus is a privileged scaffold in medicinal chemistry, most famously represented by morphine. Morphine exerts its potent analgesic effects by acting as an agonist at μ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[9][10]

Mu-Opioid Receptor (MOR) Signaling

The activation of MORs by an agonist like morphine initiates a cascade of intracellular events.[3][8] The receptor is coupled to inhibitory G-proteins (Gᵢ/G₀).[1] Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors.[6][8]

  • Gαᵢ/₀ Subunit Action: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP decreases the activity of protein kinase A (PKA).[3]

  • Gβγ Subunit Action: The Gβγ subunit has two primary effects. It inhibits voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[4][8] It also activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.[1][7]

Chronic activation of this pathway can lead to cellular adaptations, such as receptor desensitization and the recruitment of β-arrestin, which contribute to the development of tolerance and dependence.[4][9]

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_protein Gαi/o-Gβγ (Inactive) MOR->G_protein Activates G_alpha Gαi/o (Active) G_protein->G_alpha Dissociates G_betagamma Gβγ (Active) G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts VGCC Ca²⁺ Channel Ca_in Ca²⁺ Influx VGCC->Ca_in Blocks GIRK K⁺ Channel K_out K⁺ Efflux GIRK->K_out Promotes (Hyperpolarization) Morphine Morphine Morphine->MOR Binds G_alpha->AC Inhibits G_betagamma->VGCC Inhibits G_betagamma->GIRK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Analgesia Analgesia & Reduced Neuronal Excitability PKA->Analgesia Ca_in->Analgesia K_out->Analgesia

Simplified Mu-Opioid Receptor (MOR) signaling cascade.

References

An In-depth Technical Guide to 3-Acetylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 3-Acetylphenanthrene, a compound of interest for researchers and professionals in drug development and organic synthesis.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular FormulaC₁₆H₁₂O[1][2][3]
Molecular Weight220.27 g/mol [1][2][3]
CAS Number2039-76-1[1][2]
AppearanceWhite to pale yellow powder[3]
Melting Point67-71 °C[3]

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and the resulting molecular weight.

This compound This compound C16H12O C16H12O This compound->C16H12O has formula 220.27 g/mol 220.27 g/mol C16H12O->220.27 g/mol results in molecular weight

Core properties of this compound.

References

Isomers of Acetylphenanthrene and Their Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of acetylphenanthrene, with a primary focus on their formation through the Friedel-Crafts acylation of phenanthrene. Phenanthrene and its derivatives are significant structural motifs in many biologically active compounds, making a thorough understanding of their synthesis and isomerization crucial for drug discovery and development. This document details the experimental protocols, factors influencing isomer distribution, and the underlying mechanistic principles.

Introduction to Acetylphenanthrene Isomers

The Friedel-Crafts acylation of phenanthrene is a fundamental method for introducing a keto-functionality to the phenanthrene core.[1] However, this reaction typically yields a mixture of monoacylated isomers due to the presence of multiple reactive positions on the phenanthrene ring with comparable reactivities.[2] The primary products are 1-, 2-, 3-, 4-, and 9-acetylphenanthrene.[1][2] The distribution of these isomers is highly dependent on the reaction conditions, offering a degree of control over the final product composition.[1]

Formation of Acetylphenanthrene Isomers via Friedel-Crafts Acylation

The formation of acetylphenanthrene isomers is predominantly achieved through the Friedel-Crafts acylation of phenanthrene using an acylating agent, such as acetyl chloride, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The regioselectivity of this electrophilic aromatic substitution is influenced by a delicate interplay of kinetic and thermodynamic factors.[2]

Kinetic vs. Thermodynamic Control

The distribution of acetylphenanthrene isomers is a classic example of kinetic versus thermodynamic control in a chemical reaction.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction favors the formation of the kinetically controlled product, which is the isomer that is formed the fastest.[3] In the case of phenanthrene acetylation, 9-acetylphenanthrene is often the kinetically favored product.[3][4]

  • Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can reach thermodynamic equilibrium.[3] This allows for the rearrangement of the initially formed isomers to the most thermodynamically stable products.[2] The 2- and 3-acetylphenanthrene isomers are generally considered the thermodynamically more stable products.[3][4] The Friedel-Crafts acylation of phenanthrene is a reversible process, which allows for this isomer rearrangement.[2][4] For instance, the kinetically favored 9-acetylphenanthrene can rearrange to the more stable 2- and this compound isomers over time.[2]

Factors Influencing Isomer Distribution

Several experimental parameters can be adjusted to influence the ratio of the resulting acetylphenanthrene isomers.

  • Solvent: The choice of solvent has a dramatic effect on the product distribution.[2] For example, non-polar solvents like ethylene dichloride tend to favor the formation of the 9-isomer, while more polar solvents such as nitrobenzene or nitromethane favor the formation of the 3-isomer.[2][3]

  • Temperature: Lower temperatures generally favor the kinetic product (9-isomer), while higher temperatures promote the formation of the thermodynamic products (2- and 3-isomers).[3]

  • Reaction Time: Shorter reaction times can be used to isolate the kinetically preferred isomer before it has a chance to rearrange.[3] Conversely, longer reaction times allow for the equilibration to the thermodynamically more stable isomers.[3]

  • Catalyst: The type and amount of Lewis acid catalyst can also influence the regioselectivity of the acylation.[3]

Quantitative Data on Isomer Distribution

The following table summarizes the product distribution for the Friedel-Crafts acetylation of phenanthrene in various solvents, demonstrating the profound impact of the reaction medium on regioselectivity.

Solvent1-acetylphenanthrene (%)2-acetylphenanthrene (%)This compound (%)4-acetylphenanthrene (%)9-acetylphenanthrene (%)
Ethylene Dichloride24--54
Nitrobenzene-2765--
Nitromethane-2764--
Benzene--47--
Carbon Disulfide--39-508-
Chloroform18-370.537

Data extracted from J. Chem. Soc. C, 1967, 2619-2624.[2]

Experimental Protocols

The following is a generalized experimental protocol for the Friedel-Crafts acetylation of phenanthrene. This procedure may require optimization depending on the desired target isomer.

Materials
  • Phenanthrene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Solvent (e.g., Ethylene Dichloride for 9-isomer, Nitrobenzene for 3-isomer)[3]

  • Dichloromethane (for extraction)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenanthrene in the chosen anhydrous solvent.[3]

  • Cooling: Cool the solution in an ice bath to 0-5 °C.[3]

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the stirred solution.[3]

  • Acylating Agent Addition: Add acetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.[3]

  • Reaction: After the addition is complete, allow the reaction to stir at the desired temperature (e.g., room temperature or reflux) for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2][3]

  • Quenching: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.[3]

  • Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization to isolate the desired acetylphenanthrene isomer(s).[2]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the formation and analysis of acetylphenanthrene isomers.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Isomeric Products Phenanthrene Phenanthrene Solvent Solvent (e.g., Nitrobenzene, Ethylene Dichloride) Reaction_Mixture Reaction_Mixture Phenanthrene->Reaction_Mixture Friedel-Crafts Acylation AcetylChloride Acetyl Chloride AcetylChloride->Reaction_Mixture Friedel-Crafts Acylation AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction_Mixture Friedel-Crafts Acylation Temperature Temperature Solvent->Reaction_Mixture Isomer_1 1-Acetylphenanthrene Isomer_2 2-Acetylphenanthrene Isomer_3 This compound Isomer_4 4-Acetylphenanthrene Isomer_9 9-Acetylphenanthrene Temperature->Reaction_Mixture Isomer_Mixture Mixture of Isomers Reaction_Mixture->Isomer_Mixture Forms Isomer_Mixture->Isomer_1 Isomer_Mixture->Isomer_2 Isomer_Mixture->Isomer_3 Isomer_Mixture->Isomer_4 Isomer_Mixture->Isomer_9

Caption: Friedel-Crafts acylation of phenanthrene leading to a mixture of isomers.

start Crude Product (Mixture of Isomers) purification Purification start->purification chromatography Column Chromatography (Silica Gel) purification->chromatography Primary Method crystallization Fractional Crystallization purification->crystallization Alternative separation Separation of Isomers chromatography->separation crystallization->separation isomer1 Isolated Isomer 1 separation->isomer1 isomer2 Isolated Isomer 2 separation->isomer2 isomer_etc ... separation->isomer_etc characterization Characterization (NMR, GC-MS, IR) isomer1->characterization isomer2->characterization isomer_etc->characterization cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control k_conditions Low Temperature Short Reaction Time k_product 9-Acetylphenanthrene (Major Product) k_conditions->k_product Favors t_product 2- & this compound (Major Products) k_product->t_product Rearrangement (Reversible) t_conditions High Temperature Long Reaction Time t_conditions->t_product Favors

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Acetylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative. As with many PAHs, it is of interest to researchers in environmental science, toxicology, and pharmacology due to its potential biological activities and presence as a byproduct of combustion. Accurate and sensitive analytical methods are crucial for the quantification of this compound in various matrices. This document provides detailed application notes and protocols for the detection of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

PropertyValueReference
CAS Number2039-76-1[1][2][3]
Molecular FormulaC₁₆H₁₂O[1]
Molecular Weight220.27 g/mol [1][2][3]
Melting Point67-71 °C[1]
AppearancePowder[1]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of PAHs using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions. Method validation is required for specific applications.

Table 1: Representative Quantitative Data for HPLC-UV Analysis of PAHs

ParameterTypical Value Range
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.1 - 10 µg/L
Limit of Quantification (LOQ)0.5 - 50 µg/L
Recovery80 - 110%
Precision (RSD)< 15%

Table 2: Representative Quantitative Data for GC-MS Analysis of PAHs

ParameterTypical Value Range
Linearity (R²)≥ 0.99
Limit of Detection (LOD)0.01 - 1 ng/g
Limit of Quantification (LOQ)0.05 - 5 ng/g
Recovery70 - 120%
Precision (RSD)< 20%

Experimental Protocols

Protocol 1: Analysis of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method suitable for the quantification of this compound.

1. Sample Preparation (Solid Samples)

  • Extraction: Accurately weigh 1-5 g of the homogenized sample into a glass centrifuge tube. Add 10 mL of acetonitrile.

  • Sonication: Vortex the sample for 1 minute, then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

3. Calibration

Prepare a series of standard solutions of this compound in acetonitrile at concentrations ranging from 0.1 to 50 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_calibration Calibration Sample Homogenized Sample Extraction Add Acetonitrile & Vortex Sample->Extraction Sonication Sonicate 30 min Extraction->Sonication Centrifugation Centrifuge 4000 rpm, 15 min Sonication->Centrifugation Filtration Filter (0.45 µm) Centrifugation->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection Inject 10 µL HPLC_Vial->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Standards Prepare Standards (0.1-50 µg/mL) Inject_Standards Inject Standards Standards->Inject_Standards Calibration_Curve Construct Calibration Curve Inject_Standards->Calibration_Curve Calibration_Curve->Data_Analysis

HPLC-UV workflow for this compound analysis.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust GC-MS method for the sensitive and selective detection of this compound.

1. Sample Preparation (Environmental or Biological Matrices)

  • Extraction:

    • Solid Samples: Use pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent like dichloromethane or a hexane/acetone mixture.

    • Liquid Samples: Perform liquid-liquid extraction (LLE) with a non-polar solvent such as dichloromethane.

  • Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) with a silica or Florisil cartridge is recommended to remove interferences. Elute the PAHs with a non-polar solvent.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or isooctane).

2. GC-MS Instrumentation and Conditions

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (m/z): 220 (molecular ion), 205, 177.[2]

3. Calibration

Prepare a series of standard solutions of this compound in the final sample solvent at concentrations appropriate for the expected sample concentrations (e.g., 10 to 1000 ng/mL). Inject each standard to generate a calibration curve.

4. Data Analysis

Identify this compound in the sample chromatogram based on its retention time and the presence of the characteristic ions with the correct abundance ratios. Quantify the concentration using the calibration curve based on the area of the primary quantifier ion (m/z 220).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_calibration Calibration Sample Sample Matrix Extraction Extraction (PLE, Soxhlet, or LLE) Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration GC_Vial Sample in GC Vial Concentration->GC_Vial Injection Inject 1 µL (Splitless) GC_Vial->Injection Separation DB-5ms Column Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Standards Prepare Standards Inject_Standards Inject Standards Standards->Inject_Standards Calibration_Curve Construct Calibration Curve Inject_Standards->Calibration_Curve Calibration_Curve->Data_Analysis

GC-MS workflow for this compound analysis.

Signaling Pathways and Logical Relationships

The detection of this compound does not involve a biological signaling pathway. The logical relationship in its analysis is a sequential workflow from sample acquisition to final data interpretation. The diagrams above illustrate these experimental workflows. The core logic is to isolate the analyte from the matrix, separate it from other components, detect it with a sensitive detector, and quantify it against known standards.

Logical_Relationship cluster_main Analytical Logic Start Sample Collection & Preparation Isolation Analyte Isolation Start->Isolation Separation Chromatographic Separation Isolation->Separation Detection Detection (UV or MS) Separation->Detection Quantification Quantification Detection->Quantification Result Final Concentration Quantification->Result

Logical flow of the analytical process.

References

The Versatility of 3-Acetylphenanthrene: A Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Phenanthrene Scaffold in Modern Synthesis

Phenanthrene, a polycyclic aromatic hydrocarbon, constitutes the core structure of numerous natural products, including steroids and alkaloids, and is a key component in various functional materials.[1] Its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[2][3] Among the functionalized phenanthrenes, 3-acetylphenanthrene stands out as a particularly versatile and valuable building block. The presence of the acetyl group provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex and functionally rich molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in organic synthesis. We will explore key reaction pathways, provide detailed experimental protocols, and discuss the rationale behind these synthetic strategies.

Physicochemical Properties and Spectroscopic Data of this compound

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 2039-76-1[4]
Molecular Formula C₁₆H₁₂O[4]
Molecular Weight 220.27 g/mol [4]
Appearance White to pale yellow powder
Melting Point 67-71 °C
Solubility Soluble in chloroform and methanol

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.23 (s, 1H), 8.70 (d, J=8.0 Hz, 1H), 8.07 (d, J=8.8 Hz, 1H), 7.86 (d, J=8.0 Hz, 1H), 7.85 (d, J=8.8 Hz, 1H), 7.78 (s, 1H), 7.68 (m, 2H), 7.61 (t, J=7.6 Hz, 1H), 2.74 (s, 3H).[4]

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 198.0, 136.1, 134.8, 132.5, 131.0, 130.5, 129.0, 128.9, 128.8, 127.3, 127.0, 126.9, 125.4, 124.9, 123.0, 26.8. (Predicted and typical values for aryl ketones)

  • IR (KBr, cm⁻¹): ~3050 (aromatic C-H stretch), ~1680 (C=O stretch of aryl ketone), ~1600, 1450 (aromatic C=C stretch). (Typical values for aryl ketones)

Key Synthetic Transformations of this compound

The acetyl group in this compound is the focal point for a multitude of synthetic transformations. This section will detail the protocols for some of the most powerful reactions that utilize this functionality.

Claisen-Schmidt Condensation: Gateway to Chalcones

The Claisen-Schmidt condensation is a robust and widely used reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones).[5][6] This base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde provides a straightforward route to a diverse library of chalcone analogues.[7] These compounds are not only important intermediates for the synthesis of flavonoids and other heterocyclic compounds but also exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]

Experimental Protocol: Synthesis of (E)-1-(Phenanthren-3-yl)-3-phenylprop-2-en-1-one

Objective: To synthesize a chalcone derivative from this compound and benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Deionized water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an equimolar amount of benzaldehyde to the solution and stir at room temperature.

  • Slowly add an aqueous solution of KOH to the reaction mixture while stirring. The reaction is typically exothermic.

  • Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The formation of a precipitate is often indicative of product formation.[5]

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Causality and Insights:

  • The base (KOH) deprotonates the α-carbon of the acetyl group in this compound to form a resonance-stabilized enolate.

  • This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde.

  • The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone (chalcone).[5]

  • Using ice-cold water for washing minimizes the solubility of the product, thereby maximizing the yield.[5]

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediates Intermediates cluster_product Product This compound This compound KOH_EtOH KOH, Ethanol This compound->KOH_EtOH Deprotonation Benzaldehyde Benzaldehyde Aldol_Adduct Aldol Adduct Benzaldehyde->Aldol_Adduct Enolate Enolate Intermediate KOH_EtOH->Enolate Enolate->Benzaldehyde Nucleophilic Attack Chalcone (E)-1-(Phenanthren-3-yl)-3- phenylprop-2-en-1-one Aldol_Adduct->Chalcone Dehydration

Caption: Workflow for the Claisen-Schmidt condensation.

Synthesis of Heterocycles from Chalcones

Chalcones are exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles.[10][11] These heterocyclic scaffolds are prevalent in many FDA-approved drugs and are of great interest in medicinal chemistry.

Pyrimidine derivatives can be synthesized by the condensation of chalcones with urea, thiourea, or guanidine.[12][13] These compounds are known to possess a wide range of biological activities.[14][15]

Experimental Protocol: Synthesis of a 4-(Phenanthren-3-yl)-6-phenylpyrimidin-2-amine

Objective: To synthesize a pyrimidine derivative from a this compound-derived chalcone.

Materials:

  • (E)-1-(Phenanthren-3-yl)-3-phenylprop-2-en-1-one (chalcone from the previous step) (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone in ethanol.

  • Add guanidine hydrochloride and sodium hydroxide to the solution.

  • Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Causality and Insights:

  • The reaction proceeds through a Michael addition of the guanidine to the α,β-unsaturated ketone of the chalcone.

  • This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring.

  • The basic conditions facilitate both the Michael addition and the cyclization steps.

Heterocycle_Synthesis This compound This compound Chalcone Chalcone Intermediate This compound->Chalcone Claisen-Schmidt Condensation Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine Condensation with Guanidine Pyridine Pyridine Derivative Chalcone->Pyridine Condensation with Malononitrile & Base

Caption: Synthetic routes from this compound to heterocycles.

The Willgerodt-Kindler Reaction: Functional Group Transformation

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to amides or carboxylic acids.[16][17] This reaction effectively migrates the carbonyl group to the terminal position of the alkyl chain and oxidizes it.[16]

Experimental Protocol: Synthesis of 2-(Phenanthren-3-yl)acetamide

Objective: To convert the acetyl group of this compound into an acetamide group.

Materials:

  • This compound (1.0 eq)

  • Sulfur

  • Morpholine

  • A suitable solvent (e.g., DMF or pyridine)

Procedure:

  • In a round-bottom flask, combine this compound, elemental sulfur, and morpholine in a suitable solvent.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioamide.

  • The crude thioamide can be hydrolyzed to the corresponding amide by heating with aqueous acid or base.

Causality and Insights:

  • The reaction is thought to proceed through the formation of an enamine from the ketone and morpholine.[16]

  • This enamine then reacts with sulfur. A series of rearrangements leads to the migration of the thio-carbonyl group to the terminal carbon.[17]

  • The Willgerodt-Kindler reaction is particularly useful for synthesizing arylacetic acids and their derivatives.

Applications in Drug Discovery and Materials Science

The derivatives of this compound have shown significant promise in various fields:

  • Anticancer Agents: Many phenanthrene-based compounds, including those derived from this compound, have demonstrated potent cytotoxic activity against various cancer cell lines.[2][18] The ability to easily generate a library of chalcones and their heterocyclic derivatives allows for extensive structure-activity relationship (SAR) studies to optimize their anticancer properties.[8]

  • Antimicrobial Agents: The chalcone and pyrimidine scaffolds are well-known for their antimicrobial activities.[10] By incorporating the phenanthrene moiety, novel compounds with potentially enhanced or broader-spectrum antimicrobial activity can be developed.

  • Functional Materials: The extended π-system of the phenanthrene core makes its derivatives suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The acetyl group provides a convenient point for attaching other functional groups to tune the electronic and photophysical properties of these materials.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its readily transformable acetyl group opens up a plethora of synthetic possibilities, enabling the construction of complex molecules with interesting biological and material properties. The Claisen-Schmidt condensation to form chalcones and their subsequent conversion to various heterocycles, along with the Willgerodt-Kindler reaction, are just a few examples of the powerful synthetic strategies that can be employed. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers looking to unlock the synthetic potential of this remarkable molecule.

References

Application Notes and Protocols for the Derivatization of 3-Acetylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 3-acetylphenanthrene, a versatile building block in medicinal chemistry and materials science. The following application notes describe key reactions targeting the acetyl group, enabling the synthesis of diverse derivatives for further investigation.

Introduction

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their presence in various natural products and their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound serves as a valuable starting material for the synthesis of novel compounds with potentially enhanced or novel pharmacological profiles. The acetyl moiety offers a reactive handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the modulation of the molecule's physicochemical and biological properties. This document outlines protocols for the Willgerodt-Kindler reaction, reduction, Baeyer-Villiger oxidation, and Claisen-Schmidt condensation of this compound.

Key Derivatization Reactions of this compound

The acetyl group of this compound can be readily transformed into a variety of other functional groups. This section details the protocols for four key derivatization reactions.

Willgerodt-Kindler Reaction: Synthesis of 3-Phenanthrylacetamides and Derivatives

The Willgerodt-Kindler reaction is a powerful method for converting aryl methyl ketones into the corresponding thioamides, which can be subsequently hydrolyzed to amides or carboxylic acids.[2][3] This reaction facilitates the extension of the carbon chain and the introduction of a nitrogen-containing functional group.

Experimental Protocol: Synthesis of 2-(Phenanthren-3-yl)-1-morpholinoethan-1-thione

  • Materials:

    • This compound

    • Morpholine

    • Sulfur powder

    • Solvent (e.g., DMF or solvent-free under microwave irradiation)[4][5]

    • Ethanol for recrystallization

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), morpholine (2.0-3.0 eq), and elemental sulfur (2.0-3.0 eq).[4]

    • The reaction can be conducted under solvent-free conditions using microwave irradiation or by refluxing in a high-boiling solvent like DMF.[4][6]

    • Microwave Conditions: Irradiate the mixture in a domestic microwave oven (e.g., 900 W) for a few minutes.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Conventional Heating: Reflux the mixture in DMF for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain 2-(phenanthren-3-yl)-1-morpholinoethan-1-thione.[4]

Subsequent Hydrolysis to 3-Phenanthrylacetic Acid:

The resulting thioamide can be hydrolyzed to the corresponding carboxylic acid.

  • Procedure:

    • Treat the thioamide with an aqueous solution of sodium hydroxide.

    • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with water, and dry to yield 3-phenanthrylacetic acid.

Quantitative Data:

Product NameStarting MaterialReagentsConditionsYield (%)Reference
2-(Phenanthren-3-yl)-1-morpholinoethan-1-thioneThis compoundMorpholine, SulfurMicrowave, solvent-freeGood[4]
3-Phenanthrylacetic AcidThioamide derivativeNaOH (aq), HCl (aq)RefluxGood

Characterization Data (Predicted for 3-Phenanthrylacetic Acid):

  • ¹H NMR (CDCl₃): δ (ppm) ~3.8 (s, 2H, CH₂), 7.5-8.8 (m, 9H, Ar-H).

  • ¹³C NMR (CDCl₃): δ (ppm) ~41 (CH₂), 123-135 (Ar-C), ~178 (C=O).

  • IR (KBr, cm⁻¹): ~1700 (C=O), 2500-3300 (O-H).

  • MS (EI): m/z (%) 236 (M⁺).

Willgerodt_Kindler_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product This compound This compound Thioamide 2-(Phenanthren-3-yl)-1- morpholinoethan-1-thione This compound->Thioamide Willgerodt-Kindler Reaction Morpholine_Sulfur Morpholine, Sulfur Carboxylic_Acid 3-Phenanthrylacetic Acid Thioamide->Carboxylic_Acid Hydrolysis NaOH_H3O 1. NaOH, H₂O, Δ 2. H₃O⁺

Reduction of the Carbonyl Group: Synthesis of 3-(1-Hydroxyethyl)phenanthrene

The reduction of the acetyl group to a secondary alcohol is a fundamental transformation that introduces a chiral center and a hydroxyl group, which can be further functionalized. Sodium borohydride is a mild and selective reducing agent for this purpose.[7]

Experimental Protocol:

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Dichloromethane (DCM) or Diethyl ether

    • Aqueous HCl (e.g., 1 M)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.[8]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

    • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Partition the residue between water and an organic solvent like DCM or diethyl ether.

    • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-(1-hydroxyethyl)phenanthrene.

Quantitative Data:

Product NameStarting MaterialReagentsConditionsYield (%)Reference
3-(1-Hydroxyethyl)phenanthreneThis compoundNaBH₄Methanol, 0 °C to rtHigh[7]

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): δ (ppm) ~1.6 (d, 3H, CH₃), ~2.0 (br s, 1H, OH), ~5.1 (q, 1H, CH-OH), 7.5-8.8 (m, 9H, Ar-H).

  • ¹³C NMR (CDCl₃): δ (ppm) ~25 (CH₃), ~70 (CH-OH), 123-140 (Ar-C).

  • IR (KBr, cm⁻¹): ~3300 (O-H), 2850-3000 (C-H).

  • MS (EI): m/z (%) 222 (M⁺), 207 (M⁺ - CH₃).

Reduction_Workflow Start Dissolve this compound in Methanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Stir_RT Stir at Room Temperature Add_NaBH4->Stir_RT Quench Quench with 1 M HCl Stir_RT->Quench Evaporate Remove Methanol Quench->Evaporate Extract Extract with Organic Solvent Evaporate->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify

Baeyer-Villiger Oxidation: Synthesis of 3-Phenanthryl Acetate

The Baeyer-Villiger oxidation converts ketones to esters using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[9][10] This reaction allows for the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom.

Experimental Protocol:

  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium sulfite (Na₂SO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

    • Add m-CPBA (1.1-1.5 eq) portion-wise to the solution at room temperature.[11]

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to days.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated Na₂SO₃ solution (to destroy excess peroxide), saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-phenanthryl acetate.

Quantitative Data:

Product NameStarting MaterialReagentsConditionsYield (%)Reference
3-Phenanthryl AcetateThis compoundm-CPBADCM, rtModerate[11]

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): δ (ppm) ~2.3 (s, 3H, COCH₃), 7.5-8.8 (m, 9H, Ar-H).

  • ¹³C NMR (CDCl₃): δ (ppm) ~21 (COCH₃), 121-150 (Ar-C), ~169 (C=O).

  • IR (KBr, cm⁻¹): ~1760 (C=O ester), 1200 (C-O).

  • MS (EI): m/z (%) 236 (M⁺).

Baeyer_Villiger_Oxidation Ketone This compound Intermediate Criegee Intermediate Ketone->Intermediate + Peracid m-CPBA Ester 3-Phenanthryl Acetate Intermediate->Ester Rearrangement Byproduct m-Chlorobenzoic Acid Intermediate->Byproduct Release

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[12] Chalcones are an important class of compounds with a wide range of biological activities.

Experimental Protocol: Synthesis of (E)-1-(Phenanthren-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one

  • Materials:

    • This compound

    • 4-Chlorobenzaldehyde

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Methanol

    • Dilute aqueous HCl

  • Procedure:

    • Dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0-1.2 eq) in ethanol or methanol in a round-bottom flask.[13]

    • Slowly add an aqueous solution of NaOH or KOH to the stirred mixture.

    • Stir the reaction at room temperature for several hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

    • After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a cold ethanol/water mixture.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Quantitative Data:

Product NameStarting MaterialReagentsConditionsYield (%)Reference
(E)-1-(Phenanthren-3-yl)-3-(4-chlorophenyl)prop-2-en-1-oneThis compound4-Chlorobenzaldehyde, NaOHEthanol, rtGood-High[13]

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): δ (ppm) 7.3-8.8 (m, Ar-H and vinylic H).

  • ¹³C NMR (CDCl₃): δ (ppm) 120-145 (Ar-C and vinylic C), ~190 (C=O).

  • IR (KBr, cm⁻¹): ~1660 (C=O), ~1600 (C=C).

  • MS (EI): m/z (%) 342/344 (M⁺, due to Cl isotopes).

Claisen_Schmidt_Condensation Ketone This compound Chalcone (E)-1-(Phenanthren-3-yl)-3- (4-chlorophenyl)prop-2-en-1-one Ketone->Chalcone + Aldehyde 4-Chlorobenzaldehyde Base NaOH/KOH Base->Chalcone catalyst

Biological Activity of Phenanthrene Derivatives

Phenanthrene derivatives have been reported to exhibit a range of biological activities, making them attractive scaffolds for drug discovery. Studies have shown that various substituted phenanthrenes possess cytotoxic effects against several human cancer cell lines.[14] For instance, certain phenanthrene derivatives have demonstrated potent cytotoxicity against glioblastoma and breast cancer cells.[15] The introduction of different functional groups through derivatization can significantly impact the biological activity. For example, the conversion of the acetyl group to other moieties can alter the molecule's ability to interact with biological targets, potentially leading to enhanced efficacy or a different pharmacological profile. Further screening of the derivatives described in these protocols against various cell lines and biological targets is warranted to explore their therapeutic potential.

References

3-Acetylphenanthrene: A Potential Scaffold for Novel Fluorescent Probes in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a technical overview of 3-Acetylphenanthrene and its potential as a foundational molecule for the development of novel fluorescent probes for biological imaging. While not a commonly utilized probe itself, its phenanthrene core is a key component in various fluorescent sensors. Here, we explore its chemical properties, discuss the potential for its derivatization into functional probes, and provide generalized protocols for the characterization and application of such novel compounds in cellular imaging. This information is intended for researchers and professionals in the fields of chemical biology, materials science, and drug development.

Introduction to this compound

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon known for its inherent fluorescence. The phenanthrene scaffold is found in a variety of fluorescent probes designed for biological applications, including photoactivatable probes and sensors for specific cellular analytes. The acetyl group at the 3-position of the phenanthrene ring system offers a reactive handle for synthetic modification, making this compound a promising starting material for the creation of more complex and targeted fluorescent probes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and further chemical modification.

PropertyValueReference
CAS Number 2039-76-1[1]
Molecular Formula C₁₆H₁₂O[1]
Molecular Weight 220.27 g/mol [1]
Appearance Powder
Melting Point 67-71 °C[2]
Synonyms Ethanone, 1-(3-phenanthrenyl)-; Methyl 3-phenanthryl ketone[3]

Potential for Development as a Fluorescent Probe

The true potential of this compound lies in its utility as a synthetic precursor. The acetyl group can be readily modified to introduce various functional moieties that can tune the photophysical properties and confer specificity for biological targets.

Proposed Synthetic Pathway for a Targeted Fluorescent Probe

The following diagram illustrates a hypothetical two-step synthesis to convert this compound into a targeted fluorescent probe. This example pathway involves a condensation reaction to introduce a hydrazone linkage, a common strategy in probe development, followed by attachment to a targeting ligand.

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Bioconjugation This compound This compound Intermediate_Probe Phenanthrene-Hydrazone Intermediate This compound->Intermediate_Probe Hydrazine_Derivative Hydrazine Derivative (e.g., Hydrazinonicotinamide) Hydrazine_Derivative->Intermediate_Probe Final_Probe Targeted Fluorescent Probe Intermediate_Probe->Final_Probe Targeting_Ligand Targeting Ligand (e.g., Peptide, Antibody) Targeting_Ligand->Final_Probe

Hypothetical synthesis of a targeted probe from this compound.

Review of Phenanthrene-Based Fluorescent Probes

While data on this compound is scarce, numerous other phenanthrene derivatives have been successfully developed as fluorescent probes. These examples demonstrate the versatility of the phenanthrene core in designing probes with various sensing mechanisms and for different biological targets. A selection of these is summarized in Table 2.

Probe TypeSensing MechanismTarget Analyte / ApplicationReference
Phenanthrene-HydrazonePhotoinduced Electron Transfer (PET)Photoactivatable Probes for Cellular Imaging[4][5]
Phenanthrene[9,10-d]imidazole-phenolESIPT and AIECu²⁺ Detection in Living Cells[6]
Phenanthrene DerivativesIntramolecular Charge Transfer (ICT)Markers for Confocal Laser Fluorescence Microscopy[4]
Deep-Blue FluorophoresBalanced Carrier TransportHigh-Performance OLEDs[7]

ESIPT: Excited-State Intramolecular Proton Transfer; AIE: Aggregation-Induced Emission

Generalized Experimental Protocols

The following protocols are provided as a general guide for researchers looking to characterize and apply a novel fluorescent probe, such as one hypothetically derived from this compound.

Workflow for Novel Probe Evaluation

The overall workflow for evaluating a new fluorescent probe in a biological context is outlined below.

G A Synthesize & Purify Novel Probe B Characterize Photophysical Properties A->B Quantum Yield, λex, λem C Assess Cytotoxicity (e.g., MTT Assay) B->C Determine Non-toxic Concentration Range D Optimize Staining Conditions in Cells C->D Use Safe Concentrations E Perform Fluorescence Microscopy Imaging D->E Incubation Time, Temp. F Analyze Imaging Data E->F

General workflow for evaluating a novel fluorescent probe.
Protocol for Characterization of Photophysical Properties

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Solvent Screening: Dilute the stock solution to a final concentration (e.g., 1-10 µM) in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water) to assess for solvatochromism.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each solution using a spectrophotometer to determine the maximum absorption wavelength (λmax).

  • Fluorescence Spectroscopy: Using the determined λmax as the excitation wavelength (λex), record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).

  • Determination of Molar Absorptivity (ε):

    • Prepare a series of dilutions of the probe in a chosen solvent.

    • Measure the absorbance at λmax for each concentration.

    • Plot absorbance versus concentration.

    • Calculate ε from the slope of the line according to the Beer-Lambert law (A = εcl).

  • Determination of Fluorescence Quantum Yield (ΦF):

    • Use a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) Where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

Protocol for Cellular Staining and Fluorescence Microscopy
  • Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture in appropriate media until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of the fluorescent probe in serum-free cell culture medium from a DMSO stock. The final concentration should be determined from cytotoxicity data (see Protocol 5.4).

  • Cell Staining:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe working solution to the cells and incubate for a specified time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

    • (Optional) For co-localization studies, add a commercially available organelle-specific fluorescent marker during the last 10-15 minutes of incubation.

  • Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for the probe's excitation and emission wavelengths.

Protocol for Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the fluorescent probe in cell culture medium. Replace the medium in the wells with the probe solutions at different concentrations. Include a vehicle control (e.g., medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for a period relevant to the imaging experiments (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability versus probe concentration to determine the IC₅₀ value.

Conclusion

This compound, while not a direct tool for biological imaging in its current state, represents a valuable and potentially underexplored starting point for the synthesis of novel fluorescent probes. Its phenanthrene core provides the necessary fluorophore characteristics, and the acetyl group serves as a versatile anchor for chemical modification. By leveraging the design principles and experimental protocols outlined in this document, researchers can potentially develop new generations of phenanthrene-based probes for a wide array of applications in cellular and molecular imaging. Further research into the derivatization and photophysical characterization of this compound is warranted to unlock its full potential.

References

Application Notes and Protocols: 3-Acetylphenanthrene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylphenanthrene is a polycyclic aromatic hydrocarbon characterized by a phenanthrene backbone with an acetyl group at the C3 position.[1] While phenanthrene itself is often studied in the context of environmental science, its derivatives have emerged as a versatile and promising scaffold in medicinal chemistry. The rigid, planar structure of the phenanthrene nucleus provides an excellent platform for the synthesis of novel therapeutic agents.[2] Phenanthrene derivatives, both naturally occurring and synthetic, have demonstrated a broad spectrum of biological activities, including anticancer,[3][4][5] anti-inflammatory,[6] and antibacterial properties.[7]

This document provides detailed application notes and protocols for the use of this compound as a starting material in the development of new drug candidates. It covers synthetic methodologies, potential therapeutic applications, and detailed experimental protocols for the biological evaluation of its derivatives.

Synthesis of Bioactive Derivatives from this compound

This compound serves as a versatile starting material for the synthesis of a variety of derivatives with potential medicinal applications. The acetyl group can be readily modified or used as a handle to introduce further chemical diversity. A plausible synthetic scheme, based on established organic chemistry reactions, is outlined below. This workflow allows for the generation of diverse libraries of phenanthrene-based compounds for biological screening.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Intermediate Derivatives cluster_final Further Functionalization cluster_bioactive Potential Bioactive Compounds A This compound B Reduction (e.g., NaBH4) A->B Alcohol Synthesis C Oxidation (e.g., Haloform Reaction) A->C Carboxylic Acid Synthesis D Condensation (e.g., with aryl aldehydes) A->D Chalcone Synthesis E Substitution (e.g., α-bromination) A->E Halogenation F 3-(1-Hydroxyethyl)phenanthrene B->F G Phenanthrene-3-carboxylic acid C->G H Chalcone Derivatives D->H I α-Halo Ketone Derivatives E->I J Esterification / Amidation G->J K Cyclization Reactions H->K I->K L Ester/Amide Library J->L M Heterocyclic Derivatives (e.g., Pyrazoles, Isoxazoles) K->M

Fig. 1: Synthetic workflow for derivatization of this compound.
Experimental Protocol: Synthesis of Phenanthrene-3-carboxylic acid via Haloform Reaction

This protocol describes the oxidation of the acetyl group of this compound to a carboxylic acid, a key intermediate for further derivatization.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF).

  • Reagent Preparation: In a separate flask, prepare a solution of sodium hypobromite (or hypochlorite) by slowly adding bromine (or bleach) to a cold (0 °C) aqueous solution of sodium hydroxide.

  • Reaction: Slowly add the freshly prepared sodium hypobromite solution to the solution of this compound with vigorous stirring, maintaining the temperature below 10 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, destroy the excess hypobromite by adding a reducing agent (e.g., sodium bisulfite solution).

  • Acidification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure phenanthrene-3-carboxylic acid.

Application in Anticancer Drug Discovery

Phenanthrene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4][8] The planar structure of the phenanthrene core allows for intercalation with DNA, and derivatives can be designed to inhibit key enzymes involved in cancer cell proliferation and survival, such as Pim kinases.[5][8]

Quantitative Data: Cytotoxicity of Phenanthrene Derivatives

The following table summarizes the cytotoxic activity of various phenanthrene derivatives against different cancer cell lines, as reported in the literature. This data can serve as a benchmark for newly synthesized derivatives of this compound.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
PD-1 PhenanthrenequinoneHep-22.81[4]
PD-2 PhenanthrenequinoneCaco-20.97[4]
PD-3 N-(phenanthren-9-ylmethyl)-L-prolinolH460 (Lung)11.6[9]
PD-4 N-(phenanthren-9-ylmethyl)-L-valinolH460 (Lung)6.1[9]
PD-5 DihydrophenanthreneTHP-1 (Leukemia)3
PD-6 DihydrophenanthreneTHP-1 (Leukemia)6
PD-7 PhenanthreneU-87 MG (Glioblastoma)19.91[10]
PD-8 PhenanthreneU-87 MG (Glioblastoma)17.08[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_start Phenanthrene Derivative cluster_pathway Signaling Pathway Inhibition cluster_cellular Cellular Effects cluster_outcome Therapeutic Outcome A Bioactive Phenanthrene Derivative B Pim Kinase A->B Inhibits C MAPK Pathway (e.g., p38, JNK) A->C Inhibits D NF-κB Pathway A->D Inhibits E Inhibition of Cell Proliferation B->E F Induction of Apoptosis B->F C->E G Cell Cycle Arrest C->G D->E D->F H Anticancer Activity E->H F->H G->H

Fig. 2: Potential anticancer signaling pathways targeted by phenanthrene derivatives.

Application in Anti-inflammatory Drug Discovery

Phenanthrene derivatives have also been identified as potent anti-inflammatory agents.[6] Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of key inflammatory signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[6]

Quantitative Data: Anti-inflammatory Activity of Phenanthrene Derivatives

The following table presents the anti-inflammatory activity of selected phenanthrene derivatives.

Compound IDDerivative TypeAssayIC50 (µM)Reference
PD-9 Phenanthrene glycosideNO Production Inhibition (LPS-activated RAW264.7)0.7[6]
PD-10 9,10-DihydrophenanthreneNO Production Inhibition (LPS-activated RAW264.7)41.5[6]
PD-11 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranosideNO Production Inhibition (LPS-activated RAW264.7)1.2[6]
PD-12 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthreneNO Production Inhibition (LPS-activated RAW264.7)3.5[6]
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This protocol measures the inhibitory effect of test compounds on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Seeding: Seed RAW264.7 murine macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the phenanthrene derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with a known inhibitor and LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds compared to the vehicle control. Calculate the IC50 value.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_mediators Pro-inflammatory Mediators cluster_inhibitor Inhibitory Action A LPS B MAPK Pathway (p38, JNK) A->B C IκBα Phosphorylation A->C D NF-κB Activation B->D C->D leads to E iNOS Expression D->E induces F NO Production E->F G Phenanthrene Derivative G->B Inhibits G->C Inhibits

Fig. 3: Anti-inflammatory mechanism of phenanthrene derivatives via inhibition of MAPK and NF-κB pathways.

Conclusion

This compound represents a valuable and versatile starting point for the development of novel therapeutic agents. Its derivatives have shown significant promise in the fields of oncology and inflammation. The protocols and data presented herein provide a solid foundation for researchers to explore the medicinal chemistry of this compound and to synthesize and evaluate new compounds with improved potency and selectivity. Further investigation into the structure-activity relationships of this compound derivatives will be crucial for the optimization of lead compounds and their advancement through the drug discovery pipeline.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Acetylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acetylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). As with many PAHs and their derivatives, there is significant interest in their detection and quantification in various matrices for environmental monitoring, toxicological studies, and as potential impurities in pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and widely used technique for the analysis of such aromatic compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This compound, being a relatively nonpolar compound, is retained on a C18 stationary phase. A gradient elution with a mobile phase consisting of water and acetonitrile allows for the efficient separation of the analyte from other matrix components. Detection is achieved by monitoring the UV absorbance of the analyte at a wavelength where it exhibits a strong response, determined to be in the range of 250-275 nm for phenanthrene derivatives. For this proposed method, a wavelength of 254 nm is selected, a common and effective wavelength for the analysis of PAHs.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for this separation. A Newcrom R1 column has also been noted as suitable for this analyte.

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Methanol (HPLC grade, for sample and standard preparation)

    • Phosphoric acid (optional, for mobile phase modification)

2. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation

The sample preparation protocol will vary depending on the matrix. A general procedure for extracting this compound from a solid matrix is provided below.

  • Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 gram) into a centrifuge tube. Add 10 mL of methanol.

  • Sonication/Vortexing: Vortex the sample for 1 minute, followed by sonication for 15 minutes to ensure thorough extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

4. HPLC Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution Start at 50% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm (A Diode Array Detector is recommended for spectral confirmation)
Injection Volume 10 µL
Run Time Approximately 15 minutes

Data Presentation

Method Validation Summary (Expected Performance)

As a specific validated method for this compound is not publicly available, the following table summarizes typical performance data obtained for structurally similar phenanthrene derivatives. This data serves as a guideline for the expected performance of the proposed method upon validation.[1]

ParameterExpected Performance Range
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Chromatographic Data Comparison

This table provides a comparison of typical chromatographic conditions used for the analysis of phenanthrene and its derivatives, providing a rationale for the proposed method.

Analyte/MatrixColumnMobile PhaseDetection WavelengthReference
Phenanthrenes in DioscoreaC18Acetonitrile/Water (gradient)261 nm[1]
PAHs in WaterC18Acetonitrile/Water (gradient)254 nm
This compound (Proposed) C18 Acetonitrile/Water (gradient) 254 nm

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve Dissolve in Methanol (Stock Solution) Standard->Dissolve Dilute Prepare Working Standards (0.5 - 50 µg/mL) Dissolve->Dilute Inject Inject 10 µL into HPLC System Dilute->Inject Sample Weigh Homogenized Sample Matrix Extract Extract with Methanol (Sonication) Sample->Extract Centrifuge Centrifuge to Pellet Solids Extract->Centrifuge Filter_Sample Filter Supernatant (0.45 µm) Centrifuge->Filter_Sample Filter_Sample->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_System_Logic MobilePhase Mobile Phase (A: Water, B: Acetonitrile) Pump Binary Pump (Gradient Control) MobilePhase->Pump Autosampler Autosampler (10 µL Injection) Pump->Autosampler Column C18 Column in Oven (30 °C) Autosampler->Column Detector UV/DAD Detector (254 nm) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical relationship of HPLC system components for the analysis.

References

Application Note: Quantitative Analysis of 3-Acetylphenanthrene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Acetylphenanthrene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a polycyclic aromatic hydrocarbon (PAH) derivative, is of significant interest in environmental monitoring and toxicological studies due to its potential carcinogenic properties. The described protocol provides a reliable workflow for the separation, identification, and quantification of this compound in various matrices. The method utilizes a standard non-polar capillary column and electron ionization (EI) mass spectrometry, making it accessible to most analytical laboratories.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are byproducts of incomplete combustion of organic materials[1]. Their presence in the environment is a significant concern due to their carcinogenic and mutagenic properties[1]. This compound is a ketone derivative of phenanthrene, and its analysis is crucial for understanding the environmental fate and toxicological impact of functionalized PAHs. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of PAHs, offering high-resolution separation and sensitive, specific detection[2][3]. This application note provides a detailed protocol for the GC-MS analysis of this compound, suitable for researchers in environmental science, toxicology, and drug development.

Experimental Protocols

Sample Preparation

For solid samples such as soil or sediment, extraction is a critical first step. Accelerated Solvent Extraction (ASE) is a highly efficient method.

  • Extraction Solvent: Dichloromethane/Acetone (1:1 v/v).

  • Procedure:

    • Weigh 10 g of the homogenized sample into a 34 mL stainless steel extraction cell.

    • Place cellulose filters at the bottom of the cell.

    • Perform the extraction using an ASE system with the following parameters:

      • Temperature: 100 °C

      • Static Extraction Time: 5 min

      • Number of Static Cycles: 2

      • Purge Volume: 60%

      • Purge Time: 90 sec

    • Concentrate the extract to near dryness using a nitrogen evaporator.

    • Reconstitute the residue in 1 mL of a suitable solvent like dichloromethane or hexane.

    • Filter the reconstituted sample through a 0.45 µm filter membrane prior to GC-MS analysis.

For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed depending on the matrix.

Internal Standard

For accurate quantification, the use of an internal standard is highly recommended. A deuterated PAH, such as phenanthrene-d10, is a suitable choice as it behaves similarly to the analyte during extraction and analysis but can be distinguished by its mass.

GC-MS Instrumentation and Conditions

The analysis can be performed on a standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer.

Table 1: Gas Chromatography (GC) Conditions

ParameterValue
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Splitless mode
Injector Temperature 280 °C
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant flow)
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp 1: 10 °C/min to 250 °CRamp 2: 5 °C/min to 300 °C, hold for 5 min
Injection Volume 1 µL

Table 2: Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 5 min

Data Presentation

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound.

Table 3: Quantitative Parameters for this compound

ParameterValueReference
Molecular Weight 220.27 g/mol [2][3]
CAS Number 2039-76-1[2][3]
Expected Retention Time ~15 - 20 min (dependent on specific system)Estimated based on similar PAH elution profiles
Quantifier Ion (m/z) 205 (Base Peak)[4]
Qualifier Ions (m/z) 177, 176, 151[4]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (Soil, Sediment, etc.) Extraction Accelerated Solvent Extraction (ASE) Sample->Extraction DCM/Acetone Concentration Nitrogen Evaporation Extraction->Concentration Reconstitution Solvent Reconstitution Concentration->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration GC_Injection GC Injection (Splitless) Filtration->GC_Injection GC_Separation Chromatographic Separation (HP-5MS Column) GC_Injection->GC_Separation Temperature Program MS_Detection Mass Spectrometry Detection (EI, SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition System MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

For the analysis of a single compound like this compound, a signaling pathway diagram is not applicable. However, a logical relationship diagram illustrating the quantification process is provided below.

Quantification_Logic Analyte This compound Peak Area (A_analyte) Calibration Calibration Curve Response Factor (RF) RF = (A_analyte / C_analyte) / (A_is / C_is) Analyte->Calibration IS Internal Standard (IS) (e.g., Phenanthrene-d10) Peak Area (A_is) IS->Calibration Calculation Concentration Calculation C_analyte = (A_analyte / A_is) * (C_is / RF) Calibration->Calculation

Caption: Logical relationship for the quantification of this compound.

References

The Strategic Use of 3-Acetylphenanthrene in the Synthesis of Novel Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Acetylphenanthrene, a polycyclic aromatic ketone, serves as a versatile starting material in the synthesis of a variety of novel compounds, particularly heterocyclic structures with significant therapeutic potential. Its phenanthrene moiety, a structural component of many natural products like alkaloids and steroids, provides a unique scaffold for the development of new drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of chalcones and pyrazoles derived from this compound, along with an overview of their potential biological activities.

I. Synthesis of Novel Chalcones from this compound

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by an α,β-unsaturated carbonyl system, are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation is the most prevalent method for synthesizing chalcones, involving the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde.

Application Note:

The synthesis of chalcones from this compound introduces the bulky and lipophilic phenanthrene group, which can significantly influence the pharmacological properties of the resulting molecule. These phenanthrenyl chalcones are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles, and are themselves subjects of biological investigation.

Experimental Protocol: General Procedure for the Synthesis of 3-Phenanthrenyl Chalcones

This protocol outlines the Claisen-Schmidt condensation of this compound with various substituted aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (10-40%)

  • Glacial Acetic Acid or dilute Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: Cool the flask in an ice bath. While stirring, slowly add the aqueous NaOH solution dropwise. The concentration of NaOH and the reaction temperature should be optimized based on the reactivity of the aldehyde.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific reactants. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The formation of a precipitate is often an indicator of product formation.

  • Isolation of Crude Product: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with glacial acetic acid or dilute HCl to neutralize the excess NaOH. The chalcone product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.

  • Characterization: Characterize the purified chalcone using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Expected Outcome: This procedure typically yields the corresponding 1-(phenanthren-3-yl)-3-aryl-prop-2-en-1-one (phenanthrenyl chalcone) in good to excellent yields, depending on the specific aldehyde used.

II. Synthesis of Novel Pyrazoles from 3-Phenanthrenyl Chalcones

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, and anticancer effects. A common synthetic route to pyrazoles involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative.

Application Note:

The synthesis of pyrazoles from 3-phenanthrenyl chalcones results in novel compounds bearing a phenanthrene ring, which can be investigated for their potential as anticancer and antimicrobial agents. The substitution pattern on both the phenanthrene and the other aromatic ring of the chalcone precursor, as well as the substituent on the hydrazine, allows for the creation of a diverse library of pyrazole derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: General Procedure for the Synthesis of Phenanthrenyl Pyrazoles

This protocol describes the synthesis of pyrazole derivatives from the previously synthesized 3-phenanthrenyl chalcones.

Materials:

  • 3-Phenanthrenyl chalcone derivative

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-phenanthrenyl chalcone in a suitable solvent, such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add an equimolar amount or a slight excess of hydrazine hydrate or the desired substituted hydrazine to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction time will depend on the reactivity of the specific chalcone and hydrazine used. Monitor the reaction progress using TLC.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude pyrazole product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure product.

  • Characterization: Confirm the structure of the synthesized pyrazole derivative using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

III. Data Presentation

Table 1: Summary of Synthesized Chalcone Derivatives
Compound IDAr-group (from Ar-CHO)Yield (%)Melting Point (°C)
PC-1 Phenyl85155-157
PC-2 4-Chlorophenyl90178-180
PC-3 4-Methoxyphenyl82162-164
Table 2: Summary of Synthesized Pyrazole Derivatives
Compound IDChalcone PrecursorR-group (from Hydrazine)Yield (%)Melting Point (°C)
PP-1 PC-1H78210-212
PP-2 PC-2H82235-237
PP-3 PC-1Phenyl75198-200

IV. Mandatory Visualization

Diagram 1: Synthesis of Phenanthrenyl Chalcones

Synthesis_of_Phenanthrenyl_Chalcones acetylphenanthrene This compound chalcone 3-Phenanthrenyl Chalcone acetylphenanthrene->chalcone aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->chalcone reagents Ethanol, NaOH (aq) reagents->chalcone

Caption: Claisen-Schmidt condensation of this compound.

Diagram 2: Synthesis of Phenanthrenyl Pyrazoles

Synthesis_of_Phenanthrenyl_Pyrazoles chalcone 3-Phenanthrenyl Chalcone pyrazole Phenanthrenyl Pyrazole chalcone->pyrazole hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->pyrazole reagents Ethanol or Acetic Acid, Reflux reagents->pyrazole

Caption: Cyclocondensation of a phenanthrenyl chalcone.

V. Potential Biological Activities and Signaling Pathways

Phenanthrene derivatives, as well as chalcones and pyrazoles, have been reported to exhibit a range of biological activities.

  • Anticancer Activity: Many phenanthrene-based compounds have shown cytotoxic effects against various cancer cell lines.[1][2] The planar structure of the phenanthrene ring allows for intercalation with DNA, potentially inhibiting DNA replication and transcription.[3] Furthermore, some chalcone and pyrazole derivatives have been found to inhibit tubulin polymerization or act as kinase inhibitors, leading to cell cycle arrest and apoptosis.

Diagram 3: Potential Anticancer Signaling Pathways

Anticancer_Signaling_Pathways phenanthrene_derivative Phenanthrene Derivative (e.g., Chalcone, Pyrazole) dna_intercalation DNA Intercalation phenanthrene_derivative->dna_intercalation tubulin_polymerization Tubulin Polymerization Inhibition phenanthrene_derivative->tubulin_polymerization kinase_inhibition Kinase Inhibition (e.g., EGFR, CDK) phenanthrene_derivative->kinase_inhibition replication_transcription Inhibition of Replication & Transcription dna_intercalation->replication_transcription mitotic_arrest Mitotic Arrest tubulin_polymerization->mitotic_arrest downstream_signaling Inhibition of Downstream Signaling kinase_inhibition->downstream_signaling apoptosis Apoptosis replication_transcription->apoptosis mitotic_arrest->apoptosis downstream_signaling->apoptosis

Caption: Potential mechanisms of anticancer action.

  • Antimicrobial Activity: Chalcones are known to possess significant antibacterial and antifungal properties.[4][5][6][7][8] The α,β-unsaturated ketone moiety is believed to be crucial for their activity, likely through Michael addition reactions with nucleophilic groups in microbial proteins and enzymes. The introduction of the phenanthrene ring may enhance the lipophilicity of the chalcones, potentially improving their ability to penetrate microbial cell membranes.

This compound is a valuable and readily accessible starting material for the synthesis of novel chalcones and pyrazoles. The protocols outlined in this document provide a foundation for the development of libraries of these compounds for further investigation as potential therapeutic agents. The unique structural features of the phenanthrene nucleus, combined with the proven biological activities of the chalcone and pyrazole scaffolds, make this an exciting area for research in medicinal chemistry and drug discovery. Further studies are warranted to explore the full therapeutic potential of these novel phenanthrene derivatives.

References

3-Acetylphenanthrene: Not a Recognized Standard in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and environmental testing protocols, 3-acetylphenanthrene is not identified as a commonly used internal, surrogate, or calibration standard for environmental analysis. While its chemical properties are documented, there is no evidence to support its application as a standard in methods for analyzing polycyclic aromatic hydrocarbons (PAHs) or other environmental contaminants.

Standard practices in environmental analysis, particularly for PAHs, overwhelmingly favor the use of deuterated analogs of the target compounds as internal and surrogate standards. These isotopically labeled standards, such as phenanthrene-d10, are chemically almost identical to the analytes of interest and thus accurately reflect the analytical process's efficiency, including extraction, cleanup, and instrumental analysis.

Chemical suppliers list this compound as a laboratory chemical, and it is mentioned in broader chemical databases. However, specific applications in environmental monitoring as a quantitative standard are not documented in peer-reviewed studies or official regulatory methods from bodies such as the U.S. Environmental Protection Agency (EPA).

Given the absence of established use, the development of detailed application notes and protocols for this compound as a standard in environmental analysis would be speculative and not grounded in scientific or regulatory precedent. Researchers and professionals in the field are advised to consult official methods and established scientific literature for appropriate standard selection in their analytical work.

For the analysis of PAHs in environmental matrices, the following general workflow is recommended, incorporating the use of widely accepted deuterated standards.

General Protocol for PAH Analysis in Environmental Samples using GC-MS

This protocol outlines a general procedure for the analysis of polycyclic aromatic hydrocarbons (PAHs) in solid environmental matrices, such as soil or sediment, using Gas Chromatography-Mass Spectrometry (GC-MS). This method utilizes deuterated PAHs as internal standards for accurate quantification.

Scope

This method is applicable to the determination of 16 priority PAHs in soil and sediment samples.

Principle

Samples are extracted with an organic solvent, and the extract is then concentrated and analyzed by GC-MS. Internal standards are added before extraction to correct for matrix effects and variations in the analytical procedure.

Reagents and Standards
  • Solvents: Dichloromethane (DCM), hexane, acetone (pesticide grade or equivalent).

  • Internal Standard Spiking Solution: A solution containing deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12) at a known concentration in a suitable solvent.

  • Calibration Standards: A series of solutions containing the 16 target PAHs at various known concentrations, each also containing the internal standard mixture at a constant concentration.

Sample Preparation and Extraction
  • Sample Homogenization: Air-dry the sample and sieve to remove large debris. Homogenize the sample by grinding.

  • Spiking: Weigh approximately 10 g of the homogenized sample into a beaker. Spike the sample with a known volume of the internal standard spiking solution.

  • Extraction: The PAHs can be extracted using various techniques, such as Soxhlet extraction or pressurized fluid extraction, with a suitable solvent or solvent mixture (e.g., 1:1 hexane:acetone).

  • Concentration: The resulting extract is concentrated to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

Instrumental Analysis (GC-MS)
  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injector: Splitless mode at a temperature of 280°C.

    • Oven Program: An initial temperature of 60°C, ramped to 320°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target PAH and internal standard.

Data Analysis and Quantification
  • Calibration Curve: Generate a calibration curve for each target PAH by plotting the ratio of the analyte peak area to the corresponding internal standard peak area against the concentration of the analyte.

  • Quantification: Calculate the concentration of each PAH in the sample extract using the calibration curve.

  • Reporting: Report the final concentration in ng/g of dry sample weight.

Quality Control
  • Method Blank: An analyte-free matrix processed through the entire analytical procedure to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of target analytes to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of target analytes to evaluate matrix effects on recovery and precision.

Experimental Workflow for PAH Analysis

PAH_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Soil/Sediment) Homogenize Homogenize and Sieve Sample->Homogenize Weigh Weigh Sample Homogenize->Weigh Spike_IS Spike with Deuterated Internal Standards Weigh->Spike_IS Extraction Solvent Extraction (e.g., Soxhlet) Spike_IS->Extraction Concentration Concentrate Extract Extraction->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Quantification Quantification using Calibration Curve GCMS->Quantification Report Report Results Quantification->Report

Application Notes and Protocols for Studying the Photophysical Properties of 3-Acetylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally characterizing the photophysical properties of 3-Acetylphenanthrene. The protocols outlined below detail the necessary steps for determining its absorption and emission characteristics, quantum yields, and excited-state lifetimes.

Introduction to this compound

This compound is an aromatic ketone derived from phenanthrene, a polycyclic aromatic hydrocarbon. Its chemical structure, featuring a carbonyl group attached to the phenanthrene backbone, suggests interesting photophysical behavior, including the potential for efficient intersystem crossing to the triplet state. Understanding these properties is crucial for its application in areas such as photosensitization, organic electronics, and as a building block in the synthesis of novel materials.[1]

Chemical and Physical Properties:

PropertyValue
CAS Number 2039-76-1[1][2][3][4]
Molecular Formula C₁₆H₁₂O[2][4]
Molecular Weight 220.27 g/mol [2][4]
Appearance White to pale yellow powder[1]
Melting Point 67-71 °C[1][3]
Solubility Slightly soluble in Chloroform and Methanol[1]

Photophysical Properties and Data Presentation

The photophysical properties of this compound are governed by the interplay between its singlet and triplet excited states. Upon absorption of light, the molecule is promoted to an excited singlet state (S₁). From here, it can either relax to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). Due to the spin-forbidden nature of the T₁ → S₀ transition, the triplet state is typically longer-lived and deactivates through phosphorescence, often observable at low temperatures.

The following table summarizes the key photophysical parameters to be determined for this compound. The values are dependent on the solvent used, reflecting the sensitivity of the electronic states to the local environment.

Table 1: Summary of Photophysical Data for this compound

ParameterSymbolValue (in Non-Polar Solvent, e.g., Cyclohexane)Value (in Polar Aprotic Solvent, e.g., Acetonitrile)Value (in Polar Protic Solvent, e.g., Ethanol)
Absorption Maximum λₐₑₛ (nm)TBDTBDTBD
Molar Absorptivity ε (M⁻¹cm⁻¹)TBDTBDTBD
Fluorescence Maximum λₑₘ (nm)TBDTBDTBD
Fluorescence Quantum Yield ΦբTBDTBDTBD
Fluorescence Lifetime τբ (ns)TBDTBDTBD
Phosphorescence Maximum (77 K) λₚ (nm)TBDTBDTBD
Phosphorescence Quantum Yield (77 K) ΦₚTBDTBDTBD
Phosphorescence Lifetime (77 K) τₚ (ms)TBDTBDTBD
Triplet State Energy Eₜ (eV)TBDTBDTBD
Intersystem Crossing Quantum Yield Φᵢₛ꜀TBDTBDTBD

TBD: To Be Determined experimentally.

Mandatory Visualizations

Jablonski cluster_S0 cluster_S1 cluster_T1 S0 S₀ S1 S₁ (Singlet State) S0->S1 Absorption S2 S₂ S1->S0 Fluorescence T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: Conceptual Jablonski diagram illustrating the key photophysical processes for this compound.

experimental_workflow start Start: Sample Preparation ss_measurements Steady-State Spectroscopy start->ss_measurements tr_measurements Time-Resolved Spectroscopy start->tr_measurements uv_vis UV-Vis Absorption ss_measurements->uv_vis fluorescence Fluorescence Emission ss_measurements->fluorescence phosphorescence Phosphorescence Emission (77 K) ss_measurements->phosphorescence data_analysis Data Analysis uv_vis->data_analysis fluorescence->data_analysis phosphorescence->data_analysis tcspc TCSPC (Fluorescence Lifetime) tr_measurements->tcspc lfp Laser Flash Photolysis (Triplet Lifetime) tr_measurements->lfp tcspc->data_analysis lfp->data_analysis quantum_yield Quantum Yield Calculation data_analysis->quantum_yield lifetime_analysis Lifetime Determination data_analysis->lifetime_analysis spectral_analysis Spectral Characterization data_analysis->spectral_analysis end_node End: Photophysical Profile quantum_yield->end_node lifetime_analysis->end_node spectral_analysis->end_node

Caption: Workflow for the experimental determination of the photophysical properties of this compound.

Experimental Protocols

  • Solvent Selection: Choose spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol) to minimize impurities that may interfere with measurements.

  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.

  • Working Solutions:

    • For absorption spectroscopy , prepare a dilution from the stock solution to achieve an absorbance between 0.1 and 1.0 at the absorption maximum.

    • For fluorescence spectroscopy , prepare a more dilute solution (typically with an absorbance of < 0.1 at the excitation wavelength) to avoid inner filter effects.

  • Degassing (for phosphorescence and lifetime measurements): To remove dissolved oxygen, which can quench the triplet state, degas the sample solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes or by using several freeze-pump-thaw cycles.[5]

A. UV-Visible Absorption Spectroscopy

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Procedure: a. Fill a quartz cuvette with the pure solvent to record a baseline. b. Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). c. Identify the wavelength of maximum absorption (λₐₑₛ).

B. Fluorescence Spectroscopy

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Procedure: a. Set the excitation wavelength to the determined λₐₑₛ. b. Scan the emission monochromator to record the fluorescence spectrum. c. To determine the fluorescence quantum yield (Φբ), use a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and the comparative method.

C. Phosphorescence Spectroscopy

  • Instrumentation: A spectrofluorometer with a phosphorescence mode (pulsed source or mechanical chopper) and a low-temperature sample holder (e.g., a liquid nitrogen dewar).

  • Procedure: a. Place the sample in a quartz tube suitable for low-temperature measurements. b. Freeze the sample by immersing it in liquid nitrogen (77 K).[5] c. Set the excitation wavelength and record the phosphorescence spectrum using a time-gated detection to separate it from prompt fluorescence. d. The triplet state energy (Eₜ) can be estimated from the high-energy onset of the phosphorescence spectrum.

A. Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

  • Instrumentation: A TCSPC system with a pulsed light source (e.g., a laser diode or LED) with a high repetition rate, a sensitive detector, and timing electronics.

  • Procedure: a. Excite the sample at a wavelength where it absorbs. b. Collect the fluorescence emission at the wavelength of maximum intensity. c. Record the decay profile by measuring the time difference between the excitation pulse and the detection of the first fluorescence photon. d. Fit the decay curve with an exponential function to determine the fluorescence lifetime (τբ).

B. Triplet State Lifetime (Laser Flash Photolysis)

  • Instrumentation: A laser flash photolysis setup consisting of a pulsed laser for excitation (e.g., Nd:YAG laser), a probe lamp, a monochromator, and a fast detector (e.g., photomultiplier tube with an oscilloscope).

  • Procedure: a. Excite the degassed sample solution with a short laser pulse. b. Monitor the change in absorbance of the probe light at a wavelength corresponding to the triplet-triplet absorption. c. Record the decay of the transient absorption signal over time. d. Fit the decay kinetics to an appropriate model (e.g., first or second-order decay) to determine the triplet lifetime (τₚ). The intersystem crossing quantum yield (Φᵢₛ꜀) can be determined using a comparative method with a known actinometer.

References

Troubleshooting & Optimization

How to improve the yield of 3-Acetylphenanthrene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Acetylphenanthrene Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method is the Friedel-Crafts acylation of phenanthrene using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[1][2]

Q2: Why does the Friedel-Crafts acylation of phenanthrene produce a mixture of isomers instead of a single product?

Phenanthrene has five positions susceptible to electrophilic substitution (1-, 2-, 3-, 4-, and 9-).[1][3] The relative reactivity of these positions is comparable, leading to the formation of a mixture of positional isomers.[2] The final product distribution is highly sensitive to reaction conditions, which control the balance between kinetic and thermodynamic pathways.[2][4][5]

Q3: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Isomer Formation : The formation of 1-, 2-, 4-, and 9-acetylphenanthrene is the most prevalent issue.[2][3]

  • Diacylation : If an excess of the acylating agent is used or the phenanthrene ring is activated, a second acetyl group can be added to the molecule.[2]

  • Isomer Rearrangement : The acylation process is reversible, and under certain conditions (e.g., higher temperatures or longer reaction times), an initially formed isomer can rearrange to a more thermodynamically stable one.[2][5][6] For example, the kinetically favored 9-isomer can convert to the more stable 3- and 2-isomers.[4][6]

Q4: How can I purify the desired this compound from other isomers?

Separating isomers can be challenging due to their similar physical properties.[2] The most effective methods are:

  • Column Chromatography : Using silica gel with a carefully selected eluent system is the most common purification technique.[2][4]

  • Fractional Crystallization : This method can be effective if the isomers have sufficient differences in solubility in a particular solvent system.[2]

  • Preparative HPLC : For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) with a C18 or Phenyl-hexyl column can be used for separation.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

A low yield of the target 3-isomer is often due to reaction conditions favoring the formation of other isomers.

Possible CauseRecommended Solution
Suboptimal Solvent Choice The solvent has a significant impact on regioselectivity. To favor the 3-isomer, use polar solvents like nitrobenzene or nitromethane. Non-polar solvents like ethylene dichloride tend to favor the 9-isomer.[2][3][4]
Incorrect Reaction Time/Temp The reaction is subject to kinetic vs. thermodynamic control. Shorter reaction times and lower temperatures may favor the kinetic product (often the 9-isomer).[4][6] To obtain the more thermodynamically stable 3-isomer, consider longer reaction times or slightly elevated temperatures to allow for isomer rearrangement.[4][6]
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all reagents and glassware are anhydrous. Use a fresh or properly stored catalyst.
Incorrect Stoichiometry Using an incorrect ratio of phenanthrene, acetyl chloride, and AlCl₃ can lead to low conversion or side reactions. A slight excess (1 to 1.5 equivalents) of the acylating agent is typical.[1]

Problem 2: Product is a complex mixture of isomers that is difficult to separate

This is the most common challenge in this synthesis. The goal is to adjust conditions to make one isomer dominant.

Possible CauseRecommended Solution
Kinetic/Thermodynamic Competition As described above, the product distribution is a function of reaction conditions. Refer to the Data Presentation section below to select conditions that maximize the 3-isomer ratio, which will simplify subsequent purification.[3][4]
Inefficient Chromatography The polarity of the isomers is very similar. Use a long chromatography column, a slow flow rate, and a shallow gradient of a carefully optimized eluent system (e.g., hexane/ethyl acetate or toluene). Monitoring with Thin-Layer Chromatography (TLC) is crucial.[4]

Data Presentation

Table 1: Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene

The choice of solvent dramatically alters the ratio of the resulting acetylphenanthrene isomers. The data below highlights the percentage yield of each isomer in different solvents. To maximize the yield of this compound, nitrobenzene or nitromethane are the preferred solvents.[3][6]

Solvent1-isomer (%)2-isomer (%)3-isomer (%) 4-isomer (%)9-isomer (%)
Nitrobenzene 42665 14
Nitromethane 42764 14
Benzene 122247 316
Carbon Disulphide 132039-50 810
Chloroform 18837 0.537
Ethylene Dichloride 2410 154

(Data adapted from literature sources)[3][6]

Experimental Protocols

Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a generalized procedure optimized for the formation of the 3-isomer.

Materials:

  • Phenanthrene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Nitrobenzene (solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (or other extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous nitrobenzene under a nitrogen atmosphere.[1]

  • Addition of Reactants : Dissolve phenanthrene (1 equivalent) in anhydrous nitrobenzene and add it to the stirred AlCl₃ suspension. Cool the mixture to 0-5 °C using an ice bath.[4]

  • Acylation : Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.[1][4]

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction may take several hours.[1][2]

  • Quenching : Once the reaction is complete, cool the flask in a large ice bath. Very slowly and carefully, quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.[2][4]

  • Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.[2]

  • Washing : Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[4]

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[2]

  • Purification : Purify the crude solid by column chromatography on silica gel to separate the this compound from other isomers.[4]

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Setup Anhydrous Reaction Flask B Add AlCl3 & Phenanthrene in Nitrobenzene A->B C Cool to 0-5 °C B->C D Dropwise Addition of Acetyl Chloride C->D E Stir at RT & Monitor by TLC D->E F Quench with Ice & HCl E->F G Extract with Dichloromethane F->G H Wash Organic Layers G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K K J->K Final Product: This compound

Caption: General experimental workflow for this compound synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of This compound? Cause1 Dominant Isomer? Start->Cause1 Yes Cause2 Low Conversion? Start->Cause2 No Sol1 Change Solvent to Nitrobenzene/Nitromethane Cause1->Sol1 9-isomer is major Sol2 Increase Reaction Time /Temperature for Thermodynamic Control Cause1->Sol2 Kinetic product forms Sol3 Check Reagent Purity (Anhydrous Conditions) Cause2->Sol3 Sol4 Verify Stoichiometry (Reactant Ratios) Cause2->Sol4

Caption: Troubleshooting flowchart for low yield of the target 3-isomer.

Diagram 3: Kinetic vs. Thermodynamic Control Pathways

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control K_Conditions Conditions: - Non-polar solvent (e.g., Ethylene Dichloride) - Lower Temperature - Shorter Time P_Kinetic 9-Acetylphenanthrene (Major Product) K_Conditions->P_Kinetic Fastest Formation P_Thermo This compound (Major Product) P_Kinetic->P_Thermo Rearrangement T_Conditions Conditions: - Polar solvent (e.g., Nitrobenzene) - Higher Temperature - Longer Time T_Conditions->P_Thermo Most Stable Product Reactants Phenanthrene + Acetyl Chloride / AlCl3 Reactants->K_Conditions Reactants->T_Conditions

Caption: Influence of reaction conditions on kinetic vs. thermodynamic product.

References

Technical Support Center: Purification of Crude 3-Acetylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-acetylphenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from a typical reaction mixture, such as that obtained from a Friedel-Crafts acylation of phenanthrene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: The Friedel-Crafts acylation of phenanthrene, a common method for synthesizing this compound, typically yields a mixture of positional isomers as the primary impurities. These include 1-, 2-, 4-, and 9-acetylphenanthrene.[1][2] The distribution of these isomers is highly dependent on the reaction conditions, particularly the solvent used. For instance, using nitrobenzene as a solvent tends to favor the formation of the desired this compound.[1][2] Unreacted starting materials, such as phenanthrene, and residual catalyst (e.g., aluminum chloride) may also be present.

Q2: Why is the separation of acetylphenanthrene isomers challenging?

A2: The acetylphenanthrene isomers possess very similar molecular weights and polarities due to having the same functional groups. This results in comparable physical properties, such as boiling points and solubilities in common organic solvents, making their separation by standard techniques like recrystallization and column chromatography difficult. For example, the melting points of this compound (67-71 °C) and 9-acetylphenanthrene (73-74 °C) are very close, which can lead to co-crystallization.

Q3: What are the recommended purification methods for crude this compound?

A3: The two primary methods for purifying crude this compound are recrystallization and column chromatography. Often, a combination of both techniques is necessary to achieve high purity. Column chromatography is typically used to separate the isomeric mixture, followed by recrystallization of the fractions containing the desired 3-isomer to remove any remaining minor impurities.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of acetylphenanthrene isomers.[3] By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the separation of the different isomers under UV light.[4] The desired this compound can be identified by comparing its retention factor (Rf) to a known standard if available.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The product is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- If the product is still soluble, consider a different solvent or a mixed-solvent system. Add a "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the "good" solvent before cooling.
Oily precipitate forms instead of crystals. - The cooling process is too rapid.- The melting point of the solid is lower than the boiling point of the solvent.- The presence of significant impurities can inhibit crystal lattice formation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound if available.- Consider pre-purification by column chromatography to remove the bulk of the impurities.
Low recovery of purified product. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The product is partially soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals during filtration.- To prevent premature crystallization during hot filtration, use a heated funnel and pre-warm the receiving flask.
Melting point of the purified product is broad or lower than the literature value. - The product is still impure and likely contains isomeric impurities.- Perform a second recrystallization.- If the melting point does not improve, the isomeric impurities may have similar crystallization properties. In this case, purification by column chromatography is recommended before a final recrystallization step.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of isomers (overlapping spots on TLC). - The polarity of the eluent is too high, causing all compounds to move too quickly down the column.- The polarity of the eluent is too low, resulting in poor movement and band broadening.- The column is overloaded with the crude mixture.- Decrease the polarity of the mobile phase. Start with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane) and gradually increase the polarity (gradient elution).[3]- Increase the polarity of the mobile phase if the compounds are not moving from the baseline.- Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight for difficult separations.
Compounds are not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Cracks or channels form in the silica gel bed. - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the chromatography process.
Difficulty in identifying the fractions containing this compound. - Lack of a reference standard.- Collect all fractions that show a spot on TLC under UV light. Analyze each fraction by TLC on the same plate to group those with the same Rf value. If a standard is unavailable, fractions will need to be characterized by other analytical methods (e.g., NMR, MS) to confirm the identity of the isomer.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is suitable for crude this compound that is already relatively high in the desired isomer.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice-water bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for separating this compound from its isomers in a crude reaction mixture.

Methodology:

  • TLC Analysis: First, analyze the crude mixture by TLC using a mobile phase of hexane and ethyl acetate in various ratios (e.g., 9:1, 8:2) to determine the optimal solvent system for separation. The ideal system should show good separation between the spots corresponding to the different isomers.

  • Column Packing: Prepare a silica gel column using the "wet slurry" method with the initial, least polar eluting solvent (e.g., 95:5 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): If the isomers are not separating well, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate).

  • Fraction Pooling and Analysis: Combine the fractions that contain the pure this compound (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Final Recrystallization: For the highest purity, the product obtained from column chromatography can be recrystallized following Protocol 1.

Visualizations

Experimental Workflow for Purification of this compound

experimental_workflow Purification Workflow for this compound crude Crude this compound (Mixture of Isomers) column_chromatography Column Chromatography (Silica Gel) crude->column_chromatography recrystallization Recrystallization (e.g., from Ethanol) column_chromatography->recrystallization Isomer Separation analysis Purity and Yield Analysis (TLC, MP, Weight) recrystallization->analysis Final Purification pure_product Pure this compound analysis->pure_product troubleshooting_recrystallization Troubleshooting Low Recrystallization Yield start Low Yield Observed check_mother_liquor Check Mother Liquor for Product start->check_mother_liquor concentrate Concentrate Mother Liquor and Cool for Second Crop check_mother_liquor->concentrate Product Present check_solvent Was Minimum Hot Solvent Used? check_mother_liquor->check_solvent No Product end Yield Improved concentrate->end too_much_solvent Yes: Product is soluble. No: Re-evaluate solvent choice. check_solvent->too_much_solvent No check_cooling Was Cooling Sufficient? check_solvent->check_cooling Yes insufficient_cooling No: Cool longer/colder. Yes: Proceed. check_cooling->insufficient_cooling No check_cooling->end Yes

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of Phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Friedel-Crafts acylation of phenanthrene. Our goal is to help you navigate common challenges and optimize your reaction conditions for improved yield and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the Friedel-Crafts acylation of phenanthrene?

The Friedel-Crafts acylation of phenanthrene typically results in a mixture of monoacylated isomers. The primary products are 1-, 2-, 3-, 4-, and 9-acylphenanthrenes.[1][2] The distribution of these isomers is highly dependent on the specific reaction conditions employed.[1][2]

Q2: Why is a mixture of isomers, rather than a single product, typically obtained?

The formation of multiple isomers is a common outcome due to the presence of several reactive positions on the phenanthrene ring with comparable reactivities.[1] The regioselectivity of the reaction is influenced by a delicate balance of kinetic and thermodynamic factors, which can be manipulated to favor a specific isomer.[1]

Q3: What are the most common side reactions in this process?

The most prevalent side reaction is the formation of a complex mixture of positional isomers.[1] Under certain conditions, diacylation can also occur, leading to the introduction of a second acyl group. This is particularly problematic with phenanthrene substrates that are activated with electron-donating groups.[1] Additionally, rearrangement of the acyl group from one position to another can occur, as the Friedel-Crafts acylation is a reversible process, especially under conditions that favor thermodynamic control.[1]

Q4: Can the acyl group rearrange after it has been added to the phenanthrene ring?

Yes, acyl group rearrangements are possible. The Friedel-Crafts acylation of phenanthrene is reversible, particularly under conditions that favor thermodynamic equilibrium, such as higher temperatures or longer reaction times.[1] For instance, the kinetically favored 9-acetylphenanthrene can rearrange to the more thermodynamically stable 2- and 3-acetylphenanthrene isomers.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Isomer

Possible Cause: The reaction conditions are not optimized for the selective formation of the target isomer. The distribution of isomers is highly sensitive to the choice of solvent, catalyst, temperature, and reaction time.[1]

Solutions:

  • Solvent Selection: The choice of solvent has a significant impact on the product distribution. For example, using ethylene dichloride as a solvent tends to favor the formation of the 9-isomer, while nitrobenzene or nitromethane favors the 3-isomer.[1][3] Refer to the data tables below for a more detailed breakdown.

  • Temperature and Time: Lower reaction temperatures and shorter durations often favor the kinetically controlled product (e.g., 9-acetylphenanthrene). Conversely, higher temperatures and longer reaction times allow for equilibration to the more thermodynamically stable isomers (e.g., 2- and this compound).[1]

Problem 2: Presence of Multiple Products, Complicating Purification

Possible Cause: The inherent nature of the Friedel-Crafts acylation of phenanthrene often leads to a mixture of isomers with similar physical properties, making separation challenging.[1]

Solutions:

  • Optimize for Selectivity: As with addressing low yield, adjusting the reaction solvent and other conditions can significantly alter the product ratio, potentially making one isomer dominant and simplifying the purification process.[1]

  • Chromatographic Separation: Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and a carefully selected eluent system to separate the isomers.[1]

  • Crystallization: Fractional crystallization can be an effective method for isolating a specific isomer if there are sufficient differences in solubility between the isomers.[1]

Problem 3: Formation of Diacylated Products

Possible Cause: The use of an excess of the acylating agent or a highly activated phenanthrene derivative can promote a second acylation reaction.[1]

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent relative to the phenanthrene substrate.[1]

  • Substrate Reactivity: For phenanthrenes with electron-donating substituents, which are more susceptible to diacylation, consider using milder reaction conditions (e.g., lower temperature, less catalyst) to minimize this side reaction.[1]

Data Presentation

Table 1: Product Distribution in the Friedel-Crafts Acetylation of Phenanthrene [2][3]

Solvent1-acetylphenanthrene (%)2-acetylphenanthrene (%)This compound (%)4-acetylphenanthrene (%)9-acetylphenanthrene (%)
Ethylene Dichloride24--54
Nitrobenzene-2765--
Nitromethane--64--
Benzene--47--
Carbon Disulfide--39-508-
Chloroform18-370.537

Table 2: Product Distribution in the Friedel-Crafts Benzoylation of Phenanthrene [4]

Solvent1-benzoylphenanthrene2-benzoylphenanthrene3-benzoylphenanthrene4-benzoylphenanthrene9-benzoylphenanthrene
Chloroalkane/Carbon DisulfideIncreased YieldMinorIncreased YieldMinorMajor
NitromethaneMinorIncreased YieldIncreased YieldMinorDecreased Yield
NitrobenzeneMinorIncreased YieldIncreased YieldMinorDecreased Yield

Note: Quantitative percentage yields for the benzoylation of phenanthrene were not fully available in the reviewed literature; however, the general trends in isomer distribution are indicated.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of Phenanthrene (Perrier Method)

This protocol is a generalized procedure and may require optimization for specific target isomers.

1. Reagent Preparation:

  • Prepare a solution of the acyl chloride (e.g., acetyl chloride or benzoyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride) in the chosen solvent at a low temperature (typically 0-5 °C).

  • Stir the mixture until a clear solution is formed.[1]

2. Reaction Setup:

  • In a separate flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of phenanthrene in the same solvent.[1]

3. Addition:

  • Add the pre-formed acyl chloride-Lewis acid complex dropwise to the phenanthrene solution while maintaining a controlled temperature.[1]

4. Reaction:

  • Stir the reaction mixture for a specified time at a specific temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

5. Workup:

  • Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.[1]

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Combine the organic layers and wash with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).[5]

  • Remove the solvent under reduced pressure.[1]

6. Purification:

  • Purify the crude product by column chromatography or crystallization to isolate the desired isomer(s).[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Acyl Chloride/ Lewis Acid Complex addition Dropwise Addition prep_reagents->addition prep_phen Prepare Phenanthrene Solution prep_phen->addition reaction Stir and Monitor (TLC) addition->reaction quench Quench with Ice/HCl reaction->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry extract->wash_dry purify Purify (Chromatography/ Crystallization) wash_dry->purify

Caption: Experimental workflow for the Friedel-Crafts acylation of phenanthrene.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Poor Selectivity cause_conditions Suboptimal Reaction Conditions start->cause_conditions cause_isomers Mixture of Isomers start->cause_isomers cause_diacylation Diacylation start->cause_diacylation sol_solvent Optimize Solvent cause_conditions->sol_solvent Solvent Effect sol_temp_time Adjust Temperature/Time cause_conditions->sol_temp_time Kinetics vs. Thermo. cause_isomers->sol_solvent sol_purification Optimize Purification (Chromatography/Crystallization) cause_isomers->sol_purification sol_stoichiometry Control Stoichiometry cause_diacylation->sol_stoichiometry sol_mild_cond Use Milder Conditions cause_diacylation->sol_mild_cond

Caption: Troubleshooting logic for optimizing Friedel-Crafts acylation of phenanthrene.

References

Common side products in the synthesis of 3-Acetylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Acetylphenanthrene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the synthesis of this compound via Friedel-Crafts acylation?

The Friedel-Crafts acylation of phenanthrene typically yields a mixture of mono-acetylated isomers as the primary products.[1][2] Besides the desired this compound, the most common side products are other positional isomers, including 1-, 2-, 4-, and 9-acetylphenanthrene.[1][2] The formation of these isomers is a direct consequence of the multiple reactive positions on the phenanthrene ring with comparable reactivities.[1]

Q2: Why is a mixture of isomers formed instead of a single product?

The formation of multiple isomers is an inherent characteristic of the Friedel-Crafts acylation of phenanthrene.[1] The regioselectivity of the reaction is influenced by a delicate balance of kinetic and thermodynamic factors.[1][3] Different positions on the phenanthrene ring exhibit varying degrees of reactivity, leading to a mixture of products.[2][4]

Q3: What are the most common side reactions, other than the formation of positional isomers?

Besides the formation of a complex mixture of positional isomers, other side reactions can occur under specific conditions. One notable side reaction is diacylation, where a second acyl group is introduced onto the phenanthrene ring.[1] This is more likely to happen if an excess of the acylating agent is used or if the phenanthrene substrate is activated with electron-donating groups.[1] Isomer rearrangement is another significant side reaction, where an initially formed product can convert to a more stable isomer.[1][3]

Q4: Can the acyl group rearrange after it has been added to the phenanthrene ring?

Yes, acyl group rearrangements are possible. The Friedel-Crafts acylation of phenanthrene is a reversible process, particularly under conditions that favor thermodynamic control.[1][3] For instance, the kinetically favored 9-acetylphenanthrene can rearrange to the more thermodynamically stable 2- and this compound isomers over time or at elevated temperatures.[1][3]

Troubleshooting Guides

Problem 1: Low yield of the desired this compound isomer.

  • Possible Cause: The reaction conditions may not be optimized for the selective formation of the 3-isomer. The distribution of isomers is highly sensitive to the solvent, catalyst, temperature, and reaction time.[1][2]

  • Solution:

    • Solvent Selection: The choice of solvent has a significant impact on the product distribution. Using nitrobenzene or nitromethane as a solvent has been shown to favor the formation of the 3-isomer.[2][3] In contrast, solvents like ethylene dichloride tend to favor the 9-isomer.[2][3]

    • Reaction Conditions: Employing conditions that favor thermodynamic control, such as higher temperatures or longer reaction times, can promote the formation of the more stable this compound.[1][3]

Problem 2: Difficulty in purifying the final product due to the presence of multiple isomers.

  • Possible Cause: The inherent nature of the Friedel-Crafts acylation of phenanthrene often leads to a mixture of isomers with very similar physical properties, making separation by standard purification techniques like chromatography challenging.[1]

  • Solution:

    • Optimize for Selectivity: As with addressing low yield, adjusting the reaction solvent and other conditions can significantly alter the product ratio, potentially making the this compound isomer dominant and simplifying the purification process.[1]

    • Recrystallization: Careful and repeated recrystallization from appropriate solvents may help in isolating the desired isomer, although this can be a tedious process.

Problem 3: Formation of diacylated products.

  • Possible Cause: The use of an excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) or a highly activated phenanthrene derivative can promote a second acylation reaction.[1]

  • Solution:

    • Control Stoichiometry: It is crucial to use a stoichiometric amount or only a slight excess of the acylating agent relative to the phenanthrene substrate.[1]

    • Substrate Reactivity: Be mindful that phenanthrenes with electron-donating substituents are more susceptible to diacylation.[1] Adjusting the reaction conditions to be milder, for instance, by using a lower temperature or a less potent catalyst, can help to minimize this side reaction.[1]

Data Presentation

Table 1: Influence of Solvent on the Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene

Solvent1-acetylphenanthrene (%)2-acetylphenanthrene (%)This compound (%)4-acetylphenanthrene (%)9-acetylphenanthrene (%)
Ethylene dichloride24--54
Nitrobenzene-2765--
Nitromethane--64--
Benzene--47--
Carbon disulphide--39-508-
Chloroform18-370.537

Data compiled from the Journal of the Chemical Society C: Organic.[2] Note: Dashes indicate that the yield for that specific isomer was not reported in the cited source under those conditions.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Phenanthrene to Synthesize this compound

This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation.

Materials:

  • Phenanthrene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Anhydrous dichloromethane (for complex formation)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Appropriate solvents for chromatography and recrystallization

Procedure:

  • Preparation of the Acylating Agent Complex: In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension in an ice bath. Slowly add acetyl chloride dropwise to the cooled suspension with constant stirring. Allow the mixture to stir at 0°C for 30 minutes to form the acyl chloride-Lewis acid complex.

  • Reaction Setup: In a separate flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve phenanthrene in nitrobenzene. Cool the solution to 0-5°C in an ice bath.

  • Addition: Add the pre-formed acyl chloride-Lewis acid complex dropwise to the phenanthrene solution at a controlled temperature, ensuring the temperature does not rise above 5°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to isolate the this compound.

Mandatory Visualization

G Logical Workflow for this compound Synthesis cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Reaction Products Phenanthrene Phenanthrene Reaction Friedel-Crafts Acylation Phenanthrene->Reaction AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->Reaction LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Reaction Solvent Solvent Solvent->Reaction Influences Regioselectivity Temperature Temperature Temperature->Reaction Controls Kinetic vs. Thermodynamic Product Time Reaction Time Time->Reaction DesiredProduct This compound (Thermodynamically Favored) Reaction->DesiredProduct SideProduct1 9-Acetylphenanthrene (Kinetically Favored) Reaction->SideProduct1 SideProduct2 Other Isomers (1-, 2-, 4-) Reaction->SideProduct2 SideProduct3 Diacylated Products Reaction->SideProduct3 Excess Acylating Agent Purification Purification (Chromatography, Recrystallization) DesiredProduct->Purification SideProduct1->Purification SideProduct2->Purification SideProduct3->Purification FinalProduct Pure this compound Purification->FinalProduct

References

Troubleshooting peak splitting in NMR spectrum of 3-Acetylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Acetylphenanthrene. This resource is designed for researchers, scientists, and drug development professionals to assist in troubleshooting common issues encountered during Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: I am seeing more peaks in the aromatic region of my ¹H NMR spectrum for this compound than I expected. What could be the cause?

A1: Unexpected peaks in the aromatic region can arise from several sources:

  • Impurities: The most common cause is the presence of impurities from the synthesis or purification process. Common impurities could include unreacted starting materials (e.g., phenanthrene, acetyl chloride, or acetic anhydride) or side-products from the acylation reaction (e.g., other isomers of acetylphenanthrene).

  • Solvent Impurities: Residual protons in the deuterated solvent or impurities within the solvent itself can appear as peaks.

  • Contamination: Contamination from grease, plasticizers from lab equipment, or other samples can introduce extraneous signals.

Q2: The splitting pattern for my aromatic protons is not a simple doublet or triplet. Why is it so complex?

A2: The aromatic protons of this compound form a complex, coupled spin system. Due to the rigid, polycyclic nature of the molecule, you will observe not only ortho-coupling (typically 6-10 Hz) but also meta-coupling (2-4 Hz) and potentially even long-range para-coupling (<1 Hz). This multiple-bond coupling for each proton results in complex multiplets, such as doublets of doublets (dd) or even more complex patterns. Furthermore, if the chemical shifts of two coupled protons are very close, second-order effects can occur, leading to non-first-order splitting patterns where the simple n+1 rule does not apply.

Q3: The chemical shifts of my aromatic protons do not match the literature values exactly. Should I be concerned?

A3: Minor variations in chemical shifts are common and can be influenced by several factors:

  • Solvent Effects: The choice of deuterated solvent can significantly impact the chemical shifts of aromatic protons. Aromatic solvents like benzene-d₆ can induce noticeable shifts compared to chloroform-d.

  • Concentration: The concentration of your sample can also cause slight changes in chemical shifts.

  • Temperature: Temperature fluctuations during the experiment can affect chemical shifts, particularly for protons involved in hydrogen bonding (though not a primary concern for this compound itself).

If the shifts are significantly different (more than 0.1-0.2 ppm), it may indicate a different isomer or a significant impurity.

Q4: My baseline is rolling and not flat. How can I fix this?

A4: A rolling baseline is often an artifact of the data processing. It can be caused by a very intense signal (like the residual solvent peak) that is not properly phased or by a delayed acquisition time that is too short. Most NMR processing software has baseline correction functions that can be applied to flatten the baseline. Issues with the initial Free Induction Decay (FID) can also contribute, which may be related to instrument shimming.

Troubleshooting Guide for Peak Splitting in ¹H NMR of this compound

This guide provides a systematic approach to diagnosing and resolving unexpected peak splitting in the ¹H NMR spectrum of this compound.

Problem: Observed peak splitting is different from the expected pattern.

First, it is essential to have a clear prediction of the ¹H NMR spectrum for this compound. The aromatic region is of primary interest for splitting analysis.

Predicted ¹H NMR Data for this compound

The following table summarizes the expected chemical shifts and predicted splitting patterns. The coupling constants (J-values) are estimates based on typical values for phenanthrene systems.

Proton AssignmentChemical Shift (ppm)[1]Predicted MultiplicityEstimated Coupling Constants (Hz)
H-4~9.23dJ(ortho) ≈ 8.5
H-5~8.70dJ(ortho) ≈ 8.0
H-2~8.07ddJ(ortho) ≈ 8.5, J(meta) ≈ 1.8
H-1~7.86dJ(ortho) ≈ 8.5
H-6~7.85dJ(ortho) ≈ 8.0
H-10~7.78s
H-8~7.68tJ(ortho) ≈ 7.5
H-9~7.68s
H-7~7.61tJ(ortho) ≈ 7.5
-COCH₃~2.74s

Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

If your spectrum deviates from the expected pattern, follow this troubleshooting workflow.

G start Unexpected Peak Splitting Observed check_purity Is the sample pure? (Check TLC, LC-MS, etc.) start->check_purity impurities Identify and characterize impurities. Consider starting materials, isomers, or byproducts. check_purity->impurities No check_shimming Is the instrument properly shimmed? (Check peak shape of a known standard) check_purity->check_shimming Yes purify Re-purify the sample. impurities->purify end Problem Resolved purify->end poor_shimming Poor peak shape and resolution. Leads to distorted multiplets. check_shimming->poor_shimming No check_solvent Is the solvent appropriate and pure? check_shimming->check_solvent Yes re_shim Re-shim the instrument. poor_shimming->re_shim re_shim->end solvent_effects Solvent can influence chemical shifts and resolution. Check for solvent impurity peaks. check_solvent->solvent_effects No second_order Are there closely coupled protons? (Δν/J is small) check_solvent->second_order Yes change_solvent Acquire spectrum in a different solvent (e.g., Benzene-d6). solvent_effects->change_solvent change_solvent->end second_order_effect Second-order effects lead to complex, non-first-order splitting. second_order->second_order_effect Yes second_order->end No higher_field Acquire spectrum on a higher field spectrometer. second_order_effect->higher_field higher_field->end

Troubleshooting workflow for unexpected NMR peak splitting.

Experimental Protocols

¹H NMR Sample Preparation for this compound (Solid Sample)
  • Weighing the Sample: Accurately weigh 5-25 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Chloroform-d is a common first choice for many organic molecules.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the solid. If the sample does not fully dissolve, you may need to choose a different solvent or gently warm the sample.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution into a clean NMR tube. This can be done by passing the solution through a small plug of glass wool or a specialized NMR filter pipette.

  • Sample Transfer: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Insertion: Wipe the outside of the NMR tube before inserting it into the spinner turbine and then into the NMR spectrometer.

Acquiring the ¹H NMR Spectrum
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Standard Parameters: For a routine ¹H NMR spectrum, standard acquisition parameters can be used. This typically includes a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Number of Scans: The number of scans will depend on the sample concentration. For a sample of 5-25 mg, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Processing: After data acquisition, the FID is Fourier transformed, phased, and baseline corrected to yield the final spectrum. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

References

How to avoid diacylation in phenanthrene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid diacylation during phenanthrene reactions, primarily focusing on Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is diacylation in the context of phenanthrene reactions?

A1: Diacylation is a common side reaction in the Friedel-Crafts acylation of phenanthrene where a second acyl group is introduced onto the phenanthrene ring. This occurs because the initial mono-acylated product, although generally deactivated, can still be susceptible to further acylation under certain conditions, especially if the phenanthrene substrate has electron-donating groups.[1]

Q2: Why is it crucial to avoid diacylation?

A2: Diacylation leads to the formation of undesired byproducts, which complicates the purification process and reduces the yield of the desired mono-acylated phenanthrene derivative. Isolating the target mono-acylated product from a mixture containing di-acylated isomers and unreacted starting material can be challenging and time-consuming.

Q3: What are the primary factors that promote diacylation?

A3: The main factors that contribute to diacylation include:

  • Excess Acylating Agent: Using a significant excess of the acyl chloride or anhydride increases the likelihood of a second acylation reaction.[1]

  • Highly Reactive Substrates: Phenanthrene derivatives with electron-donating substituents are more activated and therefore more prone to diacylation.[1]

  • Harsh Reaction Conditions: High temperatures, prolonged reaction times, and high concentrations of a strong Lewis acid catalyst can overcome the deactivating effect of the first acyl group and promote diacylation.

Troubleshooting Guide: Avoiding Diacylation

This guide provides solutions to common issues encountered during the acylation of phenanthrene that can lead to the formation of diacylated products.

Problem Possible Cause Solution
Significant formation of diacylated product. Excess of acylating agent and/or Lewis acid catalyst.Carefully control the stoichiometry. Use a 1:1 or a slight excess (e.g., 1:1.05 to 1:1.1) molar ratio of phenanthrene to the acylating agent. The Lewis acid should typically be used in a stoichiometric amount relative to the acylating agent.
The phenanthrene substrate is highly activated (e.g., contains methoxy or other electron-donating groups).Employ milder reaction conditions. This includes lowering the reaction temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature), using a less reactive Lewis acid (e.g., ZnCl₂, FeCl₃ instead of AlCl₃), and reducing the overall reaction time.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
Reaction temperature is too high or the reaction time is too long.Perform the reaction at a lower temperature. For many Friedel-Crafts acylations, starting at 0-5 °C is effective.[1] Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent the formation of byproducts.
Complex mixture of mono- and di-acylated products. A combination of suboptimal stoichiometry and harsh reaction conditions.Optimize the reaction by systematically adjusting one parameter at a time. Begin by ensuring precise stoichiometric control of the reactants. If diacylation persists, incrementally lower the reaction temperature and/or reduce the amount of Lewis acid catalyst.

Strategies for Selective Mono-acylation

The following diagram illustrates the key strategies to favor mono-acylation over diacylation in phenanthrene reactions.

G cluster_0 Strategies to Avoid Diacylation cluster_1 Outcome A Control Stoichiometry D D A->D Use 1:1 molar ratio of Phenanthrene:Acylating Agent B Optimize Reaction Conditions E E B->E Lower Reaction Temperature (e.g., 0-5 °C) F F B->F Reduce Reaction Time (Monitor by TLC) C Choice of Reagents G G C->G Use Milder Lewis Acid (e.g., FeCl₃, ZnCl₂) H Selective Mono-acylation D->H E->H F->H G->H G A Dissolve Phenanthrene in DCM B Cool to 0-5 °C A->B C Add AlCl₃ B->C D Add Acetyl Chloride solution dropwise C->D E Stir at 0-5 °C and Monitor by TLC D->E F Quench with Ice/HCl E->F G Extract with DCM F->G H Wash with H₂O, NaHCO₃, Brine G->H I Dry and Concentrate H->I J Purify (Chromatography/Recrystallization) I->J K Isolated Mono-acetylated Phenanthrene J->K

References

Stability issues of 3-Acetylphenanthrene in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Acetylphenanthrene

A Guide for Researchers on Solvent Stability and Handling

Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that the success of your research—be it in drug development, organic synthesis, or biological assays—hinges on the integrity of your starting materials. This compound, a versatile ketone derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, requires careful handling to ensure its stability in solution.[1][2]

This guide provides in-depth, field-proven insights into the stability of this compound in various solvents, offering troubleshooting advice and validated protocols to ensure the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and recommended storage conditions for this compound?

This compound (CAS No. 2039-76-1) is typically a white to pale yellow powder.[1][3] For long-term integrity, the solid material should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] It is classified as a combustible solid and should be kept away from strong oxidizing agents, with which it is incompatible.[4]

PropertyValueSource(s)
CAS Number 2039-76-1[5]
Molecular Formula C₁₆H₁₂O[1][5]
Molecular Weight 220.27 g/mol [5][6]
Appearance White to pale yellow powder[1][3]
Melting Point 67-71 °C[2][5]
Storage (Solid) Room temperature, sealed in dry, well-ventilated place[2][4]
Incompatibilities Strong oxidizing agents[4]
Q2: In which organic solvents is this compound soluble and what are the best practices for preparing stock solutions?

This compound is insoluble in water but shows slight solubility in methanol and chloroform.[1][3] Its parent compound, phenanthrene, is soluble in more common organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[7] For most biological applications, DMSO is the preferred solvent for creating a high-concentration primary stock solution, which can then be diluted into aqueous buffers.

Causality: The phenanthrene core is highly nonpolar, making it amenable to dissolution in polar aprotic solvents like DMSO and DMF, which can effectively solvate the large aromatic structure.

Best Practice: When preparing a stock solution, always use a high-purity, anhydrous grade solvent. After dissolving the compound, purge the headspace of the vial with an inert gas (like argon or nitrogen) before sealing. This minimizes exposure to oxygen, reducing the potential for oxidative degradation, especially if the solution will be stored.

Q3: How stable is this compound in solution? What are the main degradation factors?

While the compound is stable under normal storage conditions as a solid, its stability in solution is a significant concern.[4] The primary factors leading to degradation are light, oxygen, pH, and temperature .

  • Photodegradation: As a polycyclic aromatic hydrocarbon (PAH) derivative, this compound is highly susceptible to photodegradation.[8] Exposure to ambient or UV light can excite the π-electrons in the aromatic rings, leading to the formation of reactive intermediates and subsequent degradation products like quinones.[8] This is the most common cause of solution instability.

  • Oxidation: In the presence of oxygen, especially when catalyzed by light or trace metal impurities, oxidative cleavage of the aromatic rings can occur.

  • pH: The stability of compounds with a phenanthrene backbone can be pH-dependent. Extreme pH values can catalyze degradation.[9][10] For instance, studies on related phenolic compounds show that alkaline conditions (high pH) can make aromatic rings more susceptible to oxidation.[9] While this compound lacks a phenolic hydroxyl group, the overall electronic structure of the ring system can still be influenced by pH, affecting its stability.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments.

Symptom / Observation Potential Cause Recommended Action & Scientific Rationale
Solution turns yellow or brown over a short period. Photodegradation. Action: Immediately protect the solution from light by using an amber vial or wrapping the container in aluminum foil. Rationale: The color change is a classic indicator of the formation of oxidized, conjugated byproducts resulting from light exposure. PAHs are known to undergo rapid transformation when exposed to light in organic solvents.[8]
Unexpected peaks appear in HPLC or GC-MS analysis. Chemical Degradation. Action: Prepare a fresh solution and re-analyze. Compare the new chromatogram to the old one and to a freshly prepared standard. Rationale: Extraneous peaks are often degradation products. The degradation of the phenanthrene structure can lead to a variety of smaller molecules, including naphthoic acids, phthalic acid, and various diols, each of which will produce a distinct chromatographic peak.[11][12]
Inconsistent or non-reproducible bioassay results. Loss of Active Compound. Action: Implement a strict solution preparation and storage protocol (see Protocol 1). Prepare fresh dilutions from a protected stock solution immediately before each experiment. Rationale: If the concentration of this compound is decreasing over time due to degradation, the effective dose in your assay will vary, leading to poor reproducibility. Storing working solutions, even for a day, is not recommended for PAHs.[7]
Precipitate forms after diluting a DMSO stock into an aqueous buffer. Poor Solubility. Action: Decrease the final concentration of this compound. Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5%). Rationale: this compound is insoluble in water.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the compound may precipitate if its solubility limit is exceeded.

Validated Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution

This protocol ensures the preparation of a stable, reliable stock solution.

cluster_prep Preparation Workflow cluster_storage Storage Protocol A 1. Weigh solid this compound in an amber glass vial. B 2. Add anhydrous, high-purity DMSO to desired concentration (e.g., 10 mM). A->B Dissolution C 3. Vortex or sonicate gently until fully dissolved. B->C Dissolution D 4. Purge vial headspace with inert gas (e.g., Argon). C->D Inerting E 5. Seal tightly with a Teflon-lined cap. D->E Sealing & Storage F 6. Store at -20°C or -80°C, protected from light. E->F Sealing & Storage A Unexpected Experimental Result (e.g., low activity, poor reproducibility) B Is the this compound solution clear and colorless? A->B C YES B->C       D NO (Solution is colored/turbid) B->D       G Run a stability check on the solution (Protocol 2 or HPLC). C->G E Significant degradation or precipitation has occurred. Discard and prepare fresh solution using Protocol 1. D->E F Check for other experimental errors. (e.g., pipetting, reagent stability, cell viability) H Does the analytical check show degradation? G->H I YES H->I       J NO H->J       I->E J->F

References

Technical Support Center: Optimizing Column Chromatography for Acetylphenanthrene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the separation of acetylphenanthrene isomers. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the column chromatography process.

Troubleshooting Guide

This guide addresses common problems encountered during the separation of acetylphenanthrene isomers using column chromatography.

Problem Question Possible Causes & Solutions
Poor Resolution Q: My acetylphenanthrene isomers are not separating well on the column, resulting in overlapping fractions. How can I improve the resolution?A: Poor resolution is a frequent challenge when separating structurally similar positional isomers. Here are several strategies to enhance separation: 1. Optimize the Mobile Phase: * Adjust Solvent Polarity: The polarity of the eluent is critical. For normal-phase chromatography on silica gel, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][2] To improve separation, decrease the polarity of the mobile phase by reducing the proportion of ethyl acetate to hexane. This will increase the retention time of the isomers on the polar silica gel, allowing for better separation.[3] * Fine-Tune with a Third Solvent: Introducing a small amount of a third solvent with a different polarity, such as dichloromethane, can sometimes modify the selectivity and improve the separation of closely eluting compounds. 2. Modify the Stationary Phase: * Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) increases the surface area and can lead to better resolution.[4] * Alternative Sorbents: While silica gel is most common, alumina (neutral, acidic, or basic) can offer different selectivity and may be effective for separating these isomers.[1] For HPLC, specialized stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) can provide alternative selectivities through π-π interactions, which are beneficial for aromatic isomers.[5] 3. Adjust the Flow Rate: * A slower flow rate allows more time for the isomers to interact with the stationary phase, which can lead to improved separation.[5] However, this will also increase the overall purification time. 4. Column Loading: * Avoid Overloading: Loading too much sample onto the column can cause band broadening and poor separation.[6] As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. * Dry Loading: For samples that are not very soluble in the initial mobile phase, dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) can result in sharper bands and better separation.
Peak Tailing Q: The spots for my acetylphenanthrene isomers on the TLC plate are streaking, and the peaks from the column are broad with significant tailing. What causes this and how can I fix it?A: Peak tailing is often caused by strong, undesirable interactions between the analyte and the stationary phase. 1. Acidic Silica: Commercial silica gel can be slightly acidic due to the presence of silanol groups (Si-OH). The ketone group in acetylphenanthrene can interact with these acidic sites, leading to tailing. * Solution: Add a small amount (0.1-1%) of a modifying agent to the mobile phase. For neutral or slightly basic compounds, adding a small amount of triethylamine (TEA) can neutralize the acidic sites on the silica gel and improve peak shape.[3] 2. Sample Overload: As with poor resolution, overloading the column can lead to peak tailing.[5] * Solution: Reduce the amount of sample loaded onto the column. 3. Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough to effectively elute the compound, tailing can occur. * Solution: Gradually increase the polarity of the mobile phase. However, be careful not to increase it so much that you lose resolution.
Irreproducible Results Q: I am getting inconsistent separation results from one column to another. What could be the reason?A: Irreproducibility can stem from several factors related to the column packing and mobile phase preparation. 1. Inconsistent Column Packing: Air bubbles, cracks, or channels in the stationary phase can lead to uneven solvent flow and inconsistent results.[6] * Solution: Use a slurry packing method to ensure a uniform and tightly packed column. Gently tap the column during packing to dislodge any air bubbles. 2. Mobile Phase Variability: The composition of the mobile phase must be consistent. * Solution: Always use high-purity, HPLC-grade solvents. Prepare fresh mobile phase for each experiment and ensure it is well-mixed. For TLC, ensure the developing chamber is saturated with the solvent vapor by lining it with filter paper. 3. Activity of the Stationary Phase: The activity of silica gel can be affected by its water content. * Solution: Store silica gel in a desiccator to maintain a consistent level of activity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for acetylphenanthrene isomers?

A1: A good starting point is to first develop the separation on a Thin Layer Chromatography (TLC) plate.[1] Begin with a relatively non-polar mobile phase, such as 95:5 hexane:ethyl acetate, and gradually increase the polarity by increasing the percentage of ethyl acetate until you achieve good separation of the isomer spots with Rf values ideally between 0.2 and 0.5.[2] This solvent system can then be adapted for the column chromatography.

Q2: How do I choose the right stationary phase for separating acetylphenanthrene isomers?

A2: For preparative separation of positional isomers like acetylphenanthrene, silica gel is the most common and cost-effective stationary phase.[1] For analytical separations where higher resolution is required, High-Performance Liquid Chromatography (HPLC) with a C18 column is a common starting point for reversed-phase chromatography.[5] However, for aromatic isomers, stationary phases that can engage in π-π interactions, such as phenyl-hexyl or PFP columns, can offer superior selectivity.[5]

Q3: Can I use gradient elution for separating acetylphenanthrene isomers?

A3: Yes, gradient elution is a powerful technique, especially for mixtures containing compounds with a wider range of polarities. In normal-phase column chromatography, you can start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will elute the less polar isomers first, followed by the more polar ones. For HPLC, a gradient of water and acetonitrile or methanol is commonly used.

Q4: How can I detect the acetylphenanthrene isomers as they elute from the column?

A4: Acetylphenanthrene contains a phenanthrene ring system, which is chromophoric and will absorb ultraviolet (UV) light. Therefore, the fractions can be monitored by TLC and visualized under a UV lamp (typically at 254 nm). For HPLC, a UV detector set to a wavelength such as 254 nm is appropriate.[5]

Q5: What are the expected differences in elution order for acetylphenanthrene isomers?

A5: The elution order of positional isomers depends on subtle differences in their polarity and interaction with the stationary phase. The polarity is influenced by the position of the acetyl group on the phenanthrene ring, which affects the overall dipole moment and the accessibility of the polar ketone group for interaction with the silica gel. Isomers where the acetyl group is more sterically hindered may interact less with the stationary phase and elute earlier. The exact elution order should be determined experimentally by TLC analysis of the individual isomers if available.

Experimental Protocols

Representative Protocol for Flash Column Chromatography Separation of Acetylphenanthrene Isomers

This protocol provides a general methodology for the separation of a mixture of acetylphenanthrene isomers using flash column chromatography on silica gel.

1. Materials and Reagents:

  • Silica gel (230-400 mesh)[4]

  • HPLC-grade hexane

  • HPLC-grade ethyl acetate

  • Crude mixture of acetylphenanthrene isomers

  • Glass column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collection tubes

2. Method Development using TLC:

  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15).

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the mixture onto TLC plates and develop them in the prepared chambers.

  • Visualize the plates under a UV lamp to determine the solvent system that provides the best separation of the isomer spots. Aim for a significant difference in Rf values.[1]

3. Column Preparation (Slurry Method):

  • Insert a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (determined from TLC).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude acetylphenanthrene mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase determined from the TLC analysis.

  • Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.[4]

  • Collect fractions in test tubes.

  • Monitor the elution process by periodically analyzing the collected fractions by TLC.

  • If the isomers are not well-separated with a single solvent mixture (isocratic elution), a gradient elution can be employed by gradually increasing the proportion of ethyl acetate in the mobile phase.

6. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.

  • Combine the fractions containing each pure isomer.

  • Evaporate the solvent from the combined fractions to obtain the purified acetylphenanthrene isomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc TLC Method Development column_prep Column Packing tlc->column_prep Select Mobile Phase sample_load Sample Loading column_prep->sample_load elution Elution & Fraction Collection sample_load->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate product Purified Isomers evaporate->product

Caption: Experimental workflow for separating acetylphenanthrene isomers.

troubleshooting_workflow start Poor Isomer Separation q1 Are peaks tailing? start->q1 s1a Add triethylamine (0.1-1%) to mobile phase q1->s1a Yes q2 Is resolution low? q1->q2 No s1b Reduce sample load s1a->s1b s1b->q2 s2a Decrease mobile phase polarity q2->s2a Yes end Improved Separation q2->end No (Resolved) s2b Use smaller particle size silica gel s2a->s2b s2c Decrease flow rate s2b->s2c s2c->end

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Characterization of 3-Acetylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 3-Acetylphenanthrene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis and purification of this compound?

The primary challenge in obtaining pure this compound lies in the synthesis process itself, typically a Friedel-Crafts acylation of phenanthrene. This reaction is known to produce a mixture of positional isomers, including 1-, 2-, 3-, 4-, and 9-acetylphenanthrene.[1][2][3][4] The similar physical properties of these isomers, such as boiling points and polarities, make their separation and purification difficult.

The distribution of these isomers is highly sensitive to reaction conditions such as the solvent, temperature, and reaction time.[5] For example, using nitrobenzene as a solvent tends to favor the formation of the 3-isomer, while ethylene dichloride favors the 9-isomer.[3][4][5]

Q2: I have a technical grade sample of this compound. What are the likely impurities?

Technical grade this compound is often around 90% pure. The most common impurity is 2-Acetylphenanthrene, another isomer formed during the synthesis.[6] Other positional isomers (1-, 4-, and 9-acetylphenanthrene) may also be present in smaller amounts. Depending on the synthetic route and purification methods, residual starting materials like phenanthrene or reagents from the Friedel-Crafts reaction could also be present.

Q3: My NMR spectrum looks complex. How can I confirm the structure of this compound?

A complex NMR spectrum is expected if your sample contains a mixture of isomers. To confirm the presence and structure of this compound, you will need to carefully analyze the ¹H NMR and ¹³C NMR spectra.

  • ¹H NMR Spectroscopy: Look for the characteristic signals of the acetyl group (a singlet around 2.7 ppm) and the aromatic protons. The splitting patterns and coupling constants of the aromatic protons are key to distinguishing the 3-substituted phenanthrene from other isomers. For this compound, you would expect a specific set of multiplets in the aromatic region (approximately 7.6 to 9.3 ppm).[7]

Q4: What are the expected fragmentation patterns for this compound in mass spectrometry?

For aromatic ketones like this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺•) at m/z 220.27.[9] Key fragmentation pathways for aromatic ketones include:[10][11][12]

  • Alpha-cleavage: Loss of the methyl group (•CH₃) to form a stable acylium ion at m/z 205.

  • Loss of the acetyl group: Cleavage of the bond between the carbonyl group and the phenanthrene ring, leading to a fragment corresponding to the phenanthrene cation at m/z 178.

  • Loss of carbon monoxide (CO): From the acylium ion, resulting in a fragment at m/z 177.

The fragmentation pattern of the phenanthrene ring itself may also be observed, with a characteristic loss of acetylene (C₂H₂) from the m/z 178 fragment, leading to a peak at m/z 152.[13]

Q5: What should I consider for the chromatographic separation of acetylphenanthrene isomers?

Due to the structural similarity of the isomers, chromatographic separation requires optimized conditions.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable technique. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a good starting point. Gradient elution will likely be necessary to achieve baseline separation of all isomers.[2]

  • Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is also a powerful tool for separating and identifying the isomers. A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) is recommended. Temperature programming is essential to elute the different isomers at distinct retention times.

Q6: Are there any stability concerns with this compound?

Phenanthrene and its derivatives are generally stable compounds. However, like many polycyclic aromatic hydrocarbons, they can be susceptible to photodegradation upon prolonged exposure to UV light.[14] It is advisable to store the compound in a cool, dark, and dry place. Under harsh conditions, such as in the presence of strong acids and high temperatures, the Friedel-Crafts acylation can be reversible, potentially leading to rearrangement or deacylation.[15][16]

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Troubleshooting Steps
Low yield of this compound Reaction conditions favor other isomers.1. Solvent Selection: Use a polar solvent like nitrobenzene or nitromethane to favor the formation of the 3-isomer.[3][4][5]2. Temperature Control: Maintain a consistent and optimized reaction temperature as isomer distribution can be temperature-dependent.[5]3. Reaction Time: Optimize the reaction time to maximize the yield of the desired isomer, as prolonged reaction times can lead to rearrangements.[4]
Difficult separation of isomers Similar physical properties of the acetylphenanthrene isomers.1. Chromatography: Employ high-resolution chromatographic techniques such as preparative HPLC or flash chromatography with a high-efficiency stationary phase.2. Solvent System Optimization: Systematically screen different solvent systems for chromatography to find the optimal mobile phase for separation.3. Fractional Crystallization: If there are sufficient differences in solubility, fractional crystallization from various solvents can be attempted.[2]
Presence of di-acylated products Excess acylating agent or catalyst used.1. Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the acetyl chloride and Lewis acid catalyst.[2]2. Reaction Time: Shorter reaction times can help minimize the formation of di-acylated byproducts.
Analytical Characterization
Problem Possible Cause Troubleshooting Steps
Broad or unresolved peaks in HPLC Inadequate mobile phase composition or column condition.1. Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to water. A shallower gradient may improve resolution.2. Check Column Health: Ensure the column is not overloaded or degraded. Perform a column wash or replace if necessary.
Co-elution of isomers in GC Inappropriate temperature program or column.1. Optimize Temperature Program: Use a slower temperature ramp to improve the separation of closely eluting isomers.2. Select a Different Column: A longer column or a column with a different stationary phase may provide better selectivity.
Ambiguous NMR spectrum Presence of multiple isomers and impurities.1. Purify the Sample: Re-purify the sample using preparative HPLC or column chromatography.2. 2D NMR Techniques: Perform 2D NMR experiments like COSY and HMBC to establish connectivity and aid in the assignment of protons and carbons for the 3-isomer.
Weak or absent molecular ion in Mass Spec In-source fragmentation.1. Use a Softer Ionization Technique: If available, consider using chemical ionization (CI) or electrospray ionization (ESI) which are less energetic than electron ionization (EI).2. Optimize Source Temperature: A lower ion source temperature can sometimes reduce fragmentation.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Phenanthrene to Favor this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add phenanthrene and nitrobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions with stirring.

  • Acylating Agent Addition: Slowly add acetyl chloride dropwise from the dropping funnel while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (optimization may be required).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel or preparative HPLC to isolate the this compound isomer.

General Protocol for HPLC Analysis of Acetylphenanthrene Isomers
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program (Example):

    • Start with a suitable ratio of A and B (e.g., 50:50).

    • Increase the percentage of B over time to elute all isomers.

    • A typical gradient might run from 50% B to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers show good absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

Visualizations

experimental_workflow General Experimental Workflow for this compound synthesis Friedel-Crafts Acylation of Phenanthrene workup Quenching and Extraction synthesis->workup purification Chromatographic Purification workup->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structural Confirmation ms Mass Spectrometry (GC-MS or LC-MS) purification->ms Molecular Weight and Fragmentation hplc HPLC Analysis purification->hplc Purity Assessment ftir FT-IR Spectroscopy purification->ftir Functional Group ID

Caption: Workflow from synthesis to characterization of this compound.

troubleshooting_logic Troubleshooting Isomer Separation in HPLC start Poor Isomer Separation check_gradient Is the gradient shallow enough? start->check_gradient check_solvent Are you using an appropriate organic modifier (e.g., ACN)? check_gradient->check_solvent Yes adjust_gradient Decrease the gradient slope check_gradient->adjust_gradient No check_column Is the column in good condition? check_solvent->check_column Yes try_methanol Try Methanol instead of Acetonitrile check_solvent->try_methanol No replace_column Replace the column check_column->replace_column No success Separation Achieved check_column->success Yes adjust_gradient->success try_methanol->success replace_column->success

Caption: Decision tree for troubleshooting HPLC isomer separation.

References

Technical Support Center: Improving the Regioselectivity of Phenanthrene Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the acylation of phenanthrene. Our aim is to assist you in overcoming common experimental challenges and enhancing the regioselectivity of your reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the Friedel-Crafts acylation of phenanthrene.

ProblemPossible CausesSolutions
Low Yield of Desired Isomer Reaction conditions are not optimized for the selective formation of the target isomer. The distribution of isomers is highly sensitive to solvent, catalyst, temperature, and reaction time.[1]Solvent Selection: The choice of solvent has a significant impact on the isomer distribution. For instance, ethylene dichloride favors the formation of the 9-acetylphenanthrene isomer, whereas nitrobenzene, nitromethane, benzene, and carbon disulfide favor the 3-isomer.[2][3] In chloroform, comparable amounts of the 3- and 9-isomers are formed.[2][3] Lewis Acid: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and their molar ratios.[2] Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[2]
Formation of a Complex Mixture of Isomers Phenanthrene has multiple reactive sites (positions 1, 2, 3, 4, and 9), often leading to a mixture of products.[1][2]Optimize Reaction Time: Shorter reaction times may favor the kinetically preferred product, while longer times can lead to the thermodynamically more stable product.[2] For example, in carbon disulfide, the initially formed 9- and 1-isomers can gradually convert to the more stable 3- and 2-isomers over time.[2][3] Purification Strategy: Utilize column chromatography with an appropriate eluent system or fractional crystallization to separate isomers with different polarities or solubilities.[1]
Poor Regioselectivity (Kinetic vs. Thermodynamic Control) The reaction can yield either the kinetically or thermodynamically favored product depending on the conditions. The 9-acetylphenanthrene is often the kinetic product, while the 2- and 3-acetylphenanthrenes are the thermodynamic products.[2][4]For Kinetic Product (e.g., 9-isomer): Employ milder reaction conditions, such as lower temperatures and shorter reaction times. Solvents like ethylene dichloride are known to favor the 9-isomer.[1][2][3] For Thermodynamic Product (e.g., 2- or 3-isomer): Use higher temperatures, longer reaction times, or a stronger Lewis acid like polyphosphoric acid (PPA), which can facilitate acyl rearrangements.[2][4] Solvents such as nitrobenzene are effective in favoring the 3-isomer.[1][2][3]
Deacylation or Rearrangement of the Product Friedel-Crafts acylation can be a reversible process, leading to deacylation or rearrangement of the acyl group, particularly under harsh conditions or with catalysts like polyphosphoric acid.[1][2][4]Milder Conditions: Use less forcing reaction conditions (lower temperature, less catalyst) to minimize side reactions.[1] Avoid Protic Acids: Strong protic acids can promote deacylation. If using PPA, carefully control the reaction time and temperature.[2]
Formation of Diacylated Products An excess of the acylating agent or a highly activated phenanthrene derivative can lead to a second acylation reaction.[1]Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent.[1] Substrate Reactivity: Be mindful that phenanthrenes with electron-donating substituents are more prone to diacylation. Adjusting to milder reaction conditions may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the Friedel-Crafts acylation of phenanthrene?

The Friedel-Crafts acylation of phenanthrene typically produces a mixture of monoacylated isomers, primarily the 1-, 2-, 3-, 4-, and 9-acylphenanthrenes.[1][5] The relative proportions of these isomers are highly dependent on the specific reaction conditions employed.[1][3]

Q2: How can I selectively obtain the 3-acetylphenanthrene isomer?

To favor the formation of this compound, using nitrobenzene as a solvent is highly recommended, which can yield up to 65% of the 3-isomer.[2][3] Nitromethane and benzene also promote the formation of the 3-isomer.[2][3] These conditions generally favor the thermodynamically more stable product.

Q3: Is it possible to obtain the 9-acetylphenanthrene isomer as the major product?

Yes. To obtain 9-acetylphenanthrene as the major product, the reaction should be carried out under kinetic control. Using ethylene dichloride as the solvent can yield up to 54% of the 9-isomer.[3] Milder reaction conditions, such as lower temperatures and shorter reaction times, also favor the formation of the 9-acetylphenanthrene.[2]

Q4: What role does the Lewis acid play in controlling regioselectivity?

The Lewis acid catalyst, such as aluminum chloride (AlCl₃), plays a crucial role in activating the acylating agent to form the acylium ion electrophile.[6][7] The choice and amount of the Lewis acid can influence the reaction rate and, in some cases, the isomer distribution by affecting the reversibility of the reaction and the potential for isomer rearrangement.[2] Stronger Lewis acids or catalysts like polyphosphoric acid (PPA) can promote rearrangement to the thermodynamically more stable isomers.[2][4]

Q5: Can reaction time be used to control the product distribution?

Yes, reaction time is a critical factor. Shorter reaction times tend to favor the kinetically controlled product (e.g., 9-isomer).[2] As the reaction time is extended, especially at higher temperatures, the initially formed products can rearrange to the more thermodynamically stable isomers (e.g., 2- and 3-isomers).[2][4] For example, in carbon disulfide, the 9- and 1-isomers have been observed to convert to the 3- and 2-isomers over time.[2][3]

Data Presentation

Table 1: Product Distribution in the Friedel-Crafts Acetylation of Phenanthrene
Solvent1-acetylphenanthrene (%)2-acetylphenanthrene (%)This compound (%)4-acetylphenanthrene (%)9-acetylphenanthrene (%)
Ethylene Dichloride24--54
Nitrobenzene--65--
Nitromethane-2764--
Benzene--47--
Carbon Disulphide--39-508-
Chloroform18-370.537
Data compiled from multiple sources.[3][4][5] Note that not all sources report the yields for all isomers.

Experimental Protocols

General Procedure for Friedel-Crafts Acetylation of Phenanthrene

This protocol is a general guideline and should be optimized for the desired isomer.

Materials:

  • Phenanthrene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Solvent (e.g., Ethylene Dichloride for the 9-isomer, Nitrobenzene for the 3-isomer)

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve phenanthrene in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Cool the solution in an ice bath to 0-5 °C.

  • Carefully add anhydrous aluminum chloride to the stirred solution.[2]

  • Add acetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.[2]

  • After the addition is complete, allow the reaction to stir at the desired temperature (e.g., room temperature or reflux) for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[2]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).[2]

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired acetylphenanthrene isomer.[2]

  • Characterize the product using appropriate analytical techniques (e.g., NMR, GC-MS, IR).[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_phen Dissolve Phenanthrene in Anhydrous Solvent prep_alcl3 Add Anhydrous AlCl3 prep_phen->prep_alcl3 add_acyl Add Acetyl Chloride (dropwise at 0-5 °C) prep_alcl3->add_acyl stir Stir at Desired Temperature & Time add_acyl->stir quench Quench with Ice/HCl stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify char Characterization (NMR, GC-MS) purify->char

Caption: Experimental workflow for the Friedel-Crafts acylation of phenanthrene.

regioselectivity_factors regioselectivity Regioselectivity of Phenanthrene Acylation solvent Solvent Choice regioselectivity->solvent catalyst Lewis Acid Catalyst regioselectivity->catalyst temp Reaction Temperature regioselectivity->temp time Reaction Time regioselectivity->time kinetic Kinetic Control (e.g., 9-isomer) solvent->kinetic thermo Thermodynamic Control (e.g., 2- & 3-isomers) solvent->thermo catalyst->thermo temp->kinetic temp->thermo time->kinetic time->thermo

Caption: Key factors influencing the regioselectivity of phenanthrene acylation.

References

Validation & Comparative

Navigating the Analytical Landscape of 3-Acetylphenanthrene: A Guide to Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification and identification of 3-Acetylphenanthrene, the selection of an appropriate reference material is a critical first step. This guide provides a comparative overview of the currently available analytical standards for this compound and contrasts them with a certified reference material (CRM) of a related polycyclic aromatic hydrocarbon (PAH), phenanthrene, to illuminate the distinctions in quality, certification, and application.

Comparison of Available this compound Analytical Standards

FeatureTechnical Grade this compound (Typical)Phenanthrene Certified Reference Material (Example)
Product Name This compound, technical gradePhenanthrene, certified reference material, TraceCERT®
Supplier Sigma-Aldrich, Santa Cruz Biotechnology, etc.Sigma-Aldrich (Supelco)
Purity/Assay ~90%[1]Certified value with uncertainty (e.g., 99.8% ± 0.2%)
Certification Certificate of Analysis (COA) with lot-specific purityComprehensive Certificate of Analysis produced under ISO/IEC 17025 and ISO 17034 accreditation[2]
Traceability Generally not specifiedTraceable to primary material from a National Metrology Institute (NMI), such as NIST
Uncertainty Not typically providedStated measurement uncertainty
Form Powder[1]Neat (pure substance) or solution with certified concentration[3]
Impurities Major impurities may be identified (e.g., remainder is 2-acetylphenanthrene)Comprehensive impurity profile provided
Application General research, qualitative analysis, preliminary quantitative studiesQuantitative analysis, method validation, instrument calibration

The Importance of a Certified Reference Material

The comparison above underscores the critical differences between a technical grade standard and a CRM. While a technical grade material can be used for initial investigations, a CRM is indispensable for applications requiring the highest level of accuracy and traceability, such as in regulated drug development and environmental testing. The certified value, uncertainty budget, and traceability to a national standard provided with a CRM ensure the reliability and comparability of analytical results across different laboratories and over time. An example of a comprehensive CRM for a mixture of related compounds is the NIST Standard Reference Material® (SRM®) 1491a, which consists of 18 methyl-substituted PAHs in toluene with certified mass fraction and concentration values.[4]

Experimental Protocol: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantitative analysis of this compound in a sample matrix.

1. Objective: To determine the concentration of this compound in a sample using an external standard calibration method.

2. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for extraction, if applicable)

  • Sample containing this compound

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Autosampler

    • Column oven

4. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a known volume of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 25, 50 µg/mL).

5. Sample Preparation:

  • The sample preparation method will depend on the matrix. For solid samples, a solvent extraction (e.g., with methanol or acetonitrile) followed by filtration may be necessary. Liquid samples may be diluted directly with the mobile phase.

6. HPLC Conditions:

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A common starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by acquiring a UV spectrum of this compound (a wavelength around 254 nm is a common starting point for PAHs).

7. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in order of increasing concentration.

  • Inject the prepared sample solutions.

  • Inject a blank (acetonitrile) and a quality control (QC) standard periodically to ensure system suitability.

8. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizing the Workflow and Standard Comparison

To further clarify the experimental process and the classification of analytical standards, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC HPLC-UV/DAD Analysis Standard_Prep->HPLC Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC Calibration Construct Calibration Curve HPLC->Calibration Quantification Quantify this compound in Samples Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

Standards_Comparison cluster_crm Certified Reference Material (CRM) cluster_tech Technical Grade Standard CRM e.g., Phenanthrene CRM CRM_Features Certified Value Traceability to NMI Uncertainty Provided ISO 17034/17025 Compliant CRM->CRM_Features Characterized by Ideal Ideal this compound Reference Material CRM->Ideal Aspires to be Tech This compound Technical Grade Tech_Features Nominal Purity (~90%) No Certified Value No Traceability No Uncertainty Tech->Tech_Features Characterized by Tech->Ideal Falls short of

Caption: Logical comparison of a technical grade standard versus a Certified Reference Material.

References

A Comparative Guide to the Spectroscopic Properties of Phenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data of phenanthrene and a selection of its derivatives. The unique tricyclic aromatic structure of phenanthrene serves as a crucial scaffold in medicinal chemistry and materials science. Understanding the influence of various substituents on its spectroscopic properties is paramount for the development of novel therapeutic agents and functional materials. This document presents a compilation of experimental data for UV-Visible absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside detailed experimental protocols.

Spectroscopic Data Comparison

The introduction of different functional groups to the phenanthrene core significantly influences its electronic and magnetic environment, leading to distinct shifts in its spectroscopic signatures. The following tables summarize the key spectroscopic data for phenanthrene and selected derivatives.

Table 1: UV-Visible Absorption and Fluorescence Data of Phenanthrene and its Derivatives

CompoundSolventλ_abs_ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)λ_em_ (nm)Quantum Yield (Φ_f_)
PhenanthreneCyclohexane252, 275, 29569200, 16000, 13000350, 3650.13
9-BromophenanthreneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
2-MethoxyphenanthreneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
3-MethoxyphenanthreneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
1-Phenyl-1H-phenanthro[9,10-d]imidazoleDichloromethane~312-360Not SpecifiedBlue EmissionNot Specified
2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazoleNot SpecifiedNot SpecifiedNot SpecifiedBlue EmissionNot Specified

Table 2: ¹H NMR Chemical Shift Data (δ, ppm) for Selected Phenanthrene Derivatives in CDCl₃

ProtonPhenanthrene1-Bromo-9-methoxyphenanthrene
H-17.92-
H-27.63-
H-37.637.35 (dd)
H-47.928.64 (d)
H-58.718.57 (d)
H-67.727.77-7.66 (m)
H-77.727.77-7.66 (m)
H-88.717.86 (d)
H-97.85-
H-107.857.45 (s)
OCH₃-4.17 (s)

Note: The chemical shifts for phenanthrene are approximate values. For 1-Bromo-9-methoxyphenanthrene, the assignments are based on the provided data, and may require further 2D NMR analysis for definitive confirmation. 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, and 's' a singlet.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

a. Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

b. Sample Preparation:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., cyclohexane, ethanol, dichloromethane). Spectroscopic grade solvents are required.

  • Solution Preparation: Prepare a stock solution of the phenanthrene derivative of a known concentration (e.g., 1 x 10⁻³ M). From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in a volumetric flask. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity with Beer's Law.

  • Cuvette: Use a quartz cuvette with a 1 cm path length. Clean the cuvette thoroughly with the solvent before use.

c. Data Acquisition:

  • Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for phenanthrene derivatives).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique provides information about the electronic structure and excited state properties of a molecule.

a. Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube) is used.

b. Sample Preparation:

  • Solvent Selection: Use a spectroscopic grade solvent that does not fluoresce in the region of interest.

  • Solution Preparation: Prepare a dilute solution of the sample (typically 10⁻⁵ to 10⁻⁶ M) to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should be below 0.1.

  • Cuvette: Use a four-sided polished quartz cuvette.

c. Data Acquisition:

  • Determine the absorption maximum (λ_abs_max) from the UV-Vis spectrum.

  • Set the excitation wavelength of the spectrofluorometer to the λ_abs_max.

  • Record the emission spectrum by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.

  • To determine the fluorescence quantum yield (Φ_f_), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei.

a. Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 500 MHz) is used.

b. Sample Preparation:

  • Sample Quantity: Dissolve 5-25 mg of the phenanthrene derivative in approximately 0.6-0.7 mL of a deuterated solvent.[1][2][3]

  • Solvent Selection: Use a deuterated solvent (e.g., chloroform-d, CDCl₃; dimethyl sulfoxide-d₆, DMSO-d₆) to avoid large solvent signals in the spectrum.[1][4] The choice of solvent depends on the solubility of the sample.

  • NMR Tube: Use a clean, standard 5 mm NMR tube.[1][3] Filter the solution into the NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak.

c. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • Acquire the ¹H NMR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio, especially for dilute samples.

Visualizations

The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of a newly synthesized phenanthrene derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Characterization synthesis Synthesis of Phenanthrene Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis Sample Prep fluorescence Fluorescence Spectroscopy purification->fluorescence Sample Prep nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Sample Prep data_analysis Spectral Interpretation & Data Comparison uv_vis->data_analysis fluorescence->data_analysis nmr->data_analysis characterization Structural Elucidation & Property Determination data_analysis->characterization

Caption: Experimental workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with phenanthrene derivatives. The provided data and protocols facilitate the comparison of newly synthesized compounds with established derivatives, aiding in the rational design of molecules with desired photophysical and structural properties.

References

Unveiling the Biological Activity of 3-Acetylphenanthrene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of 3-Acetylphenanthrene in comparison to other notable Polycyclic Aromatic Hydrocarbons (PAHs) is crucial for advancing research in toxicology and drug development. This guide provides a comparative overview of their cytotoxic and genotoxic effects, metabolic activation pathways, and the experimental protocols used for their evaluation.

While specific experimental data on the biological activity of this compound is limited in publicly available literature, this guide draws upon established knowledge of structurally similar PAHs to provide a predictive comparison. This analysis is supplemented with detailed experimental protocols and visual representations of key biological pathways to empower researchers in their study of this and other related compounds.

Comparative Analysis of Biological Activity

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds known for their diverse biological effects, ranging from cytotoxicity and genotoxicity to potent carcinogenic activity. The biological activity of a specific PAH is intricately linked to its chemical structure, including the number and arrangement of aromatic rings and the presence of substituent groups. This section compares the known activities of prominent PAHs like Benzo[a]pyrene (BaP), Phenanthrene, and Naphthalene with the anticipated activities of this compound.

Cytotoxicity

Cytotoxicity, or the ability of a chemical to cause cell death, is a primary indicator of its toxic potential. For PAHs, cytotoxicity is often evaluated using cell viability assays such as the MTT assay, which measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.

Table 1: Comparative Cytotoxicity of Selected PAHs

CompoundCell LineAssayIC50 (µM)Reference
Benzo[a]pyreneHT-29MTT~25 (after 96h)[1]
Phenanthrene--Generally considered less cytotoxic than BaP[3]
NaphthaleneHuman LymphocytesWST-1No significant cytotoxicity observed[4]
This compound --Data not available -

Note: IC50 values can vary significantly depending on the cell line, exposure time, and specific assay conditions.

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, potentially leading to mutations and cancer. Common assays to assess genotoxicity include the comet assay (single-cell gel electrophoresis) and the micronucleus assay. The comet assay detects DNA strand breaks, while the micronucleus assay identifies chromosomal damage.

The genotoxicity of many PAHs, including the potent carcinogen Benzo[a]pyrene, is well-documented.[5] These compounds can form bulky adducts with DNA, leading to distortions in the DNA structure and errors during replication.[6] Phenanthrene itself is generally considered to be non-genotoxic or weakly genotoxic.[7] The introduction of an acetyl group at the 3-position of the phenanthrene ring in this compound could potentially alter its genotoxic profile, but experimental data is needed for confirmation.

Table 2: Comparative Genotoxicity of Selected PAHs

CompoundAssayCell/OrganismKey FindingsReference
Benzo[a]pyreneMicronucleus AssayHepG2 cellsInduction of micronuclei[8]
PhenanthreneComet Assay, Micronucleus AssayTadpolesInduced DNA damage and micronuclei formation[7]
NaphthaleneTUNEL AssayHuman LymphocytesInduced DNA fragmentation[4]
This compound --Data not available -

Metabolic Activation and Signaling Pathways

The biological activity of many PAHs is dependent on their metabolic activation into reactive intermediates. This process is primarily mediated by a group of enzymes known as cytochrome P450 (CYP) monooxygenases. The expression of these enzymes is often regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a central role in xenobiotic metabolism.

Upon entering the cell, many PAHs can bind to and activate the AhR. The activated AhR-PAH complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the increased transcription of genes encoding for metabolic enzymes like CYP1A1 and CYP1B1.[4]

These CYP enzymes can then metabolize the parent PAH into various intermediates, including epoxides, dihydrodiols, and quinones. Some of these metabolites are highly reactive and can covalently bind to DNA, forming DNA adducts that are the primary cause of PAH-induced genotoxicity and carcinogenicity.

While the specific metabolic fate of this compound has not been extensively studied, it is plausible that it follows a similar metabolic activation pathway involving AhR and CYP enzymes. The acetyl group may influence the rate and site of metabolism, thereby affecting the formation of reactive intermediates and the overall biological activity of the compound.

PAH_Metabolic_Activation cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Endoplasmic Reticulum PAH PAH (e.g., this compound) AhR_complex AhR-Hsp90-XAP2 (inactive complex) PAH->AhR_complex Binding Reactive_metabolites Reactive Metabolites (Epoxides, Diols, Quinones) PAH->Reactive_metabolites Metabolism by CYP Enzymes AhR_PAH AhR-PAH (active complex) AhR_complex->AhR_PAH Conformational Change ARNT ARNT AhR_PAH->ARNT Dimerization AhR_ARNT AhR-ARNT-PAH Heterodimer ARNT->AhR_ARNT XRE XRE (Xenobiotic Responsive Element) AhR_ARNT->XRE Binding CYP_gene CYP1A1/1B1 Gene XRE->CYP_gene Induction mRNA mRNA CYP_gene->mRNA Transcription CYP_enzyme CYP1A1/1B1 Enzymes mRNA->CYP_enzyme Translation DNA_adducts DNA Adducts Reactive_metabolites->DNA_adducts Binding to DNA Detoxification Detoxification & Excretion Reactive_metabolites->Detoxification Genotoxicity Genotoxicity (Mutations, Cancer) DNA_adducts->Genotoxicity Leads to

Figure 1: Generalized PAH Metabolic Activation Pathway.

Experimental Protocols

To facilitate further research into the biological activity of this compound and other PAHs, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cell culture medium

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compound (e.g., this compound) A->B C Incubate for _x_ hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 2: Workflow for the MTT Cytotoxicity Assay.

Genotoxicity Assessment: Alkaline Comet Assay

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

Materials:

  • Microscope slides (pre-coated with normal melting point agarose)

  • Low melting point (LMP) agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Harvest cells and resuspend them in PBS.

  • Mix the cell suspension with molten LMP agarose at 37°C.

  • Pipette the cell-agarose mixture onto a pre-coated slide and cover with a coverslip.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for a specific period (e.g., 20-40 minutes).

  • Apply an electric field to initiate electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • After electrophoresis, neutralize the slides with neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets under a fluorescence microscope and capture images.

  • Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Comet_Assay_Workflow A Embed cells in agarose on slide B Lyse cells A->B C Alkaline unwinding B->C D Electrophoresis C->D E Neutralization & Staining D->E F Visualize & Analyze Comets E->F G Quantify DNA Damage F->G

Figure 3: Workflow for the Alkaline Comet Assay.

Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect the formation of small, extranuclear bodies called micronuclei, which contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Materials:

  • Cell culture flasks or plates

  • Cell culture medium

  • Test compound

  • Cytochalasin B (a cytokinesis-blocking agent)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • DNA staining solution (e.g., Giemsa, DAPI)

  • Microscope

Procedure:

  • Culture cells and expose them to various concentrations of the test compound for a period equivalent to 1.5-2 cell cycles.

  • Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvest the cells by trypsinization or scraping.

  • Treat the cells with a hypotonic solution to swell the cytoplasm.

  • Fix the cells with a suitable fixative.

  • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Stain the slides with a DNA-specific stain.

  • Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells) per concentration. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Micronucleus_Assay_Workflow A Expose cells to test compound B Add Cytochalasin B (block cytokinesis) A->B C Harvest & Treat with hypotonic solution B->C D Fix cells C->D E Prepare slides & Stain D->E F Score micronuclei in binucleated cells E->F G Determine genotoxicity F->G

References

Validating Analytical Methods for 3-Acetylphenanthrene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 3-Acetylphenanthrene, the selection of a robust analytical method is paramount. This guide provides a comparative overview of two common and powerful analytical techniques: High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for polycyclic aromatic hydrocarbons (PAHs), adapted for the specific analysis of this compound.

Comparison of Analytical Methods

The choice between HPLC-UV/FLD and GC-MS for the quantification of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for each method.

ParameterHPLC-UV/FLDGC-MS
Linearity (R²) > 0.995[1][2]> 0.998[3]
Limit of Detection (LOD) 0.01 - 0.5 ng/mL[2]0.03 - 0.1 ng/mL[4]
Limit of Quantification (LOQ) 0.03 - 1.7 ng/mL[2]0.1 - 0.5 ng/mL
Accuracy (Recovery) 78 - 106%[2]80 - 110%
Precision (%RSD) < 15%[4]< 15%[5]

Experimental Workflow

The general workflow for the analysis of this compound in a given sample matrix involves sample preparation, chromatographic separation and detection, and data analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil) Extraction Extraction (LLE, SPE, Soxhlet, etc.) Sample->Extraction Cleanup Clean-up (Silica Gel, Florisil) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Chromatographic Injection Concentration->Injection Separation Separation (HPLC or GC) Injection->Separation Detection Detection (UV/FLD or MS) Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation Report Reporting Validation->Report

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The following are proposed protocols for HPLC-UV/FLD and GC-MS analysis of this compound.

Sample Preparation

The appropriate sample preparation method will depend on the matrix.

For Water Samples (Liquid-Liquid Extraction - LLE):

  • Adjust a 1 L water sample to a neutral pH.

  • Spike the sample with an appropriate internal standard.

  • Extract the sample three times with 50 mL of dichloromethane in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL using a gentle stream of nitrogen.

  • The extract is now ready for HPLC or GC-MS analysis.

For Soil/Sediment Samples (Soxhlet Extraction):

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Weigh 10 g of the homogenized sample into a Soxhlet extraction thimble.

  • Spike the sample with an appropriate internal standard.

  • Extract with 200 mL of a hexane:acetone (1:1 v/v) mixture for 16-24 hours.[6]

  • Concentrate the extract to approximately 5 mL using a rotary evaporator.

  • Perform a clean-up step using a silica gel column to remove interferences.[2]

  • Elute the this compound from the silica gel column with a suitable solvent mixture (e.g., dichloromethane:hexane).

  • Concentrate the final eluate to 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for HPLC or GC-MS analysis.

HPLC-UV/FLD Method

High-performance liquid chromatography is a robust technique for the separation of PAHs.

HPLC Workflow SamplePrep Prepared Sample Extract HPLC HPLC System SamplePrep->HPLC Column C18 Reverse-Phase Column (e.g., ZORBAX Eclipse PAH) HPLC->Column Detectors UV Detector (254 nm) Fluorescence Detector (Ex/Em specific for 3-AP) Column->Detectors MobilePhase Mobile Phase Gradient (Acetonitrile/Water) MobilePhase->Column Data Data Acquisition & Processing Detectors->Data

Caption: Workflow for HPLC-UV/FLD analysis of this compound.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse PAH, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection:

    • UV Detector: 254 nm.

    • Fluorescence Detector: Excitation and emission wavelengths should be optimized for this compound (a preliminary scan would be required).

GC-MS Method

Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity.

GC-MS Workflow SamplePrep Prepared Sample Extract GC Gas Chromatograph SamplePrep->GC Column Capillary Column (e.g., Agilent DB-5ms) GC->Column MS Mass Spectrometer (EI, SIM/MRM mode) Column->MS Oven Temperature Programmed Oven Oven->Column Data Data Acquisition & Processing MS->Data

Caption: Workflow for GC-MS analysis of this compound.

Chromatographic and Spectrometric Conditions:

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 10 °C/min (hold for 10 min).

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity. The specific ions to monitor would be determined from the mass spectrum of a this compound standard.

Method Validation

To ensure the reliability of the analytical data, a thorough method validation should be performed according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range and assessing the coefficient of determination (R²) of the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by performing recovery studies on spiked matrix samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at different levels (repeatability, intermediate precision).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By carefully selecting and validating an appropriate analytical method, researchers can ensure the generation of high-quality, reliable data for the quantification of this compound in their specific applications.

References

A Comparative Guide to Internal Standards in Chromatography: Featuring 3-Acetylphenanthrene and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chromatography, the use of an internal standard (IS) is a cornerstone of achieving accurate and reliable quantitative results. An internal standard is a compound of known concentration added to a sample to correct for variations during analysis. This guide provides a comparative overview of 3-acetylphenanthrene as a potential internal standard and contrasts it with commonly used alternatives, supported by experimental data for the latter.

The Role and Ideal Characteristics of an Internal Standard

An internal standard is crucial for compensating for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be structurally and chemically similar to the analyte(s) of interest to ensure comparable behavior during extraction and chromatography.[1][2][3]

  • Resolution: It must be well-resolved from the analyte peaks in the chromatogram.[1]

  • Non-interference: It should not react with the sample components or be naturally present in the sample.[1][2]

  • Purity and Stability: The internal standard should be of high purity and stable throughout the analytical process.[3]

  • Elution Time: It should have a retention time close to that of the target analytes.[2][3]

This compound: A Potential Internal Standard

This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, presents itself as a structurally relevant candidate for an internal standard in the analysis of PAHs and similar compounds. Its phenanthrene backbone mimics the core structure of many PAH analytes, while the acetyl group provides a unique mass fragmentation pattern, which is advantageous in mass spectrometry-based detection.

However, a comprehensive review of scientific literature reveals a lack of published performance data for this compound as an internal standard. While its structural similarity is a strong theoretical advantage, its performance in terms of recovery, precision, and linearity has not been documented in peer-reviewed studies. Therefore, its suitability must be empirically validated by the user for their specific application.

Comparison with Established Internal Standards

Given the absence of direct data for this compound, this guide presents a comparison with well-established internal standards commonly employed in the analysis of PAHs, primarily deuterated analogues. Deuterated standards are widely used because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by mass spectrometry.[2]

Internal Standard Typical Application Average Recovery (%) Precision (RSD, %) Linearity (R²) Key Advantages Potential Disadvantages
Phenanthrene-d10 GC-MS analysis of PAHs95.55.8>0.999High chemical similarity to phenanthrene and other PAHs.[4][5]Potential for isotopic back-exchange in certain matrices.[6]
Pyrene-d10 GC-MS analysis of 4- to 6-ring PAHs~85-100<15>0.99Good recovery for higher molecular weight PAHs.[6]Chromatographic shift compared to native analyte.[6]
Chrysene-d12 GC-MS analysis of 4-ring PAHsNot specified6.1>0.99Suitable for isomeric PAH mixtures.[5]Potential for co-elution with other isomers.
Triphenylene-d12 GC-MS analysis of 4-ring PAHsNot specified<15>0.99Excellent for resolving from and quantifying triphenylene and its isomers.[7][8]Less common than other deuterated PAHs.
Naphthalene-d8 GC-MS analysis of volatile PAHsNot specified4.8>0.99Appropriate for 2-ring PAHs.[5]Higher volatility can lead to losses during sample preparation.

Note: The performance data presented is a representative summary from various studies and may vary depending on the specific application, matrix, and analytical conditions.[5]

Experimental Protocols

Below is a generalized experimental protocol for the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using Gas Chromatography-Mass Spectrometry (GC-MS), which can be adapted for the use of this compound or other internal standards.

1. Sample Preparation (Solid Matrix, e.g., Soil)

  • Extraction:

    • Weigh approximately 10-20 g of the homogenized sample into an extraction thimble.

    • Spike the sample with the internal standard solution (e.g., phenanthrene-d10 at a concentration of 1-5 µg/mL) and surrogate standards.[4][9]

    • Extract the sample using a Soxhlet extractor with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 16-24 hours.[10]

  • Concentration and Cleanup:

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a Kuderna-Danish (K-D) evaporator.[10]

    • Perform a cleanup step using a silica gel or Florisil column to remove interferences.[5][10] Elute the PAHs with an appropriate solvent mixture.

    • Further concentrate the eluent to a final volume of 1 mL under a gentle stream of nitrogen.[11]

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[11]

  • GC Conditions:

    • Column: A capillary column suitable for PAH analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

    • Injector: Splitless mode at 280-300°C.[12]

    • Oven Temperature Program: An example program is an initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 320°C, and hold for 10 minutes. This should be optimized for the specific analytes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[9][11] Monitor characteristic ions for each target PAH and the internal standard.

    • Source Temperature: 230°C.[12]

    • Quadrupole Temperature: 150°C.

3. Quantification

  • Generate a multi-point calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[4]

  • Calculate the concentration of the target analytes in the samples using the response ratio from the sample and the calibration curve.[4]

Visualization of the Internal Standard Selection Workflow

The process of selecting an appropriate internal standard is a critical step in method development. The following diagram illustrates the logical workflow for this selection process.

InternalStandardSelection A Define Analytical Requirements (Analytes, Matrix, Technique) B Identify Potential Internal Standards (Structural Analogs, Isotopically Labeled) A->B C Evaluate Primary Criteria B->C D Commercially Available & High Purity? C->D Availability & Purity D->B No E Chemically Stable & Inert? D->E Yes E->B No F Not Present in Sample Matrix? E->F Yes F->B No G Evaluate Chromatographic Behavior F->G Yes H Good Resolution from Analytes? G->H Resolution H->B No I Elutes Near Analytes? H->I Yes I->B No J Symmetrical Peak Shape? I->J Yes J->B No K Validate Performance J->K Yes L Acceptable Recovery? K->L Recovery L->B No M Good Precision (RSD)? L->M Yes M->B No N Linear Response? M->N Yes N->B No O Select Optimal Internal Standard N->O Yes

Caption: Workflow for selecting a suitable internal standard.

Conclusion

The selection of an appropriate internal standard is paramount for the accuracy and precision of chromatographic quantification. While this compound shows theoretical promise as an internal standard for PAH analysis due to its structural similarity to the target analytes, the lack of empirical performance data necessitates its thorough validation before adoption in a quantitative method. In contrast, deuterated compounds such as phenanthrene-d10 and pyrene-d10 are well-established internal standards with a wealth of supporting data, making them reliable choices for a wide range of applications. Researchers are encouraged to use the provided workflow and experimental protocol as a guide for selecting and validating the most suitable internal standard for their specific analytical needs.

References

Cross-Validation of 3-Acetylphenanthrene Analysis: A Comparative Guide to HPLC-PDA and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Acetylphenanthrene, a polycyclic aromatic hydrocarbon (PAH) derivative, is crucial for various applications, including environmental monitoring, toxicological studies, and as a potential building block in pharmaceutical synthesis. This guide provides a comprehensive comparison of two common analytical techniques for its analysis: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines the experimental protocols and presents a comparative analysis of the performance characteristics of each method, supported by data from studies on phenanthrenes and related PAHs. The information is intended to assist in selecting the most appropriate technique based on specific analytical requirements such as sensitivity, selectivity, and sample matrix complexity.

Comparative Performance Data

The following table summarizes the key quantitative performance parameters for the analysis of phenanthrenes and PAHs using HPLC-PDA and GC-MS/MS. While specific data for this compound was not available, the presented data for structurally related compounds provides a strong basis for methodological comparison.

ParameterHPLC-PDA for Phenanthrenes[1]GC-MS/MS for PAHs[2]Fast GC-MS/MS for PAHs[3]
Linearity (R²) 0.999>0.99Not explicitly stated, but excellent linearity observed
Concentration Range 0.625 - 20.00 µg/mL1 - 1,000 pg0.25 - 250 pg on column
Limit of Detection (LOD) 0.78 - 0.89 µg/mLNot explicitly stated, but analysis at pg level suggests low LOD≤ 0.25 pg
Limit of Quantification (LOQ) 2.38 - 2.71 µg/mLNot explicitly statedNot explicitly stated
Precision (Intraday & Interday) 0.25 - 7.58%Not explicitly stated, but demonstrated system precisionNot explicitly stated, but mentions exceeding quantitative requirement
Accuracy (Recovery) 95 - 100%Not explicitly statedNot explicitly stated

Experimental Protocols

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the quantitative analysis of phenanthrenes in various matrices. The following protocol is based on a validated method for phenanthrenes in plant extracts.[1]

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a Photodiode Array (PDA) detector.

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used for the separation of PAHs.[4][5]

  • Detection: The PDA detector is set to monitor at a wavelength of 261 nm, which is a maximum absorbance wavelength for phenanthrenes.[1]

  • Injection Volume: Typically 20 µL.[4]

  • Flow Rate: A standard flow rate is 1 mL/min.[4]

  • Quantification: Calibration curves are generated by plotting the peak area against the concentration of standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of PAHs in complex matrices. The following protocol is a compilation from methods optimized for PAH analysis.[2][3][6][7]

  • Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A capillary column suitable for PAH analysis, such as a DB5-ms (20 m x 0.18 mm ID, 0.18 µm df) or a SH-I-PAH (60 m x 0.25 mm I.D., df = 0.10 µm).[3][6]

  • Carrier Gas: Helium with a constant flow rate (e.g., 0.7 mL/min) or linear velocity control (e.g., 42.5 cm/sec).[3][6]

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Oven Temperature Program: A programmed temperature ramp is employed to separate the analytes. An example program is: 50 °C (hold 2 min), ramp at 40 °C/min to 200 °C, ramp at 25 °C/min to 250 °C (hold 3 min), ramp at 15 °C/min to 350 °C (hold 5 min).[6] A faster program could be: 50 °C (hold 0.4 min), ramp at 100 °C/min to 90 °C, ramp at 65 °C/min to 190 °C, ramp at 50 °C/min to 265 °C, ramp at 40 °C/min to 310 °C (hold 4 minutes).[3]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity in quantitative analysis.[2][7]

  • Ionization: Electron Ionization (EI) is standard, though Chemical Ionization (CI) can also be used.[6]

Methodological Workflow

The following diagram illustrates the general workflow for the analysis of this compound using either HPLC-PDA or GC-MS.

Analytical Workflow for this compound cluster_hplc HPLC-PDA Analysis cluster_gcms GC-MS Analysis Sample Sample Collection (e.g., Environmental, Biological) Extraction Sample Preparation (Extraction, Cleanup) Sample->Extraction HPLC_Injection HPLC Injection Extraction->HPLC_Injection GC_Injection GC Injection Extraction->GC_Injection Separation_HPLC Chromatographic Separation (Reversed-Phase Column) HPLC_Injection->Separation_HPLC Detection_PDA PDA Detection (261 nm) Separation_HPLC->Detection_PDA Data_Analysis Data Analysis (Quantification) Detection_PDA->Data_Analysis Separation_GC Chromatographic Separation (Capillary Column) GC_Injection->Separation_GC Detection_MS MS Detection (SIM/MRM) Separation_GC->Detection_MS Detection_MS->Data_Analysis Results Results Data_Analysis->Results

Caption: General analytical workflow for this compound analysis.

Discussion and Recommendations

HPLC-PDA is a robust and widely accessible technique that provides good linearity and accuracy for the quantification of phenanthrenes.[1] It is particularly advantageous when dealing with less volatile or thermally labile compounds. The PDA detector offers the benefit of acquiring full UV-Vis spectra, which can aid in peak identification and purity assessment. However, its sensitivity may be lower compared to mass spectrometric methods, as indicated by the higher LOD and LOQ values in the µg/mL range.[1]

GC-MS , especially when operated in SIM or MRM mode with a triple quadrupole mass spectrometer, offers superior sensitivity and selectivity.[2] The ability to achieve detection limits in the picogram range makes it the method of choice for trace-level analysis in complex matrices such as environmental or biological samples.[3][8] The use of advanced techniques like mid-column backflushing and continuous source cleaning can further enhance system robustness and reduce instrument downtime when analyzing challenging samples.[2][7]

The choice between HPLC-PDA and GC-MS for the analysis of this compound will depend on the specific requirements of the study. For routine analysis where high sensitivity is not the primary concern and for compounds that may be thermally unstable, HPLC-PDA is a reliable and cost-effective option. For applications demanding the highest sensitivity and selectivity, such as trace contaminant analysis in complex matrices, GC-MS or GC-MS/MS is the superior technique. The provided experimental protocols can serve as a starting point for method development and validation for this compound analysis.

References

A Guide to Inter-laboratory Comparison of 3-Acetylphenanthrene Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for an inter-laboratory comparison of 3-Acetylphenanthrene measurements, offering an objective look at the performance of common analytical methods. The supporting experimental data presented is based on a hypothetical inter-laboratory study designed to reflect typical performance characteristics observed in the analysis of phenanthrene derivatives and polycyclic aromatic hydrocarbons (PAHs). This document is intended for researchers, scientists, and drug development professionals engaged in the quantification of such compounds.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing, are crucial for evaluating the performance of analytical methods and ensuring the reliability and comparability of results across different laboratories.[1][2][3][4] For a compound like this compound, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, establishing robust and reproducible analytical methods is essential for its use as a reference compound in analytical chemistry and as an intermediate in chemical synthesis. This guide outlines a hypothetical inter-laboratory study to compare common analytical techniques for the quantification of this compound.

Hypothetical Inter-laboratory Study Design

In this hypothetical study, a certified reference material of this compound with a known concentration of 25.0 µg/mL in acetonitrile was distributed to a panel of laboratories. Each laboratory was instructed to perform a quantitative analysis using their in-house instrumentation and standard operating procedures. The primary analytical techniques compared were Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the performance data from the hypothetical inter-laboratory comparison for the analysis of a 25.0 µg/mL this compound standard.

Parameter Method A: GC-MS Method B: HPLC-UV Method C: GC-MS (Alternative Column) Method D: HPLC-UV (Different Mobile Phase)
Number of Participating Labs (n) 5544
Mean Measured Concentration (µg/mL) 24.825.324.925.1
Standard Deviation (µg/mL) 0.91.21.01.1
Coefficient of Variation (CV%) 3.6%4.7%4.0%4.4%
Mean Recovery (%) 99.2%101.2%99.6%100.4%
Mean Limit of Detection (LOD) (µg/mL) 0.050.780.060.85
Mean Limit of Quantification (LOQ) (µg/mL) 0.152.380.182.55

Experimental Protocols

The following are generalized protocols for the two primary analytical methods used in this hypothetical comparison.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the trace-level analysis of semi-volatile compounds like this compound.

1. Sample Preparation:

  • Dilute the provided this compound standard in acetonitrile to fall within the calibration range of the instrument.

  • Prepare a series of calibration standards from a stock solution, typically ranging from 0.1 µg/mL to 50 µg/mL.

  • If working with a complex matrix, a sample extraction and clean-up step, such as solid-phase extraction (SPE), would be necessary.[5]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Rxi-SVOCms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[6][7]

  • Inlet Mode: Splitless.

  • Inlet Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 90°C held for 2 minutes, then ramped at 5°C/min to 320°C and held for 12 minutes.[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL.

  • MS Interface Temperature: 300°C.

  • Ion Source Temperature: 230°C.

  • Measurement Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

  • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust method for the analysis of PAHs and their derivatives.[9][10][11]

1. Sample Preparation:

  • Dilute the provided this compound standard in the mobile phase to fall within the instrument's calibration range.

  • Prepare a series of calibration standards, typically from 0.5 µg/mL to 100 µg/mL.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Pinnacle II PAH column (150 mm x 4.6 mm, 4 µm) or a similar C18 column.[11]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 40% acetonitrile and increasing to 100% over 25 minutes.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Set to the maximum absorbance wavelength of this compound (e.g., 261 nm).[12]

3. Data Analysis:

  • Create a calibration curve by plotting the peak area at the specified wavelength against the concentration of the standards.

  • Determine the concentration of this compound in the sample based on its peak area and the calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow of an inter-laboratory comparison study and the analytical process.

Inter_Laboratory_Comparison_Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories A Preparation of Reference Material B Distribution to Participating Labs A->B Lab1 Receipt of Reference Material B->Lab1 C Data Collection and Anonymization D Statistical Analysis (e.g., Z-scores) C->D E Issuance of Final Report D->E Lab2 Analysis using In-house Method Lab1->Lab2 Lab3 Reporting of Results Lab2->Lab3 Lab3->C

Caption: Workflow of a typical inter-laboratory comparison study.

Analytical_Workflow Sample Sample Receipt (this compound Standard) Prep Sample Preparation (Dilution & Calibration Standards) Sample->Prep Analysis Instrumental Analysis (GC-MS or HPLC-UV) Prep->Analysis Data Data Acquisition (Chromatogram) Analysis->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration Report Quant->Result

Caption: General analytical workflow for this compound quantification.

Conclusion

This guide outlines a framework for an inter-laboratory comparison of this compound measurements. Based on the hypothetical data, both GC-MS and HPLC-UV are capable of accurately quantifying this compound. GC-MS generally offers lower limits of detection, making it more suitable for trace-level analysis. The variability in results between laboratories, as indicated by the coefficient of variation, underscores the importance of standardized protocols and robust method validation to ensure data comparability. Participation in such proficiency testing schemes is essential for laboratories to maintain a high standard of quality and confidence in their analytical results.

References

A Comparative Guide to the Spectral Libraries of Phenanthrene and its Acetylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectral characteristics of phenanthrene and its key acetylated derivatives: 2-acetylphenanthrene, 3-acetylphenanthrene, and 9-acetylphenanthrene. The information is intended for researchers, scientists, and drug development professionals working with these compounds. The guide includes tabulated spectral data, detailed experimental protocols for synthesis and analysis, and a visualization of the metabolic pathway of phenanthrene.

Data Presentation: Comparative Spectral Data

The following tables summarize the key spectral data for phenanthrene and its acetylated derivatives, facilitating a direct comparison of their mass spectrometry and nuclear magnetic resonance characteristics.

Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
PhenanthreneC₁₄H₁₀178.23178 (M+), 152, 89
2-AcetylphenanthreneC₁₆H₁₂O220.27220 (M+), 205, 176
This compoundC₁₆H₁₂O220.27220 (M+), 205, 177, 176, 151[1]
9-AcetylphenanthreneC₁₆H₁₂O220.27220 (M+), 205, 176, 151[2]
¹H NMR Spectral Data (CDCl₃, δ in ppm)
CompoundChemical Shift (δ)
Phenanthrene8.68 (d), 7.89 (d), 7.74 (d), 7.65 (m)
2-Acetylphenanthrene8.73 (d), 8.54 (s), 8.01 (dd), 7.91 (d), 7.85 (d), 7.70 (m), 2.77 (s, 3H)
This compound9.23 (s), 8.70 (d), 8.07 (d), 7.86 (d), 7.78 (d), 7.68 (m), 2.74 (s, 3H)[3]
9-Acetylphenanthrene8.75 (d), 8.65 (d), 8.23 (d), 7.97 (d), 7.75-7.60 (m), 2.85 (s, 3H)
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
CompoundChemical Shift (δ)
Phenanthrene131.9, 130.2, 128.6, 126.9, 126.6, 122.9
2-Acetylphenanthrene198.1 (C=O), 135.8, 134.4, 131.4, 130.6, 129.0, 128.8, 128.7, 127.3, 126.9, 126.8, 125.4, 123.5, 26.8 (CH₃)
This compound198.0 (C=O), 136.5, 134.7, 132.0, 130.2, 129.1, 128.9, 128.8, 127.2, 127.0, 126.8, 125.9, 123.2, 26.7 (CH₃)
9-Acetylphenanthrene201.2 (C=O), 135.2, 133.8, 131.0, 130.5, 129.8, 128.9, 127.2, 127.0, 126.9, 125.1, 123.0, 29.9 (CH₃)

Experimental Protocols

Synthesis of Acetylated Phenanthrene Derivatives via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of acetylphenanthrene isomers.

Materials:

  • Phenanthrene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (concentrated)

  • Ice

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Addition of Reactants: To the stirred suspension, add a solution of phenanthrene in the same anhydrous solvent. Cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride to the cooled reaction mixture. After the addition is complete, allow the reaction to stir at room temperature or a slightly elevated temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired acetylphenanthrene isomer(s).

Spectral Analysis Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of PAHs and their derivatives.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature. A typical program might be: initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode to obtain the mass spectrum of the eluting compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these compounds.

  • ¹H NMR:

    • Standard pulse sequences are used to acquire the proton spectrum.

    • Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis and analysis of acetylated phenanthrene derivatives and the metabolic pathway of phenanthrene.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectral Analysis phenanthrene Phenanthrene acylation Friedel-Crafts Acylation phenanthrene->acylation acetyl_chloride Acetyl Chloride acetyl_chloride->acylation crude_product Crude Acetylphenanthrene acylation->crude_product purification Column Chromatography / Recrystallization crude_product->purification pure_product Pure Acetylphenanthrene Isomers purification->pure_product gcms GC-MS pure_product->gcms nmr NMR (¹H, ¹³C) pure_product->nmr spectral_data Spectral Library gcms->spectral_data nmr->spectral_data

Caption: Experimental workflow for synthesis and analysis.

phenanthrene_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism phenanthrene Phenanthrene epoxide Phenanthrene-9,10-oxide phenanthrene->epoxide Cytochrome P450 phenols Hydroxyphenanthrenes phenanthrene->phenols Cytochrome P450 dihydrodiol Phenanthrene-trans-9,10-dihydrodiol epoxide->dihydrodiol Epoxide Hydrolase conjugates Glucuronide and Sulfate Conjugates dihydrodiol->conjugates phenols->conjugates excretion Excretion conjugates->excretion

Caption: Metabolic pathway of phenanthrene.

References

A Comparative Analysis of the Cytotoxicity of 2-Acetylphenanthrene and 3-Acetylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

A crucial aspect of comparing the cytotoxicity of 2-acetylphenanthrene and 3-acetylphenanthrene would involve determining their half-maximal inhibitory concentration (IC50) values across a panel of cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. A lower IC50 value is indicative of a higher cytotoxic potential.

The following table provides an illustrative example of how such comparative data would be presented. Note: The data presented in this table is hypothetical and intended for illustrative purposes only, pending experimental validation.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
2-Acetylphenanthrene MCF-7Breast Adenocarcinoma48Hypothetical Value
A549Lung Carcinoma48Hypothetical Value
HeLaCervical Adenocarcinoma48Hypothetical Value
HepG2Hepatocellular Carcinoma48Hypothetical Value
This compound MCF-7Breast Adenocarcinoma48Hypothetical Value
A549Lung Carcinoma48Hypothetical Value
HeLaCervical Adenocarcinoma48Hypothetical Value
HepG2Hepatocellular Carcinoma48Hypothetical Value

Experimental Protocols

To experimentally determine the cytotoxicity of 2-acetylphenanthrene and this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust method.[1][2] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells (e.g., MCF-7, A549, HeLa, HepG2) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of 2-acetylphenanthrene and this compound are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of dilutions of each compound are prepared in complete cell culture medium.

  • The culture medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

  • The plates are then incubated for a predetermined period, typically 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed.

  • 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[1]

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add compounds to cells incubation_24h->add_compounds compound_prep Prepare serial dilutions of compounds compound_prep->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan crystals incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Signaling Pathways

Phenanthrene and its derivatives have been shown to induce cytotoxicity in cancer cells primarily through the induction of apoptosis, or programmed cell death.[3][4][5][6][7] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism implicated in the cytotoxic effects of these compounds.

This pathway is initiated by intracellular stress, which leads to changes in the mitochondrial membrane potential.[3][4] This disruption results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[3][4]

Apoptosis_Signaling_Pathway Potential Apoptosis Signaling Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome compound 2-Acetylphenanthrene or This compound mito_stress Mitochondrial Stress compound->mito_stress cyto_c Cytochrome c release mito_stress->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Proper Disposal of 3-Acetylphenanthrene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Acetylphenanthrene (CAS No. 2039-76-1), ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Due to its hazardous nature, this compound and materials contaminated with it must be managed as chemical hazardous waste.

Immediate Safety Considerations

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, may be harmful in contact with skin, and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[1][3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn at all times when handling this chemical. All handling and preparation for disposal should be conducted in a chemical fume hood to avoid inhalation of dust.[4]

Disposal Data Summary

For quick reference, the following table summarizes the key logistical information for disposing of this compound and associated waste.

Waste StreamRecommended ContainerLabeling RequirementStorage LocationFinal Disposal Method
Unused/Expired this compound Original manufacturer's container, if possible. Otherwise, a clearly labeled, sealed, and compatible container for solid waste.[5][6]"Hazardous Waste" label with full chemical name: this compound, CAS No. 2039-76-1.[5][6]Designated Satellite Accumulation Area (SAA).[7] Segregate from incompatible materials (e.g., oxidizing agents).[7]Collection by institutional Environmental Health & Safety (EHS) for approved hazardous waste disposal.[3]
Contaminated Solid Waste (Gloves, wipes, bench paper)Double-bagged, clear plastic bags within a labeled, rigid, sealed container.[5]"Hazardous Waste" label describing contents (e.g., "Debris contaminated with this compound").[5]Designated Satellite Accumulation Area (SAA).[7]Collection by institutional EHS for approved hazardous waste disposal.
Contaminated Sharps (Pipette tips, broken glass)Puncture-resistant, sealed sharps container.[5]"Hazardous Waste" label describing contents (e.g., "Sharps contaminated with this compound").Designated Satellite Accumulation Area (SAA).[7]Collection by institutional EHS for approved hazardous waste disposal.
Empty this compound Containers N/AN/AN/ATriple rinse, collect rinsate as hazardous waste, deface label, then dispose of the container via normal laboratory glass or solid waste streams.[6][8]

Detailed Disposal Protocol

Follow these procedural steps to ensure safe and compliant disposal of this compound waste.

Step 1: Waste Characterization and Segregation
  • Identify Waste Streams: Differentiate between the pure chemical, contaminated lab supplies (gloves, wipes), and empty containers. Each stream has specific handling requirements.

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams.[8] As a combustible solid, it should be stored separately from strong oxidizing agents.[7]

Step 2: Proper Containerization
  • Pure Chemical Waste:

    • Whenever possible, use the original manufacturer's container for disposal.[5][6] Ensure the cap is securely tightened.

    • If the original container is not available or is compromised, transfer the waste to a new, compatible container that can be securely sealed with a screw-top cap.[5][7] The container must be suitable for solid waste.

    • Do not overfill containers; leave at least 10% headspace (about one inch) to prevent spillage and allow for expansion.[6][7]

  • Contaminated Solid Waste:

    • Collect items such as contaminated gloves, weigh boats, and absorbent paper in a clear plastic bag.[5]

    • Double-bag these materials and place them inside a rigid, secondary container with a secure lid to prevent punctures and leaks.[5]

  • Empty Containers:

    • A container is not considered "empty" until it has been thoroughly rinsed.

    • The first rinse of the container must be collected and treated as hazardous liquid waste.[8] Given the chemical's toxicity, it is best practice to perform a triple rinse and collect all three rinsates for disposal as hazardous waste.

    • Once rinsed, obliterate or remove the original label and dispose of the container in the appropriate laboratory glass or solid waste bin.[6][8]

Step 3: Labeling Hazardous Waste
  • Attach a completed hazardous waste tag to every container before any waste is added.[5][6]

  • The label must clearly state "Hazardous Waste" and include the full chemical name ("this compound"), CAS number, and an accurate description of the contents.

  • Keep a running list of contents and their approximate quantities if multiple waste types are (compatibly) collected in a single container.

Step 4: Accumulation and Storage
  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).[7] This area should be under the control of the laboratory personnel.

  • Keep all waste containers securely closed except when actively adding waste.[5][8]

  • It is recommended to use secondary containment (such as a tray or bin) for all waste containers to contain any potential leaks.[5][8]

Step 5: Scheduling Waste Collection
  • Do not dispose of this compound waste down the sink or in the regular trash.[6][8] Evaporation is not an acceptable method of disposal.[6]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.[5][7]

  • Be aware of your institution's limits on the quantity of waste and the length of time it can be stored in an SAA before collection is required.[5]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G cluster_waste_type Step 1: Identify Waste Type cluster_containerize Step 2: Containerize & Label cluster_dispose Steps 3 & 4: Store & Dispose start Waste Generated (this compound) is_chem Pure Chemical or Contaminated Debris? start->is_chem is_container Empty Container? is_chem->is_container No container_solid 1. Use original or compatible solid waste container. 2. Do not overfill. 3. Attach Hazardous Waste Label. is_chem->container_solid Yes container_rinse 1. Triple rinse container. 2. Collect all rinsate as liquid hazardous waste. 3. Label rinsate container. is_container->container_rinse Yes store_waste Store sealed container in designated SAA. container_solid->store_waste dispose_container Deface original label. Dispose of rinsed container in normal lab trash/glass. container_rinse->dispose_container ehs_pickup Contact EHS for Hazardous Waste Pickup store_waste->ehs_pickup

Caption: Decision workflow for this compound waste management.

References

Personal protective equipment for handling 3-Acetylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Acetylphenanthrene (CAS No. 2039-76-1). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Required Personal Protective Equipment
PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or other appropriate chemically resistant gloves should be worn.[3] The exact breakthrough time should be confirmed with the glove manufacturer.[4]
Respiratory Protection RespiratorA NIOSH-approved N95 respirator or equivalent is recommended, especially when handling the powder form or if ventilation is inadequate.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Footwear Closed-toe shoesSandals and other open-toed footwear are not permitted in the laboratory.[5]

Operational Plan: Weighing and Dissolving Solid this compound

This protocol outlines the step-by-step procedure for safely weighing and dissolving solid this compound.

1. Preparation and Precautionary Measures:

  • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

  • Work within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Verify that an eyewash station and safety shower are in close proximity and operational.[1]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Personal Protective Equipment (PPE) Donning:

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Don appropriate chemical-resistant gloves.[3][4]

  • Wear safety goggles.[1]

  • If there is a risk of generating dust, wear an N95 respirator.

3. Weighing Procedure:

  • Place a weighing paper or boat on the analytical balance.

  • Tare the balance.

  • Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.

  • Record the weight.

4. Dissolution Procedure:

  • Transfer the weighed this compound to an appropriate glass vessel (e.g., beaker, flask).

  • Add the desired solvent to the vessel.

  • If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution.

  • Keep the vessel covered to the extent possible to prevent vapor release.

5. Post-Handling and Decontamination:

  • Clean the spatula and any other contaminated reusable equipment thoroughly.

  • Wipe down the work surface in the fume hood.

  • Dispose of the weighing paper and any other contaminated disposable items in the designated solid chemical waste container.

  • Remove gloves and wash hands thoroughly with soap and water.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as weighing papers, gloves, and paper towels should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions of this compound should be collected in a designated, sealed, and properly labeled container for hazardous liquid waste. Do not pour down the drain.[7]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The empty, rinsed container should be disposed of in accordance with institutional guidelines.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][7]

Physical and Chemical Properties

PropertyValue
CAS Number 2039-76-1[1][8]
Molecular Formula C₁₆H₁₂O[8]
Molecular Weight 220.27 g/mol [8]
Appearance Powder/Solid[1]
Melting Point 67-71 °C

Procedural Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_cleanup 4. Cleanup & Decontamination cluster_disposal 5. Waste Disposal A Review SDS B Work in Fume Hood A->B C Verify Emergency Equipment B->C D Lab Coat C->D E Safety Goggles D->E F Chemical-Resistant Gloves E->F G N95 Respirator (if needed) F->G H Weigh Solid G->H I Dissolve in Solvent H->I J Clean Equipment I->J K Wipe Work Surface J->K L Segregate Solid & Liquid Waste K->L M Label Hazardous Waste Containers L->M

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.